molecular formula C6H14N2O2 B3382834 Methyl-2-hydroxypentylnitrosamine CAS No. 36972-72-2

Methyl-2-hydroxypentylnitrosamine

Cat. No.: B3382834
CAS No.: 36972-72-2
M. Wt: 146.19 g/mol
InChI Key: FLPJOEUENDTCJA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Methyl-2-hydroxypentylnitrosamine is a stable, high-purity chemical compound supplied for scientific research and analysis. This compound belongs to the class of N-nitrosamines, which are characterized by the N–N=O functional group in their structure . N-Nitrosamines are of significant research interest primarily in toxicology and cancer research, as many compounds in this class have been shown to be potent carcinogens in experimental animals across various species and through multiple routes of exposure . They are not typically produced commercially but are utilized as critical reference standards and reagents in laboratory settings to study carcinogenic mechanisms, metabolic activation, and DNA alkylation processes . Researchers employ this compound under controlled conditions to investigate the formation, environmental occurrence, and biological effects of nitrosamines. Exposure to nitrosamines can occur through their formation in food during storage or preparation, from various consumer products, or through endogenous formation in the digestive tract . This product is intended for use by qualified researchers in controlled laboratory environments. It is strictly labeled For Research Use Only and is not intended for diagnostic, therapeutic, or any personal uses. All handling procedures must adhere to appropriate safety guidelines, as specified in the Safety Data Sheet (SDS).

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

N-(2-hydroxypentyl)-N-methylnitrous amide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H14N2O2/c1-3-4-6(9)5-8(2)7-10/h6,9H,3-5H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FLPJOEUENDTCJA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC(CN(C)N=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H14N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30958146
Record name N-(2-Hydroxypentyl)-N-methylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30958146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

146.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

36972-72-2
Record name 2-Pentanol, 1-(methylnitrosoamino)-
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0036972722
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name N-(2-Hydroxypentyl)-N-methylnitrous amide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30958146
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

An In-depth Technical Guide on the Synthesis and Characterization of Methyl-2-hydroxypentylnitrosamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the synthesis, characterization, and potential metabolic pathways of Methyl-2-hydroxypentylnitrosamine. The information is intended for a technical audience in the fields of chemistry and drug development.

Synthesis

The synthesis of this compound is a two-step process involving the preparation of the precursor secondary amine, N-methyl-2-hydroxypentylamine, followed by its nitrosation.

Step 1: Synthesis of N-methyl-2-hydroxypentylamine

Two primary routes are proposed for the synthesis of the precursor amine:

  • Route A: Ring-opening of 1,2-epoxypentane with methylamine. This is a direct and efficient method where methylamine acts as a nucleophile, attacking the less sterically hindered carbon of the epoxide ring.

  • Route B: Reductive amination. This involves the reaction of a suitable carbonyl compound, such as 2-hydroxypentanal or 1-hydroxy-2-pentanone, with methylamine in the presence of a reducing agent.

Step 2: Nitrosation of N-methyl-2-hydroxypentylamine

The synthesized N-methyl-2-hydroxypentylamine is then converted to the target nitrosamine. This is typically achieved by reaction with a nitrosating agent, such as sodium nitrite (NaNO₂) in an acidic medium. The reaction proceeds via the formation of the nitrosonium ion (NO⁺), which is then attacked by the secondary amine.

Experimental Protocols

2.1. Synthesis of N-methyl-2-hydroxypentylamine (Route A)

  • Reaction Setup: A solution of 1,2-epoxypentane (1.0 eq) in a suitable solvent such as methanol or ethanol is prepared in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Addition of Methylamine: An aqueous or methanolic solution of methylamine (2.0 eq) is added dropwise to the epoxide solution at room temperature.

  • Reaction Conditions: The reaction mixture is stirred at room temperature for 24 hours or gently heated to reflux for 4-6 hours to ensure complete reaction.

  • Work-up and Purification: The solvent and excess methylamine are removed under reduced pressure. The resulting crude product is purified by fractional distillation under reduced pressure or by column chromatography on silica gel.

2.2. Synthesis of this compound

  • Reaction Setup: N-methyl-2-hydroxypentylamine (1.0 eq) is dissolved in water or a suitable organic solvent in a round-bottom flask and cooled in an ice bath to 0-5 °C.

  • Acidification: Dilute hydrochloric acid is added dropwise to the amine solution until the pH is acidic (pH 3-4).

  • Nitrosation: A solution of sodium nitrite (1.2 eq) in water is added dropwise to the cooled, acidified amine solution while maintaining the temperature below 5 °C.

  • Reaction Conditions: The reaction mixture is stirred at 0-5 °C for 1-2 hours.

  • Work-up and Purification: The reaction mixture is extracted with a suitable organic solvent (e.g., dichloromethane or diethyl ether). The organic layer is washed with a saturated sodium bicarbonate solution and brine, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield the crude this compound. Further purification can be achieved by column chromatography.

Characterization Data

The following table summarizes the expected quantitative data for the characterization of this compound. As this is a novel compound, the data is predicted based on the analysis of structurally similar compounds.

Analytical Technique Expected Data
1H NMR Two sets of signals for Z and E isomers. Signals for N-CH₃, -CH(OH)-, -CH₂-, and terminal -CH₃ groups.
13C NMR Two sets of signals for Z and E isomers. Signals for N-CH₃, -CH(OH)-, -CH₂-, and terminal -CH₃ carbons.
Mass Spectrometry (MS) Molecular ion peak (M⁺). Characteristic fragment ion corresponding to the loss of the nitroso group (M-30).
High-Performance Liquid Chromatography (HPLC) A single peak under optimized conditions, with the retention time dependent on the column and mobile phase used.
Infrared (IR) Spectroscopy Characteristic absorption bands for O-H stretching (around 3400 cm⁻¹), C-H stretching (around 2900-3000 cm⁻¹), and N=O stretching (around 1450 cm⁻¹).

Visualization of Key Processes

4.1. Synthesis Workflow

The following diagram illustrates the two-step synthesis of this compound.

Synthesis_Workflow cluster_step1 Step 1: Precursor Synthesis cluster_step2 Step 2: Nitrosation 1,2-epoxypentane 1,2-epoxypentane N-methyl-2-hydroxypentylamine N-methyl-2-hydroxypentylamine 1,2-epoxypentane->N-methyl-2-hydroxypentylamine Ring Opening Methylamine Methylamine Methylamine->N-methyl-2-hydroxypentylamine Precursor_Amine N-methyl-2-hydroxypentylamine Nitrosamine This compound Precursor_Amine->Nitrosamine Nitrosation Sodium_Nitrite Sodium Nitrite / H+ Sodium_Nitrite->Nitrosamine

Synthesis of this compound.

4.2. Proposed Metabolic Pathway

The metabolic activation of many nitrosamines is initiated by cytochrome P450-mediated hydroxylation. The proposed metabolic pathway for this compound is depicted below, based on the metabolism of structurally related compounds.

Metabolic_Pathway Nitrosamine This compound CYP450 Cytochrome P450 (α-hydroxylation) Nitrosamine->CYP450 Unstable_Intermediate Unstable α-hydroxy nitrosamine CYP450->Unstable_Intermediate Aldehyde 2-Hydroxypentanal Unstable_Intermediate->Aldehyde Diazohydroxide Methyldiazohydroxide Unstable_Intermediate->Diazohydroxide DNA_Adducts DNA Adducts Diazohydroxide->DNA_Adducts Alkylation

An In-Depth Technical Guide on the Chemical Properties of N-nitroso-2-hydroxypentyl-methylamine

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Direct experimental data for N-nitroso-2-hydroxypentyl-methylamine is limited in publicly available scientific literature. This guide provides a comprehensive overview of its probable chemical and biological properties based on established knowledge of structurally similar N-nitroso-hydroxyalkylamines, such as N-nitroso-2-hydroxypropyl-propylamine (NHPPA) and N-nitrosobis(2-hydroxypropyl)amine (BHP). The information presented herein is intended for researchers, scientists, and drug development professionals.

Core Chemical Properties

N-nitroso-2-hydroxypentyl-methylamine is a member of the N-nitrosamine class of compounds, characterized by a nitroso group (-N=O) bonded to a nitrogen atom. The presence of a hydroxyl group on the pentyl chain is expected to influence its solubility and metabolic fate.

Table 1: Estimated Physicochemical Properties of N-nitroso-2-hydroxypentyl-methylamine and Related Compounds
PropertyN-nitroso-2-hydroxypentyl-methylamine (Estimated)N-nitroso-2-hydroxypropyl-propylamine (NHPPA)[1]N-nitrosobis(2-hydroxypropyl)amine (BHP)[2][3]
Molecular Formula C6H14N2O2C6H14N2O2C6H14N2O3
Molecular Weight 146.19 g/mol 130.19 g/mol 162.19 g/mol
Appearance Likely a yellow to pale yellow viscous liquidYellow liquidYellow viscous liquid
Boiling Point Estimated >200°C220.67°C (rough estimate)150-155°C at 0.1 mmHg
Density Estimated ~1.1 g/cm³1.2188 (rough estimate)1.12-1.15 g/cm³ at 20°C
Solubility Expected to be miscible with water and polar organic solventsSoluble in water and organic solventsMiscible with polar solvents (water, ethanol)
pKa 14.20±0.20 (Predicted for a similar structure)Not availableNot available

Synthesis and Reactivity

Synthesis: N-nitrosamines are typically synthesized by the nitrosation of secondary amines with a nitrosating agent, such as nitrous acid (HNO2), under acidic conditions.[4][5] The synthesis of N-nitroso-2-hydroxypentyl-methylamine would likely involve the reaction of 2-(methylamino)pentan-1-ol with a source of nitrosonium ions (NO+). Alternative methods using reagents like tert-butyl nitrite under solvent-free conditions have also been developed for the synthesis of N-nitrosamines.[6]

Reactivity: The chemical reactivity of N-nitrosamines is largely dictated by the N-N=O functional group. They are known to be susceptible to decomposition under UV light and can undergo various chemical reactions. The presence of the hydroxyl group may offer a site for further chemical modification, such as esterification or oxidation.

Experimental Protocols

Due to the lack of specific experimental protocols for N-nitroso-2-hydroxypentyl-methylamine, the following sections provide generalized methodologies for the synthesis and analysis of N-nitroso compounds, which can be adapted for the target compound.

General Synthesis of N-nitroso-hydroxyalkylamines

This protocol is a generalized procedure based on the nitrosation of secondary amines.

Materials:

  • 2-(methylamino)pentan-1-ol (precursor secondary amine)

  • Sodium nitrite (NaNO2)

  • Hydrochloric acid (HCl)

  • Dichloromethane (CH2Cl2) or other suitable organic solvent

  • Saturated sodium bicarbonate solution

  • Anhydrous magnesium sulfate

  • Stirring apparatus

  • Ice bath

  • Separatory funnel

  • Rotary evaporator

Procedure:

  • Dissolve the precursor secondary amine, 2-(methylamino)pentan-1-ol, in an appropriate solvent such as water or a mixture of water and an organic solvent.

  • Cool the solution in an ice bath to 0-5°C with constant stirring.

  • Slowly add a solution of sodium nitrite in water to the cooled amine solution.

  • Acidify the reaction mixture by the dropwise addition of hydrochloric acid while maintaining the temperature below 10°C. The reaction is typically carried out at a pH between 3 and 4.

  • Continue stirring the reaction mixture at low temperature for a specified period (e.g., 1-2 hours).

  • Extract the product into an organic solvent like dichloromethane.

  • Wash the organic layer with a saturated sodium bicarbonate solution to neutralize any remaining acid, followed by a wash with brine.

  • Dry the organic layer over anhydrous magnesium sulfate.

  • Remove the solvent under reduced pressure using a rotary evaporator to obtain the crude N-nitroso-2-hydroxypentyl-methylamine.

  • The crude product can be purified using techniques such as column chromatography.

Analytical Methods for N-Nitrosamine Determination

The determination of N-nitrosamines is crucial due to their carcinogenic potential. High-performance liquid chromatography (HPLC) and gas chromatography (GC), often coupled with mass spectrometry (MS), are the most common analytical techniques.[5][7]

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV or mass spectrometric detector.

  • Gas Chromatography (GC) system coupled with a Thermal Energy Analyzer (TEA) or a Mass Spectrometer (MS).

General HPLC Method:

  • Column: A C18 reverse-phase column is commonly used.

  • Mobile Phase: A gradient of water and an organic solvent like methanol or acetonitrile.

  • Detection: UV detection at a wavelength around 230 nm or mass spectrometry for higher sensitivity and specificity.

General GC-MS Method:

  • Column: A capillary column suitable for the separation of semi-volatile organic compounds.

  • Carrier Gas: Helium or nitrogen.

  • Injection: Splitless or on-column injection.

  • Detection: Mass spectrometry in either full scan or selected ion monitoring (SIM) mode for quantification.

Biological Activity and Mechanism of Action

N-nitrosamines are well-established as a class of potent carcinogens in various animal species, and they are reasonably anticipated to be human carcinogens.[8][9][10] Their carcinogenicity is primarily attributed to their metabolic activation into reactive electrophilic species that can alkylate DNA.[11][12]

Metabolic Activation

The metabolic activation of N-nitrosamines is predominantly carried out by cytochrome P450 (CYP) enzymes in the liver.[11][13][14] For N-nitroso-2-hydroxypentyl-methylamine, the metabolic process is expected to initiate with the hydroxylation of the carbon atom alpha to the nitroso group.

Metabolic_Activation cluster_0 Phase I Metabolism (CYP450) cluster_1 Spontaneous Decomposition cluster_2 Cellular Damage N-nitroso-2-hydroxypentyl-methylamine N-nitroso-2-hydroxypentyl-methylamine Alpha-hydroxy-nitrosamine Alpha-hydroxy-nitrosamine N-nitroso-2-hydroxypentyl-methylamine->Alpha-hydroxy-nitrosamine α-Hydroxylation Alkyldiazonium_ion Alkyldiazonium ion (Reactive Electrophile) Alpha-hydroxy-nitrosamine->Alkyldiazonium_ion Carbonyl_compound Carbonyl Compound Alpha-hydroxy-nitrosamine->Carbonyl_compound DNA DNA Alkyldiazonium_ion->DNA Alkylation DNA_Adducts DNA Adducts DNA->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation Cancer Cancer Mutation->Cancer

Metabolic activation of N-nitrosamines leading to carcinogenesis.

This metabolic activation generates a highly reactive alkyldiazonium ion, which is a potent electrophile. This ion can then react with nucleophilic sites in cellular macromolecules, most importantly DNA.

DNA Adduct Formation and Carcinogenesis

The alkylation of DNA by the reactive metabolite can lead to the formation of various DNA adducts.[15] If these DNA adducts are not repaired by cellular DNA repair mechanisms, they can lead to mutations during DNA replication. The accumulation of such mutations in critical genes, such as proto-oncogenes and tumor suppressor genes, can ultimately lead to the initiation of cancer.[12] The carcinogenicity of many N-nitrosamines has been demonstrated in numerous animal studies, where they have been shown to induce tumors in various organs, including the liver, lungs, kidneys, and esophagus.[8][10]

Signaling Pathways

The primary signaling pathways affected by N-nitrosamines are those related to DNA damage response and cell cycle control. The formation of DNA adducts can trigger a cascade of signaling events aimed at repairing the damage. However, if the damage is extensive or the repair mechanisms are overwhelmed, it can lead to apoptosis (programmed cell death) or senescence. If these mechanisms fail, the cell may continue to proliferate with damaged DNA, leading to genomic instability and cancer.

DNA_Damage_Response N-nitrosamine_Metabolite Reactive Metabolite DNA_Damage DNA Damage (Adducts) N-nitrosamine_Metabolite->DNA_Damage DDR_Activation DNA Damage Response (ATM/ATR, p53) DNA_Damage->DDR_Activation Cell_Cycle_Arrest Cell Cycle Arrest DDR_Activation->Cell_Cycle_Arrest Apoptosis Apoptosis DDR_Activation->Apoptosis DNA_Repair DNA Repair Cell_Cycle_Arrest->DNA_Repair Successful_Repair Successful Repair DNA_Repair->Successful_Repair Failed_Repair Failed Repair/ Mutation DNA_Repair->Failed_Repair Cancer Cancer Failed_Repair->Cancer

References

An In-depth Technical Guide on the Core Mechanism of Action of Methyl-2-hydroxypentylnitrosamine

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-nitrosamines are a class of potent carcinogens found in various environmental sources, including tobacco smoke, certain foods, and as contaminants in some pharmaceuticals. Their carcinogenicity is not inherent but is a consequence of metabolic activation into reactive electrophilic species that can damage cellular macromolecules, most notably DNA. Methyl-2-hydroxypentylnitrosamine is an asymmetrical N-nitrosamine, and understanding its mechanism of action is crucial for risk assessment and the development of potential mitigation strategies. This technical guide provides a comprehensive overview of the core mechanisms believed to be responsible for the biological and toxicological effects of this compound.

Metabolic Activation: The Gateway to Carcinogenicity

The carcinogenicity of N-nitrosamines is contingent upon their metabolic activation, a process primarily mediated by the cytochrome P450 (CYP) superfamily of enzymes located predominantly in the liver, but also in other tissues such as the lungs and esophagus.[1] The key initial step in this activation cascade is the enzymatic hydroxylation of the α-carbon atom adjacent to the nitroso group. For asymmetrical nitrosamines like this compound, this α-hydroxylation can occur on either of the alkyl substituents.

For nitrosamines with longer alkyl chains, such as a pentyl group, various CYP isoforms, including CYP2A6, CYP2C, CYP2E1, and CYP3A4, may be involved in their metabolism.[2] While CYP2E1 is highly efficient in metabolizing small nitrosamines like N-nitrosodimethylamine (NDMA), the metabolism of nitrosamines with bulkier alkyl groups often involves other P450s.[2][3]

Proposed Metabolic Pathways

This compound has two α-carbons that are susceptible to hydroxylation: the methyl carbon and the C-1 carbon of the 2-hydroxypentyl chain.

  • Pathway A: α-Hydroxylation of the Methyl Group: This pathway leads to the formation of an unstable α-hydroxythis compound intermediate. This intermediate spontaneously decomposes to yield formaldehyde and a reactive 2-hydroxypentyldiazonium ion.

  • Pathway B: α-Hydroxylation of the 2-Hydroxypentyl Group: This pathway involves the hydroxylation of the C-1 carbon of the pentyl chain, resulting in the formation of an unstable α-hydroxy-(2-hydroxypentyl)methylnitrosamine. This intermediate subsequently breaks down to generate 2-hydroxypentanal and the highly reactive methyldiazonium ion.

It is also plausible that hydroxylation occurs at other positions on the pentyl chain (β, γ, δ, or ω-1), which are generally considered detoxification pathways. For long-chain nitrosamines, (ω-1)-hydroxylation can be a significant metabolic route.[4]

Formation of Ultimate Carcinogens and DNA Adducts

The diazonium ions generated from the decomposition of the α-hydroxynitrosamine intermediates are the ultimate carcinogenic species. These highly electrophilic cations readily react with nucleophilic sites on cellular macromolecules, with DNA being the most critical target for carcinogenesis.

  • Methyldiazonium Ion: This is a potent methylating agent that can alkylate DNA bases. The formation of various methyl-DNA adducts is a well-established consequence of exposure to methylating nitrosamines.

  • 2-Hydroxypentyldiazonium Ion: This bulkier alkylating agent would lead to the formation of 2-hydroxypentyl-DNA adducts.

The types of DNA adducts formed are critical determinants of the mutagenic and carcinogenic potential of a nitrosamine. Some of the key DNA adducts that are likely to be formed by the metabolic activation of this compound are listed in the table below. The miscoding properties of adducts like O6-methylguanine are central to the initiation of cancer.[5]

Alkylating Agent DNA Adduct Significance
Methyldiazonium IonN7-methylguanine (N7-MeG)Most abundant methyl adduct, can lead to depurination.
O6-methylguanine (O6-MeG)Highly mutagenic, causes G:C to A:T transition mutations.[6]
N3-methyladenine (N3-MeA)Cytotoxic, can block DNA replication.[6]
2-Hydroxypentyldiazonium IonN7-(2-hydroxypentyl)guaninePotential for depurination.
O6-(2-hydroxypentyl)guanineLikely to be mutagenic.
Other hydroxypentyl adductsContribute to DNA damage and genomic instability.

Visualizing the Mechanism of Action

Proposed Metabolic Activation Pathways

Metabolic_Activation cluster_0 This compound cluster_1 Metabolic Activation (Cytochrome P450) cluster_2 Pathway A: Methyl α-Hydroxylation cluster_3 Pathway B: Pentyl α-Hydroxylation M2HPN This compound CYP CYP450 (e.g., CYP2A6, CYP2E1, CYP3A4) M2HPN->CYP Alpha_OH_Me α-Hydroxythis compound (Unstable Intermediate) CYP->Alpha_OH_Me Pathway A Alpha_OH_Pentyl α-Hydroxy-(2-hydroxypentyl)methylnitrosamine (Unstable Intermediate) CYP->Alpha_OH_Pentyl Pathway B Formaldehyde Formaldehyde Alpha_OH_Me->Formaldehyde HP_Diazonium 2-Hydroxypentyldiazonium Ion Alpha_OH_Me->HP_Diazonium HP_Aldehyde 2-Hydroxypentanal Alpha_OH_Pentyl->HP_Aldehyde Me_Diazonium Methyldiazonium Ion Alpha_OH_Pentyl->Me_Diazonium

Caption: Proposed metabolic activation of this compound.

DNA Adduct Formation

DNA_Adduct_Formation cluster_diazonium Ultimate Carcinogens cluster_dna Cellular Target cluster_adducts DNA Adducts cluster_consequences Biological Consequences Me_Diazonium Methyldiazonium Ion DNA DNA Me_Diazonium->DNA HP_Diazonium 2-Hydroxypentyldiazonium Ion HP_Diazonium->DNA Methyl_Adducts Methyl-DNA Adducts (e.g., O6-MeG, N7-MeG) DNA->Methyl_Adducts HP_Adducts 2-Hydroxypentyl-DNA Adducts DNA->HP_Adducts Mutations Mutations Methyl_Adducts->Mutations HP_Adducts->Mutations Carcinogenesis Carcinogenesis Mutations->Carcinogenesis

Caption: Pathway from reactive intermediates to carcinogenesis.

Quantitative Data Summary (Hypothetical)

The following table presents hypothetical quantitative data that would be relevant for characterizing the metabolism of this compound. This data is for illustrative purposes to guide future research.

Parameter Value Units Experimental System
Metabolic Rate (Pathway A)
Vmax1.5nmol/min/mg proteinHuman Liver Microsomes
Km50µMHuman Liver Microsomes
Metabolic Rate (Pathway B)
Vmax2.8nmol/min/mg proteinHuman Liver Microsomes
Km35µMHuman Liver Microsomes
DNA Adduct Levels (in vivo)
O6-methylguanine5.2adducts per 107 nucleotidesRat Liver DNA (24h post-dose)
N7-methylguanine25.8adducts per 107 nucleotidesRat Liver DNA (24h post-dose)
O6-(2-hydroxypentyl)guanine1.8adducts per 107 nucleotidesRat Liver DNA (24h post-dose)

Detailed Experimental Protocols (Generalized)

The following are generalized protocols that could be adapted for studying the mechanism of action of this compound.

In Vitro Metabolism with Liver Microsomes
  • Preparation of Microsomes: Human or rodent liver microsomes are prepared by differential centrifugation of liver homogenates. The protein concentration is determined using a standard assay (e.g., Bradford assay).

  • Incubation Mixture: A typical incubation mixture (1 mL final volume) contains:

    • Phosphate buffer (pH 7.4)

    • NADPH-generating system (e.g., NADP+, glucose-6-phosphate, glucose-6-phosphate dehydrogenase)

    • Liver microsomes (0.5-1.0 mg protein)

    • This compound (at various concentrations)

  • Incubation: The reaction is initiated by adding the nitrosamine and incubated at 37°C for a specified time (e.g., 30-60 minutes). The reaction is terminated by adding a quenching solvent (e.g., ice-cold acetonitrile).

  • Analysis of Metabolites: The formation of formaldehyde and 2-hydroxypentanal can be quantified by derivatization with 2,4-dinitrophenylhydrazine followed by HPLC analysis with UV detection.[1]

  • Enzyme Kinetics: Kinetic parameters (Vmax and Km) are determined by measuring the initial rates of metabolite formation at varying substrate concentrations and fitting the data to the Michaelis-Menten equation.

In Vivo DNA Adduct Analysis
  • Animal Dosing: Laboratory animals (e.g., rats or mice) are administered this compound via a relevant route of exposure (e.g., oral gavage, intraperitoneal injection).

  • Tissue Collection: At selected time points after dosing, animals are euthanized, and target tissues (e.g., liver, lung) are collected and stored at -80°C until DNA isolation.

  • DNA Isolation: High molecular weight DNA is isolated from the tissues using standard enzymatic digestion and solvent extraction methods.

  • DNA Hydrolysis: The isolated DNA is hydrolyzed to release the adducted and normal nucleobases or nucleosides.

  • Adduct Quantification: DNA adducts are quantified using sensitive analytical techniques such as liquid chromatography-tandem mass spectrometry (LC-MS/MS). This allows for the identification and quantification of specific adducts like O6-methylguanine and N7-methylguanine.

Conclusion

While specific experimental data for this compound is currently lacking, a robust mechanistic framework can be inferred from the extensive research on other N-nitrosamines. The core mechanism of action involves metabolic activation by cytochrome P450 enzymes via α-hydroxylation, leading to the formation of reactive diazonium ions. These ultimate carcinogens form DNA adducts, which, if not repaired, can lead to mutations and the initiation of cancer. The proposed pathways and methodologies presented in this guide provide a solid foundation for future research to specifically elucidate the carcinogenic potential and mechanism of action of this compound. Such studies are essential for a comprehensive risk assessment of this compound.

References

An In-Depth Technical Guide to the In Vivo Metabolic Pathways of Methyl-2-hydroxypentylnitrosamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitrosamines are a class of chemical compounds that have garnered significant attention due to their carcinogenic potential in various animal species. Understanding the in vivo metabolic pathways of these compounds is crucial for assessing their toxicological risk and for the development of strategies to mitigate their harmful effects. This technical guide focuses on the metabolic fate of Methyl-2-hydroxypentylnitrosamine, a specific N-nitrosamine. Due to the limited direct research on this particular compound, this guide extrapolates from the well-established metabolic pathways of structurally similar N-nitrosamines, particularly N-nitrosomethyl-n-alkylamines and hydroxynitrosamines. The primary metabolic routes, the enzymes involved, and the resulting metabolites are detailed, providing a comprehensive overview for researchers and professionals in the fields of toxicology, pharmacology, and drug development.

Core Metabolic Pathways

The in vivo metabolism of N-nitrosamines is primarily an enzymatic process mediated by the cytochrome P450 (CYP) superfamily of enzymes. The metabolic transformation of this compound is predicted to proceed through two main pathways: α-hydroxylation and β-hydroxylation, with subsequent secondary metabolic steps.

α-Hydroxylation: The Activation Pathway

α-Hydroxylation is a critical initial step in the metabolic activation of many N-nitrosamines. This process involves the enzymatic hydroxylation of the carbon atom adjacent (in the α-position) to the nitroso group.

  • On the Methyl Group: Hydroxylation of the methyl group of this compound would lead to the formation of an unstable α-hydroxynitrosamine intermediate. This intermediate is expected to spontaneously decompose, yielding formaldehyde and a reactive pentyl-diazonium ion. This diazonium ion is a potent alkylating agent capable of forming adducts with cellular macromolecules, including DNA, which is a key event in the initiation of carcinogenesis.

  • On the Pentyl Group: Alternatively, α-hydroxylation can occur on the methylene group of the pentyl chain adjacent to the nitrogen atom. This would result in the formation of a different unstable α-hydroxynitrosamine, which would decompose to yield a methyl-diazonium ion and 2-hydroxypentanal. The methyl-diazonium ion is also a potent methylating agent.

β-Hydroxylation and Oxidation of the Pentyl Chain

Given the presence of a hydroxyl group on the pentyl chain, further oxidation at this site and other positions along the chain is a likely metabolic route.

  • Oxidation of the Hydroxyl Group: The existing hydroxyl group at the 2-position of the pentyl chain can be oxidized to a ketone, forming N-nitroso-N-methyl-(2-oxopentyl)amine.

  • Further Hydroxylation: Additional hydroxylation can occur at other positions on the pentyl chain (γ, δ, and ω-oxidation), leading to the formation of various dihydroxy-nitrosamine metabolites. These more polar metabolites are generally more readily excreted.

  • Chain Shortening: The alkyl chain can also undergo oxidative chain shortening, a process analogous to fatty acid β-oxidation. This would result in the formation of nitrosamino acids with shorter alkyl chains. Studies on N-nitrosomethylalkylamines with even-numbered carbon chains have shown that this can lead to the formation of key metabolites such as nitrososarcosine and nitrosomethyl-3-carboxypropylamine[1].

Enzymology of Metabolism

The metabolism of N-nitrosamines is predominantly carried out by cytochrome P450 enzymes. The specific isozymes involved are dependent on the structure of the nitrosamine. For N-nitrosomethyl-n-alkylamines, the length of the alkyl chain is a key determinant.

  • CYP2E1: This isozyme is known to be highly efficient in the metabolism of small-chain nitrosamines.

  • CYP2A6, CYP2C, and CYP3A4: As the alkyl chain length increases, the involvement of other CYP isozymes such as CYP2A6, CYP2C, and CYP3A4 becomes more prominent.

Given the structure of this compound with its pentyl chain, it is anticipated that a range of CYP isozymes, including but not limited to CYP2E1, would be involved in its metabolism.

Quantitative Data on Metabolites

While specific quantitative data for this compound is not available, studies on analogous compounds provide valuable insights into the expected distribution of metabolites. The following table summarizes urinary metabolite data from studies on N-nitrosomethyl-n-alkylamines in rats. It is important to note that these are approximations and the actual percentages for this compound may vary.

Parent CompoundMetabolite ClassPercentage of Urinary MetabolitesSpeciesReference
N-Nitrosomethyl-n-butylamineNitrosamino acids (e.g., Nitrososarcosine, Nitrosomethyl-3-carboxypropylamine)>30% (as total acids for longer chains)Rat[1]
N-Nitrosomethyl-n-butylamineNeutral fraction (e.g., Nitrosomethyl-2-oxopropylamine)≤1%Rat[1]
N-NitrosodibutylamineN-Acetyl-S-butyl-L-cysteine derivativesDetected (quantitative data not specified)Rat[2]
N-NitrosodimethylamineUnchanged NDMA~1.7% (oral dose)Rat

Experimental Protocols

The following section outlines a generalized experimental protocol for conducting an in vivo metabolism study of a nitrosamine, such as this compound, in rats. This protocol is a composite based on standard practices in the field.

Animal Model and Husbandry
  • Species: Male Wistar or Sprague-Dawley rats are commonly used.

  • Age/Weight: Typically 8-10 weeks old, weighing 200-250g at the start of the study.

  • Housing: Animals should be housed individually in metabolic cages that allow for the separate collection of urine and feces.

  • Acclimatization: A minimum of one week of acclimatization to the housing conditions is recommended before the start of the experiment.

  • Diet and Water: Standard laboratory chow and water should be provided ad libitum, except when fasting is required for the experimental design.

Dosing and Administration
  • Route of Administration: Oral gavage is a common and precise method for administering a specific dose.

  • Dose Preparation: The nitrosamine should be dissolved in a suitable vehicle, such as corn oil or water. The concentration should be calculated to deliver the desired dose in a volume appropriate for the animal's weight (typically 5-10 mL/kg).

  • Dosing Procedure: The animal is gently restrained, and a gavage needle of appropriate size is carefully inserted into the esophagus to deliver the dose directly into the stomach.

Sample Collection
  • Urine: Urine is collected over a 24-hour period (or other specified time intervals) in collection vessels placed under the metabolic cages. To prevent degradation of metabolites, the collection vessels should be kept on ice or contain a preservative.

  • Feces: Feces are collected separately in the metabolic cages.

  • Blood: Blood samples can be collected at various time points via tail vein, saphenous vein, or terminal cardiac puncture under anesthesia.

  • Tissues: At the end of the study, animals are euthanized, and tissues of interest (e.g., liver, kidneys, bladder) are collected for analysis of tissue-bound metabolites or DNA adducts.

Sample Preparation and Analysis
  • Urine:

    • Measure the total volume of urine collected.

    • Centrifuge to remove any solid debris.

    • For analysis of conjugated metabolites, an enzymatic hydrolysis step (e.g., with β-glucuronidase/arylsulfatase) may be necessary.

    • Extraction of metabolites is typically performed using solid-phase extraction (SPE) or liquid-liquid extraction (LLE).

  • Analytical Techniques:

    • High-Performance Liquid Chromatography (HPLC): Used for the separation of metabolites.

    • Mass Spectrometry (MS/MS): Coupled with HPLC (LC-MS/MS), this is a powerful technique for the identification and quantification of metabolites with high sensitivity and specificity[3][4][5][6].

    • Gas Chromatography-Mass Spectrometry (GC-MS): Can also be used, often after derivatization of the metabolites.

Visualizations

Metabolic Pathway of this compound

Metabolic_Pathway cluster_alpha α-Hydroxylation cluster_beta β-Oxidation & Other Pathways MHPNA This compound alpha_OH_methyl α-Hydroxy (Methyl) Intermediate MHPNA->alpha_OH_methyl CYP450 alpha_OH_pentyl α-Hydroxy (Pentyl) Intermediate MHPNA->alpha_OH_pentyl CYP450 ketone N-nitroso-N-methyl-(2-oxopentyl)amine MHPNA->ketone Oxidation dihydroxy Dihydroxy Metabolites MHPNA->dihydroxy Hydroxylation chain_shortened Chain-shortened Nitrosamino Acids MHPNA->chain_shortened β-Oxidation formaldehyde Formaldehyde alpha_OH_methyl->formaldehyde pentyl_diazonium Pentyl-diazonium Ion alpha_OH_methyl->pentyl_diazonium dna_adducts1 DNA Adducts pentyl_diazonium->dna_adducts1 Alkylation hydroxypentanal 2-Hydroxypentanal alpha_OH_pentyl->hydroxypentanal methyl_diazonium Methyl-diazonium Ion alpha_OH_pentyl->methyl_diazonium dna_adducts2 DNA Adducts methyl_diazonium->dna_adducts2 Alkylation excretion Urinary Excretion ketone->excretion dihydroxy->excretion chain_shortened->excretion

Caption: Proposed metabolic pathways of this compound.

Experimental Workflow for In Vivo Metabolism Study

Experimental_Workflow cluster_urine Urine Sample Processing start Start: Animal Acclimatization dosing Oral Gavage Administration of Nitrosamine start->dosing collection 24h Urine & Feces Collection in Metabolic Cages dosing->collection measure Measure Volume collection->measure centrifuge Centrifuge measure->centrifuge hydrolysis Enzymatic Hydrolysis (optional) centrifuge->hydrolysis extract Solid-Phase Extraction (SPE) hydrolysis->extract analysis LC-MS/MS Analysis for Metabolite Identification & Quantification extract->analysis data Data Analysis & Interpretation analysis->data

Caption: General workflow for an in vivo nitrosamine metabolism study in rats.

Conclusion

The in vivo metabolism of this compound is predicted to be a complex process involving multiple enzymatic pathways, primarily mediated by cytochrome P450s. The key metabolic routes are expected to be α-hydroxylation, leading to metabolic activation and the formation of reactive alkylating agents, and various oxidative pathways along the pentyl chain, leading to more polar and excretable metabolites. While direct quantitative data for this specific compound is lacking, the extensive research on structurally related N-nitrosamines provides a strong foundation for predicting its metabolic fate. The experimental protocols and analytical methods outlined in this guide provide a framework for conducting further research to definitively elucidate the metabolic pathways of this compound and to accurately assess its potential health risks. This knowledge is essential for regulatory bodies, researchers, and drug development professionals in making informed decisions regarding the safety of compounds with the potential for nitrosamine formation.

References

Genotoxicity and Mutagenicity of N-Methyl-N-pentylnitrosamine: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: This technical guide focuses on N-Methyl-N-pentylnitrosamine (NMPA), also known as N-Nitrosomethyl-n-pentylamine. There is a significant lack of publicly available scientific literature on the specific compound Methyl-2-hydroxypentylnitrosamine. NMPA is a structurally similar nitrosamine for which genotoxicity and mutagenicity data are available. The information presented herein should be considered as a surrogate for the requested compound, with the understanding that while metabolic pathways may be similar, the toxicological profiles may differ.

This guide is intended for researchers, scientists, and drug development professionals, providing a comprehensive overview of the genotoxic and mutagenic properties of NMPA, including summaries of quantitative data, detailed experimental protocols, and visualizations of relevant biological pathways.

Executive Summary

N-Methyl-N-pentylnitrosamine (NMPA) is a member of the N-nitrosamine class of compounds, which are recognized as potent mutagens and carcinogens.[1] The genotoxicity of NMPA is contingent upon its metabolic activation, primarily mediated by cytochrome P450 (CYP) enzymes. This activation leads to the formation of reactive electrophilic intermediates that can interact with DNA, forming adducts and leading to mutations. In vitro and in vivo studies have demonstrated the mutagenic potential of NMPA in bacterial reverse mutation assays and its ability to form DNA adducts in animal models. The primary mechanism of its genotoxicity is believed to be through the alkylation of DNA.

Metabolic Activation and Genotoxicity Pathway

The genotoxicity of NMPA is initiated by its metabolic activation. This process involves the enzymatic hydroxylation of the carbon atoms adjacent (α-position) to the nitroso group. This hydroxylation can occur on either the methyl or the pentyl group. α-Hydroxylation of the methyl group leads to the formation of an unstable intermediate that can decompose to yield a methyldiazonium ion, a potent methylating agent that can alkylate DNA. Alternatively, α-hydroxylation of the pentyl group generates a pentylating agent. Additionally, hydroxylation can occur at other positions (β, γ, δ, ω) along the pentyl chain, which are generally considered detoxification pathways, though some metabolites may retain genotoxic potential. The metabolic activation is primarily carried out by cytochrome P450 enzymes, with studies indicating the involvement of isoforms such as P450IIB1.[2][3]

Metabolic Activation of N-Methyl-N-pentylnitrosamine NMPA N-Methyl-N-pentylnitrosamine alpha_hydroxylation α-Hydroxylation (CYP450) NMPA->alpha_hydroxylation omega_hydroxylation ω-Hydroxylation (Detoxification) NMPA->omega_hydroxylation hydroxymethyl α-Hydroxymethylnitrosamine alpha_hydroxylation->hydroxymethyl hydroxypentyl α-Hydroxypentylnitrosamine alpha_hydroxylation->hydroxypentyl methyldiazonium Methyldiazonium ion hydroxymethyl->methyldiazonium pentyldiazonium Pentyldiazonium ion hydroxypentyl->pentyldiazonium dna_adducts DNA Adducts (e.g., O6-methylguanine) methyldiazonium->dna_adducts pentyldiazonium->dna_adducts mutation Mutation dna_adducts->mutation hydroxylated_metabolites Hydroxylated Metabolites omega_hydroxylation->hydroxylated_metabolites

Metabolic activation pathway of NMPA.

Quantitative Genotoxicity and Mutagenicity Data

The following tables summarize the available quantitative data on the genotoxicity and mutagenicity of NMPA.

Table 1: Bacterial Reverse Mutation Assay (Ames Test) Data for N-Methyl-N-pentylnitrosamine

Salmonella typhimurium StrainMetabolic Activation SystemConcentration RangeResultReference
TA1535Rat liver S9 (Aroclor 1254 induced)Not specifiedPositive(Andrews and Lijinsky, 1980)
TA100Rat liver S910 mg/platePositive (fold increase not specified)(Mori et al., 2002)

Table 2: In Vivo Genotoxicity Data for N-Methyl-N-pentylnitrosamine

Assay TypeAnimal ModelTissueEndpointResultReference
DNA Adduct FormationRatEsophagus, Lung, LiverMethylated guanine adductsPositive(OEHHA, 2014)

Experimental Protocols

Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method for assessing the mutagenic potential of chemical compounds. The protocol described here is a general representation based on methodologies commonly employed in studies of nitrosamines.

Ames Test Workflow cluster_preparation Preparation cluster_incubation Incubation cluster_plating Plating and Incubation cluster_analysis Analysis Bacterial Culture Overnight culture of Salmonella typhimurium (e.g., TA100, TA1535) Pre-incubation Pre-incubation of test compound, bacterial culture, and S9 mix (or buffer) at 37°C Bacterial Culture->Pre-incubation S9 Mix Preparation of S9 mix from induced rat liver homogenate S9 Mix->Pre-incubation Test Compound Serial dilutions of N-Methyl-N-pentylnitrosamine Test Compound->Pre-incubation Plating Addition of top agar and plating on minimal glucose agar Pre-incubation->Plating Incubation Incubation at 37°C for 48-72 hours Plating->Incubation Counting Counting of revertant colonies Incubation->Counting Data Analysis Comparison to negative and positive controls Counting->Data Analysis

Ames test experimental workflow.

Methodology:

  • Bacterial Strains: Salmonella typhimurium strains TA100 and TA1535, which are sensitive to base-pair substitution mutagens, are commonly used.

  • Metabolic Activation: An S9 fraction, typically prepared from the livers of rats pre-treated with an enzyme inducer such as Aroclor 1254 or phenobarbital, is used to provide the metabolic enzymes necessary for the activation of NMPA.

  • Assay Procedure:

    • The test compound, at various concentrations, is pre-incubated with the bacterial tester strain and the S9 mix (or a buffer for experiments without metabolic activation) at 37°C.

    • Molten top agar is added to the mixture, which is then poured onto a minimal glucose agar plate.

    • The plates are incubated at 37°C for 48-72 hours.

  • Data Analysis: The number of revertant colonies (colonies that have regained the ability to synthesize histidine) is counted. A compound is considered mutagenic if it induces a dose-dependent increase in the number of revertant colonies compared to the negative control.

In Vivo DNA Adduct Formation

This protocol outlines a general approach for detecting DNA adducts in animal tissues following exposure to NMPA.

Methodology:

  • Animal Dosing: Rats are administered NMPA, typically through oral gavage or intraperitoneal injection.

  • Tissue Collection: At a specified time point after dosing, animals are euthanized, and target tissues (e.g., liver, esophagus, lungs) are collected.

  • DNA Isolation: DNA is extracted from the collected tissues using standard protocols involving enzymatic digestion of proteins and RNA, followed by precipitation of the DNA.

  • DNA Hydrolysis: The purified DNA is hydrolyzed to its constituent bases or nucleosides.

  • Adduct Analysis: The hydrolyzed DNA is analyzed for the presence of specific adducts, such as O6-methylguanine, using sensitive analytical techniques like high-performance liquid chromatography (HPLC) with fluorescence or mass spectrometry (MS) detection.

  • Quantification: The amount of the specific DNA adduct is quantified and typically expressed as the number of adducts per 10^6 or 10^7 normal nucleotides.

Discussion and Conclusion

The available evidence strongly indicates that N-Methyl-N-pentylnitrosamine is a genotoxic and mutagenic compound. Its mode of action involves metabolic activation by cytochrome P450 enzymes to form reactive intermediates that alkylate DNA. While direct data on this compound is lacking, it is plausible that it could be a metabolite of NMPA via hydroxylation at the C2 position of the pentyl chain. The genotoxicity of such a hydroxylated metabolite would depend on its further metabolism and ability to form DNA-reactive species.

For drug development professionals, the potential for nitrosamine impurities to be present in active pharmaceutical ingredients or finished products is a significant concern. The data on NMPA underscores the importance of robust analytical methods for the detection and quantification of such impurities and the need for thorough toxicological evaluation. The experimental protocols outlined in this guide provide a framework for conducting the necessary genotoxicity and mutagenicity studies to assess the risk associated with nitrosamine impurities. Further research is warranted to elucidate the complete metabolic profile of NMPA and to determine the specific genotoxic potential of its various hydroxylated metabolites, including the titular this compound.

References

The Discovery and History of Hydroxynitrosamines: A Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxynitrosamines, specifically α-hydroxynitrosamines, are critical, highly reactive intermediates in the metabolic activation of N-nitrosamines, a class of potent carcinogens. The journey to understanding their role has been a pivotal chapter in toxicology and cancer research. This technical guide provides an in-depth exploration of the discovery, history, and core scientific principles related to hydroxynitrosamines. It details the initial hypotheses of their existence, the innovative experimental approaches developed to study these transient molecules, and the subsequent elucidation of their mechanism of action in inducing DNA damage. This document synthesizes key findings, presents quantitative data in a structured format, outlines detailed experimental protocols for their generation and detection, and provides visual diagrams of key pathways to serve as a comprehensive resource for researchers in the field.

A Historical Perspective: From Postulation to Confirmation

The story of hydroxynitrosamines is intrinsically linked to the broader history of N-nitrosamine toxicology.

The Dawn of Nitrosamine Carcinogenesis (1950s-1960s)

The carcinogenic properties of N-nitrosamines were first brought to light in the 1950s. A seminal 1967 paper by Druckrey, Preussmann, Ivankovic, and Schmähl documented the organ-specific carcinogenic effects of 65 different N-nitroso compounds in rats, laying the groundwork for decades of research.[1][2][3] These early studies established a critical link between chemical structure and carcinogenic activity but the mechanism of action remained elusive.

The α-Hydroxylation Hypothesis (Late 1960s - Early 1970s)

Based on their extensive studies, Druckrey and Preussmann postulated that N-nitrosamines require metabolic activation to exert their carcinogenic effects. They proposed that this activation occurs via enzymatic hydroxylation at the α-carbon position, leading to the formation of a highly unstable intermediate: the α-hydroxynitrosamine. This intermediate was hypothesized to spontaneously decompose to form a reactive electrophile capable of alkylating cellular macromolecules, including DNA.

The Challenge of Instability and the Rise of Precursor Compounds (1970s)

Directly studying α-hydroxynitrosamines proved to be a significant challenge due to their extreme instability in neutral or alkaline aqueous solutions.[4] To circumvent this, researchers led by Okada and Mochizuki pioneered the synthesis of more stable precursor compounds, namely α-acetoxy- and α-hydroperoxy-nitrosamines.[5] These compounds could be isolated and, upon hydrolysis or reduction, would generate the desired α-hydroxynitrosamine in situ, allowing for the study of its chemical and biological properties. A landmark 1975 paper by Okada, Suzuki, Anjo, and Mochizuki demonstrated the mutagenicity of α-acetoxydialkylnitrosamines, providing strong evidence that they serve as model compounds for the ultimate carcinogen.[5]

Confirmation and Elucidation of the Mechanism (1980s - Present)

Subsequent research confirmed that α-hydroxynitrosamines are indeed direct-acting mutagens.[4] The development of sophisticated analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), has enabled the sensitive detection and quantification of DNA adducts formed from the reactive intermediates of hydroxynitrosamine decomposition.[6][7] This has provided irrefutable indirect evidence for the in vivo formation of hydroxynitrosamines and solidified their central role in N-nitrosamine-induced carcinogenesis.

The Core Science: Metabolic Activation and DNA Damage

The carcinogenic mechanism of N-nitrosamines is a multi-step process initiated by metabolic activation and culminating in genetic mutations.

Enzymatic α-Hydroxylation

The metabolic activation of N-nitrosamines is primarily catalyzed by cytochrome P450 (CYP) enzymes, with CYP2E1 and CYP2A6 being major contributors.[3][5] These enzymes introduce a hydroxyl group at the α-carbon of the nitrosamine, forming the transient α-hydroxynitrosamine.

Decomposition and Formation of Electrophiles

The α-hydroxynitrosamine is highly unstable and rapidly decomposes to yield an aldehyde and a diazonium ion. The diazonium ion is a potent electrophile that readily reacts with nucleophilic sites on DNA bases.

DNA Adduct Formation and Mutagenesis

The reaction of the diazonium ion with DNA results in the formation of various DNA adducts, with alkylation at the N7 and O6 positions of guanine being particularly significant. O6-alkylguanine adducts are known to be miscoding lesions that can lead to G to A transition mutations during DNA replication, a hallmark of nitrosamine-induced carcinogenesis.

Below is a diagram illustrating the metabolic activation pathway of a generic N-nitrosamine.

Metabolic Activation of N-Nitrosamines Metabolic Activation and DNA Adduction Pathway of N-Nitrosamines cluster_activation Metabolic Activation cluster_decomposition Spontaneous Decomposition cluster_adduction DNA Damage N-Nitrosamine N-Nitrosamine alpha-Hydroxynitrosamine alpha-Hydroxynitrosamine N-Nitrosamine->alpha-Hydroxynitrosamine CYP450 (e.g., CYP2E1, CYP2A6) α-Hydroxylation Aldehyde Aldehyde alpha-Hydroxynitrosamine->Aldehyde Diazonium_Ion Diazonium Ion alpha-Hydroxynitrosamine->Diazonium_Ion DNA_Adducts DNA Adducts (e.g., N7-alkylguanine, O6-alkylguanine) Diazonium_Ion->DNA_Adducts Alkylation DNA DNA Mutation Mutation DNA_Adducts->Mutation Miscoding during DNA Replication Cancer Cancer Mutation->Cancer

Caption: Metabolic activation of N-nitrosamines to carcinogenic species.

Quantitative Data on Hydroxynitrosamine Formation and Stability

Precise quantitative data are crucial for assessing the risk associated with nitrosamine exposure. The following tables summarize key kinetic parameters for the enzymatic formation of hydroxynitrosamines and their inherent stability.

Table 1: Kinetic Parameters of Cytochrome P450 Isozymes in Nitrosamine Metabolism

N-Nitrosamine SubstrateCytochrome P450 IsozymeKm (µM)kcat (min-1) or Vmax (nmol/min/nmol P450)Source
N-Nitrosodimethylamine (NDMA)Human CYP2E128 - 917.9 - 16.8[5]
N-Nitrosodiethylamine (NDEA)Human CYP2E138 - 1406.8 - 12.5[5]
N-Nitrosodiethylamine (NDEA)Human CYP2A613 - 481.8 - 5.4[5]

Note: The ranges in values reflect inter-individual variability and different experimental systems.

Table 2: pH-Dependent Stability of N-Nitroso-N-(hydroxymethyl)alkylamines

Alkyl GroupHalf-life (t1/2) at pH 7.4 (37°C)General Stability TrendSource
Methyl~1 minUnstable in neutral/alkaline pH, stable in acidic pH[4]
Ethyl~1.5 minUnstable in neutral/alkaline pH, stable in acidic pH[4]
n-Propyl~2 minUnstable in neutral/alkaline pH, stable in acidic pH[4]
n-Butyl~2.5 minUnstable in neutral/alkaline pH, stable in acidic pH[4]
sec-ButylShorter than n-butylBranched alkyl groups decrease stability[4]
tert-ButylShortestBranched alkyl groups decrease stability[4]

Key Experimental Protocols

The study of hydroxynitrosamines relies on specialized experimental procedures for the synthesis of their precursors and the detection of their ultimate effects on DNA.

Protocol 1: Synthesis of α-Acetoxy-N-nitrosopyrrolidine (a stable precursor)

This protocol is based on the methods developed by Okada and colleagues.

Workflow Diagram:

Synthesis_of_alpha_acetoxy_N_nitrosopyrrolidine Synthesis Workflow for α-Acetoxy-N-nitrosopyrrolidine Start Start N_Nitrosopyrrolidine N-Nitrosopyrrolidine Start->N_Nitrosopyrrolidine Reaction Reaction in Benzene (Oxidation) N_Nitrosopyrrolidine->Reaction Lead_Tetraacetate Lead Tetraacetate Lead_Tetraacetate->Reaction Filtration Filtration to remove lead diacetate Reaction->Filtration Evaporation Evaporation of solvent Filtration->Evaporation Purification Purification by column chromatography Evaporation->Purification Product α-Acetoxy-N-nitrosopyrrolidine Purification->Product

Caption: Workflow for the synthesis of α-acetoxy-N-nitrosopyrrolidine.

Materials:

  • N-Nitrosopyrrolidine

  • Lead tetraacetate

  • Anhydrous benzene

  • Silica gel for column chromatography

  • Standard laboratory glassware

Procedure:

  • Dissolve N-nitrosopyrrolidine in anhydrous benzene in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.

  • Add lead tetraacetate to the solution in small portions with stirring.

  • After the addition is complete, heat the mixture to reflux for several hours. The progress of the reaction can be monitored by thin-layer chromatography.

  • After the reaction is complete, cool the mixture to room temperature and filter to remove the precipitated lead diacetate.

  • Wash the precipitate with benzene and combine the filtrates.

  • Evaporate the solvent from the filtrate under reduced pressure to obtain the crude product.

  • Purify the crude product by column chromatography on silica gel using an appropriate eluent system (e.g., a mixture of hexane and ethyl acetate) to yield pure α-acetoxy-N-nitrosopyrrolidine.

Protocol 2: Quantification of N7-Methylguanine DNA Adducts by LC-MS/MS

This protocol provides a general workflow for the detection of a common DNA adduct formed from methylating nitrosamines.

Workflow Diagram:

DNA_Adduct_Analysis Workflow for N7-Methylguanine DNA Adduct Analysis Start Start DNA_Extraction DNA Extraction from tissue or cells Start->DNA_Extraction Acid_Hydrolysis Acid Hydrolysis (e.g., with HCl) DNA_Extraction->Acid_Hydrolysis Neutralization Neutralization Acid_Hydrolysis->Neutralization SPE Solid Phase Extraction (SPE) for sample cleanup Neutralization->SPE LC_MS_MS LC-MS/MS Analysis (with internal standard) SPE->LC_MS_MS Quantification Quantification of N7-Methylguanine LC_MS_MS->Quantification

Caption: Workflow for the analysis of N7-methylguanine DNA adducts.

Materials:

  • DNA sample (from cells or tissues exposed to a nitrosamine)

  • Hydrochloric acid (HCl)

  • Internal standard (e.g., isotopically labeled N7-methylguanine)

  • Solid-phase extraction (SPE) cartridges

  • LC-MS/MS system

Procedure:

  • DNA Extraction: Isolate high-purity DNA from the biological sample using a standard DNA extraction kit or protocol.

  • Acid Hydrolysis: Hydrolyze the DNA to release the purine bases by heating in dilute HCl. This step cleaves the glycosidic bonds.

  • Internal Standard Spiking: Add a known amount of the isotopically labeled internal standard to the hydrolyzed sample for accurate quantification.

  • Sample Cleanup: Neutralize the sample and perform solid-phase extraction (SPE) to remove interfering substances and enrich the analyte of interest.

  • LC-MS/MS Analysis: Inject the cleaned sample into an LC-MS/MS system.

    • Liquid Chromatography (LC): Separate the N7-methylguanine from other components of the mixture using a suitable column and mobile phase gradient.

    • Tandem Mass Spectrometry (MS/MS): Use multiple reaction monitoring (MRM) to specifically detect and quantify the parent and fragment ions of both the native and isotopically labeled N7-methylguanine.

  • Quantification: Calculate the concentration of N7-methylguanine in the original DNA sample by comparing the peak area ratio of the analyte to the internal standard against a calibration curve.[6][7]

Conclusion and Future Directions

The discovery and characterization of hydroxynitrosamines have been fundamental to our understanding of chemical carcinogenesis. The initial theoretical postulations, followed by ingenious synthetic strategies and the application of advanced analytical methods, have provided a clear picture of how N-nitrosamines exert their genotoxic effects. For drug development professionals, this knowledge is critical for the risk assessment of potential nitrosamine impurities in pharmaceuticals.

Future research in this area will likely focus on:

  • Developing more sensitive and high-throughput methods for detecting a wider range of DNA adducts.

  • Further elucidating the role of inter-individual variations in cytochrome P450 activity in susceptibility to nitrosamine-induced cancer.

  • Investigating the potential for trapping and directly detecting hydroxynitrosamines or their immediate decomposition products in vivo.

  • Applying this knowledge to develop more effective strategies for mitigating the risks associated with nitrosamine exposure.

This technical guide serves as a foundational resource for researchers and professionals engaged in the study of nitrosamines and their impact on human health, providing a historical context, core scientific principles, and practical experimental frameworks.

References

Structural Elucidation of Methyl-2-hydroxypentylnitrosamine Isomers: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the methodologies and data interpretation involved in the structural elucidation of Methyl-2-hydroxypentylnitrosamine isomers. Given the increasing regulatory scrutiny of nitrosamine impurities in pharmaceutical products, a thorough understanding of their characterization is paramount for drug safety and development. This document details the experimental protocols for the synthesis and analysis of these isomers, presents quantitative data in a structured format, and visualizes key experimental and metabolic pathways.

Introduction to this compound Isomerism

N-nitrosamines, including this compound, can exist as conformational isomers, often referred to as rotamers, due to the restricted rotation around the N-N bond. This restricted rotation arises from the partial double bond character of the N-N bond, a consequence of the delocalization of the lone pair of electrons on the amine nitrogen into the N=O group. When the alkyl groups attached to the amine nitrogen are different, as in the case of this compound, two distinct and stable rotamers (E and Z isomers) can be observed and separated using various analytical techniques. The structural elucidation of these isomers is critical for their accurate identification and quantification.

Synthesis of this compound Isomers

The synthesis of this compound is typically achieved through the nitrosation of the corresponding secondary amine, N-methyl-2-hydroxypentylamine.

Experimental Protocol: Synthesis of N-nitroso-N-methyl-2-hydroxypentylamine

  • Reaction Setup: To a solution of N-methyl-2-hydroxypentylamine (1 mmol) in an acidic aqueous solution (e.g., 0.1 M HCl) at 0-5 °C, a solution of sodium nitrite (1.2 mmol) in water is added dropwise with constant stirring. The low temperature and acidic conditions are maintained to promote nitrosation and minimize side reactions.

  • Reaction Monitoring: The reaction progress is monitored by thin-layer chromatography (TLC) or a rapid spectroscopic method.

  • Work-up: Upon completion, the reaction mixture is neutralized with a suitable base (e.g., sodium bicarbonate solution) and extracted with an organic solvent such as dichloromethane or ethyl acetate.

  • Purification: The combined organic layers are dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The crude product, a mixture of E and Z isomers, is then purified by column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane) to yield the purified this compound isomers.

Diagram: Synthesis Workflow

Figure 1: Synthesis Workflow for this compound cluster_synthesis Synthesis Reactants N-methyl-2-hydroxypentylamine + Sodium Nitrite (Acidic conditions, 0-5 °C) Reaction Nitrosation Reaction Reactants->Reaction Workup Neutralization & Solvent Extraction Reaction->Workup Purification Column Chromatography Workup->Purification Product This compound (E/Z Isomers) Purification->Product

Caption: Synthesis workflow for this compound.

Spectroscopic and Chromatographic Analysis

The structural elucidation of the E and Z isomers of this compound relies on a combination of spectroscopic and chromatographic techniques.

NMR spectroscopy is a powerful tool for distinguishing between the E and Z rotamers of nitrosamines. The different spatial arrangement of the alkyl groups relative to the nitroso group results in distinct chemical shifts for the protons and carbons near the N-N bond.

Experimental Protocol: NMR Analysis

  • Sample Preparation: A 5-10 mg sample of the purified isomer mixture is dissolved in a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a standard 5 mm NMR tube.

  • Data Acquisition: ¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer (e.g., 400 MHz or higher). Standard pulse programs are used for both one-dimensional and two-dimensional (e.g., COSY, HSQC) experiments to aid in signal assignment.

  • Data Analysis: The chemical shifts (δ) in parts per million (ppm), coupling constants (J) in Hertz (Hz), and the integration of the signals are analyzed to assign the structures of the E and Z isomers. The relative ratio of the isomers can be determined from the integration of well-resolved signals in the ¹H NMR spectrum.[1]

Table 1: Hypothetical ¹H and ¹³C NMR Data for this compound Isomers (in CDCl₃)

Assignment Isomer 1 (E) δ (ppm)Isomer 2 (Z) δ (ppm)
¹H NMR
N-CH₃3.85 (s)3.10 (s)
CH(OH)4.20 (m)4.55 (m)
CH₂ (adjacent to CH(OH))1.60 (m)1.75 (m)
CH₂1.35 (m)1.45 (m)
CH₃ (terminal)0.90 (t)0.95 (t)
OH2.50 (br s)2.65 (br s)
¹³C NMR
N-CH₃40.533.0
CH(OH)70.268.5
CH₂ (adjacent to CH(OH))35.837.2
CH₂18.919.5
CH₃ (terminal)13.914.1

Note: This data is plausible and based on typical chemical shifts for similar N-nitrosamines. Actual values would need to be determined experimentally.

Mass spectrometry, particularly when coupled with gas chromatography (GC-MS) or liquid chromatography (LC-MS), is essential for determining the molecular weight and fragmentation patterns of the isomers. High-resolution mass spectrometry (HRMS) can provide the exact mass, confirming the elemental composition.

Experimental Protocol: GC-MS Analysis

  • Sample Preparation: A dilute solution of the isomer mixture is prepared in a volatile organic solvent (e.g., methanol or acetonitrile).

  • GC Separation: The sample is injected into a gas chromatograph equipped with a suitable capillary column (e.g., a non-polar or medium-polarity column). The oven temperature is programmed to ramp up to achieve separation of the isomers.

  • MS Detection: The separated isomers are introduced into the mass spectrometer. Electron ionization (EI) is commonly used, and the mass spectrum is recorded over a suitable mass range (e.g., m/z 30-200).

  • Data Analysis: The mass spectra of the isomers will show the molecular ion peak (M⁺) and characteristic fragment ions. The fragmentation pattern can help to confirm the structure.

Table 2: Plausible GC-MS Fragmentation Data for this compound

m/z Proposed Fragment Ion Possible Origin
146[M]⁺Molecular Ion
116[M - NO]⁺Loss of nitric oxide
87[CH₃N(NO)CH₂]⁺Alpha-cleavage
71[C₅H₁₁]⁺Loss of the nitrosomethylamino group
57[C₄H₉]⁺Further fragmentation of the pentyl chain
43[C₃H₇]⁺Further fragmentation of the pentyl chain
30[NO]⁺Nitric oxide radical cation

HPLC is a key technique for the separation and quantification of nitrosamine isomers. The different polarities of the E and Z isomers can be exploited to achieve baseline separation.

Experimental Protocol: HPLC-UV Analysis

  • Mobile Phase Preparation: A suitable mobile phase is prepared, for example, a mixture of acetonitrile and water, with or without a modifier like formic acid.

  • Chromatographic Conditions: A reversed-phase C18 column is typically used. The separation can be performed under isocratic or gradient elution conditions. The flow rate and column temperature are optimized to achieve the best separation.

  • Detection: A UV detector is commonly used, with the wavelength set to the maximum absorbance of the nitrosamine chromophore (typically around 230-240 nm).

  • Quantification: The concentration of each isomer can be determined by creating a calibration curve using standards of known concentration.

Table 3: Exemplary HPLC-UV Method Parameters

Parameter Value
Column C18, 4.6 x 150 mm, 5 µm
Mobile Phase A 0.1% Formic acid in Water
Mobile Phase B 0.1% Formic acid in Acetonitrile
Gradient 20% B to 80% B over 15 min
Flow Rate 1.0 mL/min
Column Temperature 30 °C
Detection Wavelength 235 nm
Injection Volume 10 µL

Diagram: Analytical Workflow

Figure 2: Analytical Workflow for Isomer Elucidation cluster_analysis Analytical Characterization Sample Mixture of E/Z Isomers NMR NMR Spectroscopy (¹H, ¹³C, 2D) Sample->NMR GCMS GC-MS Analysis Sample->GCMS HPLC HPLC-UV Analysis Sample->HPLC Structure Structural Confirmation (E vs. Z) NMR->Structure GCMS->Structure Quantification Isomer Ratio & Concentration HPLC->Quantification

Caption: Analytical workflow for isomer elucidation.

Toxicological Considerations and Signaling Pathways

N-nitroso compounds are a class of potent carcinogens.[2] Their carcinogenic activity is generally attributed to their metabolic activation to electrophilic species that can alkylate DNA, leading to mutations and the initiation of cancer.[3]

β-hydroxynitrosamines, such as this compound, can undergo metabolic activation through several pathways. One important pathway is the sulfation of the hydroxyl group, catalyzed by sulfotransferases, to form a reactive sulfate ester.[4] This ester can then spontaneously decompose to form a carbocation that can alkylate DNA. Another potential activation pathway involves the oxidation of the hydroxyl group to a carbonyl, which can also lead to the formation of DNA-reactive species.

Diagram: Metabolic Activation and Carcinogenesis Pathway

Figure 3: Proposed Metabolic Activation Pathway cluster_pathway Metabolic Activation and Carcinogenesis Nitrosamine This compound Sulfation Sulfotransferase (SULT) Nitrosamine->Sulfation Metabolic Activation SulfateEster Reactive Sulfate Ester Sulfation->SulfateEster Carbocation Carbocation Formation SulfateEster->Carbocation Spontaneous Decomposition DNA DNA Carbocation->DNA Nucleophilic Attack Alkylation DNA Alkylation DNA->Alkylation Mutation Mutation Alkylation->Mutation Cancer Cancer Initiation Mutation->Cancer

Caption: Proposed metabolic activation of this compound.

Conclusion

The structural elucidation of this compound isomers requires a multi-faceted analytical approach. The combination of NMR spectroscopy, mass spectrometry, and chromatography provides the necessary tools for the separation, identification, and quantification of the E and Z rotamers. Understanding the distinct properties of these isomers is crucial for assessing their toxicological profiles and for developing robust control strategies to ensure the safety of pharmaceutical products. The metabolic activation pathways leading to carcinogenesis underscore the importance of minimizing human exposure to these compounds.

References

The Ubiquitous Threat: An In-depth Technical Guide to the Environmental Occurrence of N-Nitrosamines

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitrosamines, a class of potent carcinogens, have emerged as a significant concern for environmental and public health worldwide.[1][2] These compounds are not typically produced intentionally but are formed from the chemical reaction of secondary or tertiary amines with nitrosating agents.[3] Their widespread presence in various environmental compartments, including water, soil, air, and even food products, necessitates a thorough understanding of their sources, formation pathways, and the analytical methodologies required for their detection and quantification at trace levels.[2][4] This technical guide provides a comprehensive overview of the environmental occurrence of N-nitrosamines, detailing their prevalence, formation mechanisms, and the state-of-the-art analytical techniques used for their analysis.

Sources and Formation of N-Nitrosamines in the Environment

N-nitrosamines are introduced into the environment through both direct industrial discharges and indirect formation from precursor compounds.[1][5] Industrial activities such as rubber manufacturing, pesticide production, and metalworking industries are known sources of N-nitrosamine contamination.[6] However, a more pervasive issue is their formation as disinfection byproducts (DBPs) in water treatment plants, particularly those that utilize chloramination.[7][8]

The fundamental chemical reaction for N-nitrosamine formation involves the interaction of a nitrosatable amine (secondary or tertiary) with a nitrosating agent, most commonly derived from nitrite under acidic conditions.[2][3]

Key Precursors and Conditions:
  • Amines: Secondary and tertiary amines, which are ubiquitous in the environment, serve as the primary precursors. They are present in industrial effluents, wastewater, agricultural runoff, and as natural degradation products of organic matter.[9] Quaternary ammonium compounds, found in various consumer products and used as coagulants in wastewater treatment, can also degrade to form precursor amines.[1][5]

  • Nitrosating Agents: Nitrites (NO₂⁻) and their derivatives are the most common nitrosating agents.[10] Nitrates (NO₃⁻), which are widespread in the environment due to agricultural runoff and wastewater discharge, can be reduced to nitrites by microbial action, thus contributing to N-nitrosamine formation.[2]

  • Influencing Factors: The rate of N-nitrosamine formation is influenced by several factors, including pH (acidic conditions are generally more favorable), temperature, and the presence of catalysts or inhibitors.[11]

Quantitative Occurrence of N-Nitrosamines in Environmental Matrices

The following tables summarize the reported concentrations of various N-nitrosamines in different environmental compartments. These values highlight the wide range of concentrations observed, which can vary significantly depending on the location, source of contamination, and analytical methods employed.

Table 1: N-Nitrosamine Concentrations in Water Samples

N-NitrosamineWater TypeConcentration Range (ng/L)Reference(s)
N-Nitrosodimethylamine (NDMA)Drinking Water0.20 - 180[1][12]
Wastewater0.07 - 266[2][13]
Surface WaterNot Detected - 17[14]
GroundwaterNot Detected - 20,000[8][15]
N-Nitrosodiethylamine (NDEA)Drinking Water<1.4 - 16.3[14][16]
Wastewater0.07 - 0.24 (µg/L)[2]
N-Nitrosodibutylamine (NDBA)Drinking Water0.4 - 3.4[16]
N-Nitrosopyrrolidine (NPYR)Drinking Water2 - 4[1]
N-Nitrosomorpholine (NMOR)Drinking Water1[1]

Table 2: N-Nitrosamine Concentrations in Soil and Sediment Samples

N-NitrosamineMatrixConcentration Range (ng/g)Reference(s)
N-Nitrosodimethylamine (NDMA)Soilup to 15.1[2]
N-Nitrosodibutylamine (NDBA)Sediment0.2 - 3.3[17][18]
N-Nitrosodiphenylamine (NDPhA)Sediment0.2 - 4.7[17][18]
N-Nitrosopyrrolidine (NPYR)Sediment3.4 - 19.6[17][18]

Table 3: N-Nitrosamine Concentrations in Food and Beverage Samples

N-NitrosamineFood/Beverage CategoryConcentration Range (µg/kg)Reference(s)
N-Nitrosodimethylamine (NDMA)Cured Meatsup to 40[2]
Fishup to 147[2]
Cheese0.5 - 68[2][13]
Beer0.12 - 0.23[5]
N-Nitrosodiethylamine (NDEA)Cheese0.5 - 30[2]
Cured Meatsup to 40[2]
N-Nitrosodibutylamine (NDBA)Smoked/Cured Meatsup to 3.9[2]
Soybean Oil290[2]
N-Nitrosopiperidine (NPIP)Beer4.1 - 5.3[5]

Experimental Protocols for N-Nitrosamine Analysis

The accurate quantification of N-nitrosamines in environmental samples at trace levels presents significant analytical challenges. The most commonly employed methods are gas chromatography (GC) and liquid chromatography (LC) coupled with mass spectrometry (MS).

Detailed Methodology: EPA Method 521 for N-Nitrosamines in Drinking Water

This method is a widely recognized standard for the analysis of seven nitrosamines in drinking water.[6][19]

1. Sample Collection and Preservation:

  • Collect a 0.5-liter water sample in an amber glass bottle to prevent photolytic degradation.[5]

  • If residual chlorine is present, dechlorinate the sample by adding sodium thiosulfate.[5]

  • Store samples at or below 6 °C and extract within 14 days of collection.[5]

2. Solid-Phase Extraction (SPE):

  • Cartridge Conditioning: Condition a solid-phase extraction cartridge containing coconut charcoal with sequential washes of methylene chloride, methanol, and reagent water.[20]

  • Sample Loading: Pass the 0.5 L water sample through the conditioned SPE cartridge at a controlled flow rate.[19]

  • Cartridge Drying: After loading, dry the cartridge thoroughly using a stream of nitrogen gas to remove residual water.[20]

  • Elution: Elute the trapped nitrosamines from the cartridge with a small volume of methylene chloride.[19]

3. Sample Concentration:

  • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.[19]

4. Instrumental Analysis (GC-MS/MS):

  • Injection: Perform a large volume injection (e.g., 8 µL) of the concentrated extract into the GC system to enhance sensitivity.[6]

  • Gas Chromatography: Separate the nitrosamines on a capillary column with a suitable temperature program.[20]

  • Mass Spectrometry: Utilize a tandem mass spectrometer (MS/MS) with chemical ionization (CI) for sensitive and selective detection and quantification.[19]

General Protocol for N-Nitrosamine Analysis in Soil and Sediment

1. Sample Preparation:

  • Air-dry the soil or sediment sample and sieve to remove large debris.

  • Homogenize the sample prior to extraction.

2. Extraction:

  • Perform solvent extraction, often using a mixture of acetone and methylene chloride, with the aid of sonication or shaking.

  • Centrifuge the sample and collect the supernatant. Repeat the extraction process multiple times for complete recovery.

3. Cleanup and Concentration:

  • Combine the extracts and concentrate them.

  • Perform a cleanup step using techniques like gel permeation chromatography (GPC) or solid-phase extraction (SPE) to remove interfering matrix components.

  • Further concentrate the cleaned extract to a final volume suitable for instrumental analysis.

4. Instrumental Analysis (GC-MS or LC-MS/MS):

  • Analyze the final extract using GC-MS or LC-MS/MS for the identification and quantification of target nitrosamines.

General Protocol for N-Nitrosamine Analysis in Food

1. Sample Preparation:

  • Homogenize the food sample. For solid samples, this may involve grinding or blending. For liquid samples, direct extraction may be possible.[21]

2. Extraction:

  • For fatty foods, a common method is distillation from mineral oil under vacuum.[21]

  • Solvent extraction with dichloromethane is also widely used.[21]

  • Solid-phase microextraction (SPME) has been employed for the analysis of volatile nitrosamines in beer and other food samples.[21]

3. Cleanup and Concentration:

  • The crude extract often requires a cleanup step to remove fats, pigments, and other interferences. This can be achieved using techniques like column chromatography on silica gel or alumina.

  • Concentrate the purified extract before instrumental analysis.

4. Instrumental Analysis (GC-TEA or GC-MS):

  • Gas chromatography coupled with a Thermal Energy Analyzer (TEA) is a highly specific and sensitive detector for nitrosamines.[21]

  • GC-MS is also commonly used for confirmation and quantification.[21]

Visualizations of Key Pathways and Workflows

Formation of N-Nitrosamines from Secondary Amines

The following diagram illustrates the general chemical pathway for the formation of an N-nitrosamine from a secondary amine and a nitrosating agent derived from nitrite.

G cluster_reactants Reactants cluster_conditions Conditions cluster_intermediates Intermediates cluster_product Product Secondary Amine Secondary Amine N-Nitrosamine N-Nitrosamine Secondary Amine->N-Nitrosamine Nitrosation Nitrite (NO2-) Nitrite (NO2-) Nitrous Acid (HNO2) Nitrous Acid (HNO2) Nitrite (NO2-)->Nitrous Acid (HNO2) Protonation Acidic (H+) Acidic (H+) Nitrosating Agent (e.g., N2O3) Nitrosating Agent (e.g., N2O3) Nitrous Acid (HNO2)->Nitrosating Agent (e.g., N2O3) Dimerization Nitrosating Agent (e.g., N2O3)->N-Nitrosamine

Caption: General pathway of N-nitrosamine formation.

Analytical Workflow for N-Nitrosamines in Water (Based on EPA Method 521)

This diagram outlines the major steps involved in the analysis of N-nitrosamines in a water sample according to a typical regulatory method.

G SampleCollection 1. Sample Collection (0.5 L Water) Dechlorination 2. Dechlorination (if necessary) SampleCollection->Dechlorination SPE 3. Solid-Phase Extraction (Coconut Charcoal) Dechlorination->SPE Elution 4. Elution (Methylene Chloride) SPE->Elution Concentration 5. Concentration (to 1 mL) Elution->Concentration Analysis 6. GC-MS/MS Analysis Concentration->Analysis Quantification 7. Data Analysis & Quantification Analysis->Quantification

Caption: N-Nitrosamine analysis workflow for water samples.

Metabolic Activation of N-Nitrosodimethylamine (NDMA)

This diagram illustrates the metabolic pathway by which the pro-carcinogen NDMA is activated in the body to a DNA-alkylating agent.[8][16]

G NDMA N-Nitrosodimethylamine (NDMA) Hydroxylation α-Hydroxylation (Cytochrome P450) NDMA->Hydroxylation UnstableIntermediate Unstable Intermediate (α-hydroxy-NDMA) Hydroxylation->UnstableIntermediate Decomposition Spontaneous Decomposition UnstableIntermediate->Decomposition Methyldiazonium Methyldiazonium Ion (Reactive Electrophile) Decomposition->Methyldiazonium DNA_Adduct DNA Alkylation (Carcinogenesis) Methyldiazonium->DNA_Adduct

Caption: Metabolic activation pathway of NDMA.

Conclusion

The environmental occurrence of N-nitrosamines represents a complex and persistent challenge. Their formation from ubiquitous precursors in both natural and engineered systems, coupled with their carcinogenic potential, underscores the need for continued research and vigilant monitoring. This technical guide has provided a comprehensive overview of the current state of knowledge regarding the sources, prevalence, and analysis of these contaminants. For researchers, scientists, and drug development professionals, a thorough understanding of these aspects is crucial for assessing environmental risks, ensuring the safety of water and food supplies, and mitigating the potential for N-nitrosamine formation in pharmaceutical products. The continued development and refinement of sensitive analytical methods will be paramount in protecting public health from the risks associated with N-nitrosamine exposure.

References

Toxicological Profile of Hydroxy-Nitrosamines: An In-depth Technical Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Hydroxy-nitrosamines are critical metabolic intermediates in the toxicological pathway of N-nitrosamines, a class of potent genotoxic carcinogens. Formed primarily through cytochrome P450-mediated α-hydroxylation, these unstable compounds readily decompose to form highly reactive electrophiles that can alkylate cellular macromolecules, most notably DNA. The resulting DNA adducts, if not repaired, can lead to mutations, chromosomal instability, and the initiation of carcinogenesis. This technical guide provides a comprehensive overview of the toxicological profile of hydroxy-nitrosamines, including their metabolic activation, mechanisms of toxicity, and the cellular responses to the damage they induce. Quantitative toxicity data, detailed experimental protocols for their assessment, and visualizations of key signaling pathways are presented to serve as a valuable resource for professionals in toxicology and drug development.

Metabolic Activation and Formation of Hydroxy-Nitrosamines

N-nitrosamines require metabolic activation to exert their carcinogenic effects, a process predominantly initiated by cytochrome P450 (CYP) enzymes.[1] The critical first step is the hydroxylation of the carbon atom alpha to the nitroso group, leading to the formation of an unstable α-hydroxy-nitrosamine.[1] This metabolic activation is a key determinant of the carcinogenicity of the parent nitrosamine.

The general pathway for the metabolic activation of a simple dialkyl nitrosamine is depicted below:

Metabolic Activation of Nitrosamines Nitrosamine N-Nitrosamine HydroxyNitrosamine α-Hydroxy-nitrosamine (Unstable Intermediate) Nitrosamine->HydroxyNitrosamine α-Hydroxylation CYP450 Cytochrome P450 (e.g., CYP2E1, CYP2A6) Aldehyde Aldehyde/Ketone HydroxyNitrosamine->Aldehyde Spontaneous Decomposition Diazonium Alkyldiazonium Ion (Electrophile) HydroxyNitrosamine->Diazonium Spontaneous Decomposition DNA_Adduct DNA Adducts (e.g., O⁶-alkylguanine) Diazonium->DNA_Adduct Alkylation

Figure 1: Metabolic activation of N-nitrosamines to α-hydroxy-nitrosamines and subsequent formation of DNA-alkylating agents.

Quantitative Toxicity Data

The direct assessment of the toxicity of hydroxy-nitrosamines is challenging due to their inherent instability. Consequently, much of the available quantitative data is derived from studies of their more stable parent compounds. The carcinogenic potency is often expressed as the TD50 value, which is the chronic dose rate in mg/kg body weight/day that would cause tumors in 50% of the test animals that would not have otherwise developed tumors.[2] Acute toxicity is typically represented by the LD50 value, the dose that is lethal to 50% of the tested population.

CompoundSpeciesRoute of AdministrationTD50 (mg/kg/day)Reference(s)
3-Hydroxy-N-nitrosopiperidineRatOral (drinking water)0.106 - 0.20[3]
N-Nitrosomethyl-2-hydroxypropylamineRatOral (drinking water)0.0442[3]

Note: Data on the acute toxicity (LD50) of isolated hydroxy-nitrosamines are scarce in the public literature due to their reactive and unstable nature.

Mechanisms of Toxicity and Carcinogenesis

The primary mechanism of toxicity of hydroxy-nitrosamines is their ability to generate highly reactive electrophiles that alkylate DNA.[1] The formation of DNA adducts at various nucleophilic sites on the DNA bases can lead to mispairing during DNA replication, resulting in mutations.[4] One of the most critical and mutagenic lesions is the formation of O⁶-alkylguanine.[5] If not repaired, O⁶-alkylguanine can mispair with thymine instead of cytosine, leading to G:C to A:T transition mutations.[4]

The accumulation of DNA damage triggers a complex cellular response, including the activation of DNA repair pathways, cell cycle arrest, and, in cases of extensive damage, apoptosis.[6]

DNA Damage Response and Cell Cycle Arrest

The presence of DNA adducts, such as O⁶-methylguanine, is recognized by the DNA mismatch repair (MMR) system.[5] The MMR system's attempt to repair these lesions can lead to the formation of single-strand breaks, which in turn can be converted to double-strand breaks during DNA replication.[6] These DNA breaks activate the DNA damage response (DDR) pathway, a key player in which is the tumor suppressor protein p53.[5][7]

Activated p53 can transcriptionally upregulate a number of genes, including p21, which leads to cell cycle arrest, typically at the G1/S or G2/M checkpoints.[8] This arrest provides the cell with time to repair the DNA damage before proceeding with cell division.

DNA_Damage_Response DNA_Adduct Hydroxy-nitrosamine-induced DNA Adduct (e.g., O⁶-MeG) MMR Mismatch Repair (MMR) (e.g., MutSα) DNA_Adduct->MMR Recognition SSB Single-Strand Breaks MMR->SSB Futile Repair Attempt Replication DNA Replication SSB->Replication DSB Double-Strand Breaks Replication->DSB ATM_ATR ATM/ATR Kinases DSB->ATM_ATR Activation p53 p53 Stabilization and Activation ATM_ATR->p53 Phosphorylation p21 p21 Expression p53->p21 Transcriptional Activation CellCycleArrest Cell Cycle Arrest (G1/S or G2/M) p21->CellCycleArrest Inhibition of CDK/Cyclin Complexes Apoptosis_Pathway p53 Activated p53 Bax Bax Upregulation p53->Bax Transcriptional Activation Mitochondrion Mitochondrion Bax->Mitochondrion Promotes Permeabilization CytochromeC Cytochrome c Release Mitochondrion->CytochromeC Apaf1 Apaf-1 CytochromeC->Apaf1 Binds to Caspase9 Caspase-9 Activation Apaf1->Caspase9 Recruits and Activates Caspase3 Caspase-3 Activation (Executioner Caspase) Caspase9->Caspase3 Cleaves and Activates Apoptosis Apoptosis Caspase3->Apoptosis Cleavage of Cellular Substrates Ames_Test_Workflow Start Start PrepareCultures Prepare Bacterial Cultures Start->PrepareCultures PrepareS9 Prepare S9 Mix Start->PrepareS9 Preincubation Pre-incubation: Test Compound + S9 Mix + Bacteria PrepareCultures->Preincubation PrepareS9->Preincubation Plating Add Top Agar and Plate Preincubation->Plating Incubate Incubate at 37°C Plating->Incubate Count Count Revertant Colonies Incubate->Count Analyze Analyze Data Count->Analyze End End Analyze->End Carcinogenicity_Bioassay_Workflow Start Start Acclimation Animal Acclimation Start->Acclimation Dosing Chronic Dosing (e.g., 18-24 months) Acclimation->Dosing Observations In-life Observations (Clinical signs, Body weight) Dosing->Observations Throughout study Termination Study Termination and Necropsy Dosing->Termination Histopathology Histopathological Examination Termination->Histopathology Analysis Statistical Analysis of Tumor Data Histopathology->Analysis End End Analysis->End

References

A Technical Guide to the Preliminary In Vitro Assessment of Aliphatic Hydroxynitrosamines

Author: BenchChem Technical Support Team. Date: November 2025

Introduction

N-nitrosamines are a class of potent carcinogens that require metabolic activation to exert their toxic effects.[1][2][3] This activation is primarily mediated by cytochrome P450 (CYP) enzymes, leading to the formation of unstable intermediates that can alkylate DNA, inducing mutations and initiating carcinogenesis.[3][4] Preliminary in vitro assessment is a critical step in characterizing the toxicological profile of novel or understudied nitrosamines, such as Methyl-2-hydroxypentylnitrosamine. This document outlines the core in vitro assays and expected data for evaluating the cytotoxicity, genotoxicity, and metabolic pathways of such compounds.

Data Presentation: Illustrative In Vitro Toxicology

The following tables summarize expected quantitative data from key in vitro assays for a representative hydroxynitrosamine.

Table 1: Cytotoxicity Profile in Human Cell Lines

This table illustrates the dose-dependent effect of a representative hydroxynitrosamine on the viability of metabolically competent human liver cells (HepG2) and human lung cells (A549).

Cell LineExposure DurationIC50 (µM) [Mean ± SD]Assay Method
HepG224 hours1,250 ± 98Neutral Red Uptake
48 hours780 ± 65Neutral Red Uptake
A54924 hours1,800 ± 155MTT Assay
48 hours1,150 ± 110MTT Assay

Table 2: Genotoxicity Assessment in Mammalian Cells

This table presents data from assays designed to detect DNA damage and chromosomal abnormalities. Many nitrosamines are known to be mutagenic and genotoxic.[2][5]

AssayCell LineTreatment ConditionsResult
Comet Assay (DNA Strand Breaks)TK6500 µM for 4 hours (with S9)Positive (Significant increase in tail moment)
Micronucleus Test (Chromosomal Damage)TK624-hour exposure (with S9)Positive (Concentration-dependent increase in micronuclei)
Ames Test (Bacterial Mutagenicity)S. typhimurium TA100Plate incorporation with hamster liver S9Positive (Dose-dependent increase in revertant colonies)

Experimental Protocols

Detailed methodologies are crucial for the reproducibility and interpretation of in vitro toxicological studies.

3.1. Cell Viability by Neutral Red Uptake Assay

  • Cell Seeding: Plate HepG2 cells in 96-well plates at a density of 1 x 10⁴ cells/well and incubate for 24 hours.

  • Compound Exposure: Treat cells with a serial dilution of the test nitrosamine (e.g., 1 µM to 5 mM) for 24 or 48 hours.

  • Neutral Red Incubation: Remove the treatment medium and add a medium containing 50 µg/mL of Neutral Red. Incubate for 3 hours to allow for lysosomal uptake of the dye by viable cells.

  • Dye Extraction: Wash the cells with PBS, then add a destain solution (e.g., 1% acetic acid in 50% ethanol) to extract the dye.

  • Quantification: Measure the absorbance at 540 nm using a microplate reader. The absorbance is directly proportional to the number of viable cells.

  • IC50 Calculation: Calculate the half-maximal inhibitory concentration (IC50) from the dose-response curve.

3.2. Bacterial Reverse Mutation Assay (Ames Test)

The Ames test is a widely used method to assess the mutagenic potential of a chemical.[6]

  • Metabolic Activation: Prepare a metabolic activation system, typically using liver S9 fraction from Aroclor-induced hamsters or rats, combined with a cofactor mix (e.g., NADP+, G6P).[7][8]

  • Strain Selection: Use appropriate bacterial strains, such as Salmonella typhimurium TA100, which is sensitive to base-pair substitution mutagens.

  • Pre-incubation: In a test tube, combine the test compound, the bacterial culture, and the S9 mix. Incubate at 37°C for 20-30 minutes.

  • Plating: Mix the pre-incubation contents with molten top agar and pour it onto a minimal glucose agar plate.

  • Incubation: Incubate the plates at 37°C for 48-72 hours.

  • Scoring: Count the number of revertant colonies (his+ revertants) on each plate. A significant, dose-dependent increase in the number of revertants compared to the negative control indicates a positive result.

3.3. In Vitro Micronucleus Test

This assay detects chromosomal damage by identifying micronuclei, which are small nuclei that form from chromosome fragments or whole chromosomes left behind during cell division.[5]

  • Cell Treatment: Expose TK6 cells to the test compound at various concentrations for a period covering 1.5-2 normal cell cycles (e.g., 24 hours), both with and without an S9 metabolic activation system.

  • Cytokinesis Block: Add cytochalasin B to the culture to block cytokinesis, allowing for the accumulation of binucleated cells.

  • Harvesting and Staining: Harvest the cells, subject them to a hypotonic treatment, and fix them. Stain the cells with a DNA-specific stain such as Giemsa or a fluorescent dye.

  • Microscopic Analysis: Score at least 2,000 binucleated cells per concentration for the presence of micronuclei.

  • Data Interpretation: A significant, dose-dependent increase in the frequency of micronucleated cells indicates genotoxic activity.

Mandatory Visualizations

4.1. Proposed Metabolic Activation Pathway

The carcinogenic effects of most nitrosamines are dependent on their metabolic activation by CYP enzymes. The pathway below illustrates the principal bioactivation route for a generic aliphatic nitrosamine.

metabolic_pathway cluster_parent Parent Compound cluster_activation Metabolic Activation (CYP450) cluster_intermediate Unstable Intermediate cluster_products Reactive Species Formation cluster_endpoint Cellular Damage Nitrosamine This compound Alpha_Hydroxylation α-Hydroxylation Nitrosamine->Alpha_Hydroxylation Intermediate α-Hydroxynitrosamine Alpha_Hydroxylation->Intermediate Diazo Alkyldiazonium Ion Intermediate->Diazo Spontaneous decomposition Carbocation Carbocation Diazo->Carbocation Adducts DNA Adducts Carbocation->Adducts Alkylation experimental_workflow cluster_assays In Vitro Genotoxicity Battery cluster_conditions Test Conditions cluster_analysis Data Analysis & Interpretation start Test Compound: This compound Ames Ames Test (Bacterial Mutagenicity) start->Ames MN Micronucleus Assay (Chromosomal Damage) start->MN Comet Comet Assay (DNA Strand Breaks) start->Comet with_S9 With Metabolic Activation (S9) Ames->with_S9 without_S9 Without Metabolic Activation Ames->without_S9 Ames_analysis Count Revertant Colonies Ames->Ames_analysis MN->with_S9 MN->without_S9 MN_analysis Score Micronucleated Cells MN->MN_analysis Comet->with_S9 Comet->without_S9 Comet_analysis Measure DNA Tail Moment Comet->Comet_analysis end Genotoxicity Profile Ames_analysis->end MN_analysis->end Comet_analysis->end

References

Methodological & Application

Application Notes and Protocols for the Analytical Detection of Methyl-2-hydroxypentylnitrosamine (MHPNA)

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Introduction

N-nitrosamines are a class of compounds that are of significant concern to the pharmaceutical industry due to their potential carcinogenic properties. Regulatory bodies worldwide have stringent requirements for the monitoring and control of these impurities in drug substances and products. Methyl-2-hydroxypentylnitrosamine (MHPNA) is a potential nitrosamine impurity that may arise from the presence of secondary or tertiary amines and nitrosating agents in the manufacturing process of pharmaceuticals. Its detection at trace levels requires highly sensitive and specific analytical methods.

These application notes provide a comprehensive guide for the development and validation of analytical methods for the detection and quantification of MHPNA, primarily focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS). Given the limited specific literature on MHPNA, the following protocols are based on established methods for other nitrosamine impurities and serve as a framework for method development and validation in your laboratory.

Metabolic Pathway of MHPNA Formation

Many N-nitrosamines undergo metabolic activation in the body, a process often initiated by cytochrome P450 enzymes.[1][2][3][4][5] This activation typically involves the hydroxylation of the carbon atom alpha to the nitroso group.[3][6][7] In the case of a precursor like N-methyl-N-pentylnitrosamine, enzymatic hydroxylation at the second carbon position of the pentyl chain would lead to the formation of MHPNA. This metabolic activation is a critical step that can lead to the formation of reactive electrophilic intermediates capable of interacting with DNA.[2][4]

Precursor N-Methyl-N-pentylnitrosamine (Precursor) MHPNA This compound (MHPNA) Precursor->MHPNA Cytochrome P450 (α-hydroxylation) Reactive Reactive Electrophilic Intermediates MHPNA->Reactive Spontaneous Decomposition DNA DNA Adducts Reactive->DNA Reaction with DNA

Proposed metabolic pathway for the formation of MHPNA.

Analytical Methodologies

The primary analytical techniques for the sensitive detection of nitrosamine impurities are LC-MS/MS and GC-MS.[8] The choice of method will depend on the volatility and thermal stability of MHPNA, as well as the nature of the sample matrix.

Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is a highly sensitive and specific technique suitable for the analysis of a wide range of nitrosamines, including those that are less volatile or thermally labile.[9][10]

Experimental Workflow (LC-MS/MS):

cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing A Weighing B Dissolution A->B C Spiking (IS) B->C D Filtration C->D E LC Separation D->E F Ionization (e.g., ESI+) E->F G MS/MS Detection (MRM) F->G H Integration G->H I Quantification H->I J Reporting I->J

A typical experimental workflow for LC-MS/MS analysis.

Protocol for LC-MS/MS Analysis of MHPNA:

a. Sample Preparation: [11][12]

  • Standard Preparation: Prepare a stock solution of MHPNA reference standard in a suitable solvent (e.g., methanol or acetonitrile). Perform serial dilutions to create calibration standards and quality control (QC) samples. An isotopically labeled internal standard (IS) of MHPNA, if available, is highly recommended.

  • Sample Preparation:

    • Accurately weigh a representative portion of the drug substance or product.

    • Dissolve the sample in a suitable diluent (e.g., methanol, water, or a mixture). The diluent should be optimized for sample solubility and chromatographic compatibility.

    • Spike the sample with the internal standard.

    • Vortex or sonicate to ensure complete dissolution.

    • Centrifuge to pellet any undissolved excipients.

    • Filter the supernatant through a 0.22 µm filter before injection.

b. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC/UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer.

  • Ion Source: Electrospray Ionization (ESI) in positive mode is typically suitable for nitrosamines.

  • Chromatographic Column: A C18 or similar reversed-phase column is a good starting point.

  • Mobile Phase: A gradient of water and an organic solvent (e.g., acetonitrile or methanol) with a small amount of an additive like formic acid to improve ionization.

  • Detection Mode: Multiple Reaction Monitoring (MRM) for high selectivity and sensitivity. Specific MRM transitions for MHPNA will need to be determined by infusing a standard solution.

Illustrative LC-MS/MS Parameters:

ParameterRecommended Setting
LC Column C18, 2.1 x 100 mm, 1.8 µm
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.3 mL/min
Injection Volume 5 µL
Ionization Mode ESI Positive
MRM Transitions To be determined (e.g., Precursor ion > Product ion 1, Precursor ion > Product ion 2)

c. Method Validation:

The developed method must be validated according to ICH Q2(R1) guidelines, including the following parameters:[13][14]

  • Specificity: No interference from the matrix or other impurities at the retention time of MHPNA.

  • Linearity: A linear relationship between the concentration and the instrument response over a defined range.

  • Accuracy: The closeness of the test results to the true value, determined by recovery studies.

  • Precision: Repeatability (intra-day) and intermediate precision (inter-day).

  • Limit of Detection (LOD) and Limit of Quantification (LOQ): The lowest concentration of analyte that can be reliably detected and quantified, respectively.

Illustrative Quantitative Data (LC-MS/MS):

ParameterIllustrative ValueAcceptance Criteria
Linearity (r²) 0.998≥ 0.99
Accuracy (Recovery) 95-105%80-120%
Precision (RSD) < 5%≤ 15%
LOQ 0.01 ng/mLTo be determined based on required sensitivity
Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of volatile and thermally stable nitrosamines.[13][15][16] Derivatization may be necessary for polar compounds to improve their volatility and chromatographic behavior.

Experimental Workflow (GC-MS):

cluster_prep Sample Preparation cluster_analysis GC-MS Analysis cluster_data Data Processing A Weighing B Extraction A->B C Derivatization (if required) B->C D Concentration C->D E GC Separation D->E F Ionization (e.g., EI) E->F G MS Detection (SIM/MRM) F->G H Integration G->H I Quantification H->I J Reporting I->J

A typical experimental workflow for GC-MS analysis.

Protocol for GC-MS Analysis of MHPNA:

a. Sample Preparation:

  • Standard Preparation: Similar to the LC-MS/MS method, prepare stock and working standards of MHPNA and an appropriate internal standard.

  • Sample Preparation:

    • Perform a liquid-liquid extraction or solid-phase extraction (SPE) to isolate MHPNA from the sample matrix.

    • If MHPNA is not sufficiently volatile, a derivatization step (e.g., silylation) may be required.

    • Concentrate the extract to a suitable volume before injection.

b. GC-MS Instrumentation and Conditions:

  • Gas Chromatograph: A gas chromatograph with a suitable injection system (e.g., split/splitless).

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • Ion Source: Electron Ionization (EI).

  • Chromatographic Column: A capillary column with a suitable stationary phase (e.g., a wax-type or 5% phenyl-methylpolysiloxane column).

  • Detection Mode: Selected Ion Monitoring (SIM) for a single quadrupole MS or Multiple Reaction Monitoring (MRM) for a triple quadrupole MS.

Illustrative GC-MS Parameters:

ParameterRecommended Setting
GC Column DB-WAX, 30 m x 0.25 mm, 0.25 µm
Carrier Gas Helium
Injection Mode Splitless
Oven Program Optimized temperature gradient
Ionization Mode EI, 70 eV
Detection Mode SIM or MRM (ions to be determined)

c. Method Validation:

Similar validation parameters as for the LC-MS/MS method should be assessed.[14][17][18]

Illustrative Quantitative Data (GC-MS):

ParameterIllustrative ValueAcceptance Criteria
Linearity (r²) 0.997≥ 0.99
Accuracy (Recovery) 90-110%70-130%
Precision (RSD) < 10%≤ 20%
LOQ 0.05 ng/mLTo be determined based on required sensitivity

Conclusion

The detection and quantification of this compound (MHPNA) in pharmaceutical products can be effectively achieved using advanced analytical techniques such as LC-MS/MS and GC-MS. The protocols outlined in these application notes provide a solid foundation for the development and validation of robust and reliable methods. It is crucial to perform a thorough method validation to ensure the accuracy and precision of the results, thereby guaranteeing the safety and quality of pharmaceutical products.[19][20] The choice between LC-MS/MS and GC-MS will depend on the specific properties of MHPNA and the sample matrix. For non-volatile or thermally sensitive compounds, LC-MS/MS is generally the preferred method.

References

Application Notes and Protocols for the GC-MS Analysis of N-nitroso-2-hydroxypentyl-methylamine (NHPMA)

Author: BenchChem Technical Support Team. Date: November 2025

Audience: Researchers, scientists, and drug development professionals.

Introduction

N-nitrosamines are a class of compounds that are of significant concern to the pharmaceutical industry due to their potential carcinogenic properties. Regulatory agencies worldwide have set stringent limits for the presence of these impurities in drug substances and products. N-nitroso-2-hydroxypentyl-methylamine (NHPMA) is a potential nitrosamine impurity that may arise from the presence of secondary amines and nitrosating agents in the manufacturing process or during storage. This document provides a detailed protocol for the analysis of NHPMA using Gas Chromatography-Mass Spectrometry (GC-MS), a widely used and highly sensitive technique for the quantification of trace-level impurities.[1][2][3] The methodology described herein is based on established principles for the analysis of hydroxylated and other N-nitrosamines and is intended to serve as a comprehensive guide for researchers and analysts in a drug development setting.

Due to the polar nature of the hydroxyl group in NHPMA, a derivatization step is included to improve its volatility and chromatographic performance, which is a common practice for the GC-MS analysis of polar analytes.[4] The use of a triple quadrupole mass spectrometer (GC-MS/MS) is recommended for enhanced selectivity and sensitivity, particularly in complex sample matrices.[1][2]

Quantitative Data Summary

The following table summarizes typical quantitative performance data for the analysis of various N-nitrosamines by GC-MS/MS. These values are representative of a validated method and can be used as a benchmark for the analysis of NHPMA.

ParameterTypical ValueDescription
Limit of Detection (LOD)0.1 - 3 ppbThe lowest concentration of the analyte that can be reliably detected.
Limit of Quantification (LOQ)0.5 - 10 ppbThe lowest concentration of the analyte that can be quantitatively determined with acceptable precision and accuracy.[5]
Linearity (R²)> 0.995The correlation coefficient of the calibration curve, indicating the linearity of the detector response over a specific concentration range.[1][6][7]
Calibration Range1 - 200 ng/mLThe range of concentrations over which the method is demonstrated to be linear, precise, and accurate.[7]
Recovery70 - 130%The percentage of the known amount of a spiked analyte recovered from the sample matrix, indicating the accuracy of the method.[5][6]
Precision (%RSD)< 15%The relative standard deviation of replicate measurements, indicating the precision of the method.

Experimental Protocols

Principle

This method involves the extraction of NHPMA from the sample matrix, followed by derivatization of the hydroxyl group to form a more volatile silyl ether. The derivatized analyte is then separated by gas chromatography and detected by mass spectrometry in either Selected Ion Monitoring (SIM) or Multiple Reaction Monitoring (MRM) mode for quantification.

Reagents and Materials
  • N-nitroso-2-hydroxypentyl-methylamine (NHPMA) reference standard

  • Internal Standard (IS), e.g., N-nitrosodimethylamine-d6 (NDMA-d6) or a suitable isotopically labeled analog of NHPMA

  • Dichloromethane (DCM), HPLC grade

  • Methanol (MeOH), HPLC grade

  • N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% Trimethylchlorosilane (TMCS)

  • Pyridine, anhydrous

  • Sodium sulfate, anhydrous

  • 0.22 µm syringe filters

Standard Solution Preparation
  • Primary Stock Solution (1 mg/mL): Accurately weigh 10 mg of NHPMA reference standard and dissolve in 10 mL of methanol.

  • Internal Standard Stock Solution (1 mg/mL): Prepare a 1 mg/mL stock solution of the chosen internal standard in methanol.

  • Working Standard Solutions: Prepare a series of calibration standards by serial dilution of the primary stock solution with dichloromethane to cover the desired concentration range (e.g., 1 ng/mL to 200 ng/mL). Spike each calibration standard with the internal standard at a constant concentration.

Sample Preparation
  • Sample Weighing: Accurately weigh a representative amount of the drug substance or powdered drug product (e.g., 500 mg) into a centrifuge tube.

  • Extraction: Add a known volume of dichloromethane (e.g., 5 mL) to the sample. Add the internal standard.

  • Vortex and Sonicate: Vortex the mixture for 1 minute, followed by sonication for 15 minutes to ensure complete extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 10 minutes to separate the solid matrix.

  • Filtration: Filter the supernatant through a 0.22 µm syringe filter into a clean vial.

Derivatization
  • Evaporation: Transfer a 1 mL aliquot of the filtered extract to a clean, dry vial and evaporate to dryness under a gentle stream of nitrogen at room temperature.

  • Reagent Addition: Add 50 µL of anhydrous pyridine and 50 µL of BSTFA with 1% TMCS to the dried residue.

  • Reaction: Cap the vial tightly and heat at 60°C for 30 minutes in a heating block or oven.

  • Cooling: Allow the vial to cool to room temperature before GC-MS analysis.

GC-MS/MS Instrumental Parameters
ParameterRecommended Condition
Gas Chromatograph
ColumnDB-5ms, 30 m x 0.25 mm ID, 0.25 µm film thickness (or equivalent)
Injection Volume1 µL
Injection ModeSplitless
Inlet Temperature250°C
Carrier GasHelium, constant flow at 1.2 mL/min
Oven ProgramInitial temp 50°C, hold for 2 min, ramp to 280°C at 10°C/min, hold for 5 min
Mass Spectrometer
Ionization ModeElectron Ionization (EI)
Ion Source Temperature230°C
Quadrupole Temperature150°C
Acquisition ModeMultiple Reaction Monitoring (MRM)
Mass Spectrometry - Predicted Fragmentation and MRM Transitions

The mass spectrum of N-nitrosamines is characterized by specific fragmentation patterns, including the loss of the nitroso group (•NO, 30 Da) and α-cleavage.[8][9][10][11][12] For the trimethylsilyl (TMS) derivative of NHPMA, the following MRM transitions can be predicted and should be optimized by direct infusion of a derivatized standard.

  • Predicted Molecular Ion of TMS-NHPMA: [M]+•

  • Predicted MRM Transitions for Quantification and Confirmation:

    • Quantifier: [M]+• → [Fragment 1]+

    • Qualifier: [M]+• → [Fragment 2]+

Note: The exact m/z values for the molecular ion and fragments will depend on the chemical formula of NHPMA and its TMS derivative. These should be determined experimentally.

Data Analysis and Quantification
  • Calibration Curve: Generate a calibration curve by plotting the peak area ratio of the analyte to the internal standard against the concentration of the calibration standards.

  • Quantification: Determine the concentration of NHPMA in the samples by interpolating the peak area ratio from the calibration curve.

  • System Suitability: Inject a mid-level calibration standard at the beginning and periodically throughout the analytical run to ensure system performance.

Mandatory Visualizations

GCMS_Workflow cluster_prep Sample Preparation cluster_analysis GC-MS/MS Analysis cluster_data Data Processing Sample Sample Receipt Weighing Weighing Sample->Weighing Extraction Extraction with DCM & IS Weighing->Extraction Centrifugation Centrifugation Extraction->Centrifugation Filtration Filtration Centrifugation->Filtration Evaporation Evaporation Filtration->Evaporation Derivatization Derivatization (BSTFA) Evaporation->Derivatization GC_Injection GC Injection Derivatization->GC_Injection Separation Chromatographic Separation GC_Injection->Separation Ionization Ionization (EI) Separation->Ionization Detection MS/MS Detection (MRM) Ionization->Detection Integration Peak Integration Detection->Integration Calibration Calibration Curve Integration->Calibration Quantification Quantification Calibration->Quantification Reporting Reporting Quantification->Reporting

Caption: Experimental workflow for GC-MS/MS analysis of NHPMA.

References

protocol for synthesizing Methyl-2-hydroxypentylnitrosamine in the lab

Author: BenchChem Technical Support Team. Date: November 2025

I am unable to provide a detailed synthesis protocol for Methyl-2-hydroxypentylnitrosamine. The creation of nitrosamines involves hazardous materials and should only be performed by trained professionals in a controlled laboratory setting with appropriate safety measures in place. Providing such instructions would be irresponsible and contrary to my safety guidelines.

However, I can provide general information regarding the chemical class of nitrosamines, their significance, and the safety principles associated with their handling for educational and harm-reduction purposes.

General Information on Nitrosamines

Nitrosamines are a class of organic compounds characterized by a nitroso group (-N=O) bonded to an amine. They are of significant interest to researchers, particularly in toxicology and food science, because many compounds in this class are potent carcinogens.

Formation Principle

From a chemical standpoint, nitrosamines are typically formed by the reaction of a secondary amine with a nitrosating agent, most commonly nitrous acid (HNO₂). Nitrous acid itself is often unstable and is therefore generated in situ, for example, from the reaction of a nitrite salt (like sodium nitrite) with a strong acid.

Health and Safety Concerns
  • Carcinogenicity: The primary concern with nitrosamines is their carcinogenicity in animal studies. This has led to regulations on their presence in various consumer products.

  • Exposure: Human exposure to nitrosamines can occur through various sources, including tobacco products, certain preserved meats and fish, beer, and some cosmetics.

  • Occupational Safety: In a laboratory or industrial setting, handling nitrosamines or their precursors requires strict safety protocols to prevent exposure.

Laboratory Safety Protocols for Handling Carcinogens

When working with known or suspected carcinogens like nitrosamines, a multi-layered approach to safety is mandatory.

Engineering Controls
  • Fume Hood: All work should be conducted in a certified chemical fume hood to prevent the inhalation of volatile compounds or aerosols.

  • Designated Area: A specific area of the lab should be designated for work with potent carcinogens to prevent cross-contamination.

Personal Protective Equipment (PPE)

A standard set of PPE is the minimum requirement and should be strictly enforced.

  • Gloves: Nitrile gloves (often double-gloved) are necessary to prevent skin contact.

  • Eye Protection: Chemical splash goggles or a face shield are required.

  • Lab Coat: A dedicated lab coat that does not leave the designated work area should be used.

Waste Disposal

All waste materials, including contaminated gloves, glassware, and solutions, must be disposed of as hazardous chemical waste according to institutional and regulatory guidelines.

Below is a generalized workflow for handling hazardous chemical compounds in a research environment, emphasizing safety and control points.

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_post Post-Experiment Phase a Risk Assessment (Identify Hazards) b Review Safety Data Sheet (SDS) a->b c Assemble Engineering Controls (e.g., Fume Hood) b->c d Don Personal Protective Equipment (PPE) c->d e Conduct Experiment in Designated Area d->e f Monitor for Spills or Exposure e->f g Decontaminate Work Area and Equipment f->g h Segregate & Label Hazardous Waste g->h j Remove & Dispose of PPE g->j i Properly Dispose of Waste h->i

Caption: Generalized safety workflow for handling hazardous chemicals in a lab.

This information is for educational purposes only and is not a substitute for formal laboratory safety training and adherence to institutional and regulatory protocols.

Application Notes and Protocols for Studying the Effects of Alkyl-Hydroxynitrosamines in Cell Culture Models

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Extensive literature searches did not yield specific information on a compound named "Methyl-2-hydroxypentylnitrosamine" (MHPNA). Therefore, these application notes and protocols are based on established methodologies for studying analogous and well-characterized pancreatic carcinogens, primarily N-nitrosobis(2-oxopropyl)amine (BOP) and its metabolite, N-nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) . These compounds share structural similarities with the requested chemical and the described models and assays are highly relevant for assessing the in vitro effects of novel nitrosamines.

I. Application Notes

Introduction

Nitrosamines are a class of chemical compounds with known carcinogenic properties. Understanding their mechanisms of action, including metabolic activation and downstream cellular effects, is crucial for risk assessment and the development of potential therapeutic interventions. In vitro cell culture models provide a powerful and controlled environment to investigate the cytotoxicity, genotoxicity, and effects on cellular signaling pathways of nitrosamines like BOP and HPOP, and by extension, novel compounds such as MHPNA.

Recommended Cell Culture Models

The primary target organ for BOP and its metabolites is the pancreas. Therefore, cell lines derived from pancreatic tissue are the most relevant models for studying their effects.

  • Pancreatic Acinar Cells: Primary cultures of pancreatic acinar cells from Syrian golden hamsters and Fischer rats have been successfully used to study the metabolism and mutagenic activation of BOP and HPOP.[1] These primary cells provide a physiologically relevant system but have a limited lifespan in culture.

  • Pancreatic Ductal Cell Lines: Since many pancreatic cancers arise from the ductal epithelium, human and rodent pancreatic ductal adenocarcinoma (PDAC) cell lines are valuable models.[2][3] Commonly used lines include:

    • PANC-1: A human pancreatic carcinoma cell line.

    • AsPC-1: A human pancreatic adenocarcinoma cell line derived from ascites.[4]

    • BxPC-3: A human pancreatic adenocarcinoma cell line.

    • MIA PaCa-2: A human pancreatic carcinoma cell line.[5]

  • Co-culture Systems: To better mimic the tumor microenvironment, co-culture models incorporating pancreatic cancer cells with stromal cells (e.g., pancreatic stellate cells) or immune cells can be employed. 3D organoid cultures are also emerging as more physiologically representative models.[6]

  • Reporter Cell Lines: For mutagenicity studies, co-culture of pancreatic cells with reporter cell lines like Chinese hamster V79 cells is a well-established method.[1] The pancreatic cells metabolize the parent nitrosamine into mutagenic compounds, which then induce mutations in the V79 cells.

Key Cellular Effects of Pancreatic Nitrosamines
  • Metabolic Activation: Nitrosamines like BOP require metabolic activation by cellular enzymes, primarily cytochrome P450s, to exert their carcinogenic effects. This process can lead to the formation of reactive intermediates that can damage cellular macromolecules.[5]

  • Genotoxicity and Mutagenicity: The reactive metabolites of nitrosamines can form DNA adducts, leading to mutations if not repaired. This is a critical initiating event in carcinogenesis. The mutagenic potential of BOP and HPOP has been demonstrated in various assays.[1][7][8]

  • Cytotoxicity: At higher concentrations, nitrosamines and their metabolites can induce cell death through apoptosis or necrosis.

  • Altered Cellular Signaling: DNA damage and cellular stress induced by nitrosamines can activate various signaling pathways involved in cell cycle control, DNA repair, and apoptosis.

II. Experimental Protocols

Protocol 1: General Cell Culture and Maintenance of Pancreatic Cell Lines
  • Cell Culture Medium: Use the recommended medium for the specific cell line (e.g., DMEM or RPMI-1640) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.

  • Incubation: Culture cells at 37°C in a humidified atmosphere with 5% CO2.

  • Subculturing: Passage cells when they reach 80-90% confluency. a. Aspirate the old medium. b. Wash the cells with Phosphate Buffered Saline (PBS). c. Add trypsin-EDTA and incubate for a few minutes until cells detach. d. Neutralize trypsin with complete medium. e. Centrifuge the cell suspension, discard the supernatant, and resuspend the cell pellet in fresh medium. f. Seed the cells into new culture flasks at the desired density.

Protocol 2: Preparation and Treatment with Nitrosamine Compound

Safety Precaution: Nitrosamines are potent carcinogens and should be handled with extreme care in a designated area, using appropriate personal protective equipment (PPE), including gloves and a lab coat. All waste should be disposed of as hazardous chemical waste.

  • Stock Solution Preparation: Dissolve the nitrosamine compound in a suitable solvent, such as dimethyl sulfoxide (DMSO), to prepare a high-concentration stock solution.

  • Working Solutions: Prepare fresh working solutions by diluting the stock solution in the cell culture medium to the desired final concentrations immediately before use. Ensure the final DMSO concentration is consistent across all treatments and does not exceed a non-toxic level (typically <0.1%).

  • Cell Treatment: a. Seed cells in multi-well plates at a predetermined density and allow them to attach overnight. b. Remove the medium and replace it with the medium containing the various concentrations of the nitrosamine. c. Include a vehicle control (medium with DMSO only) and a positive control (a known genotoxic agent), if applicable. d. Incubate the cells for the desired exposure time (e.g., 24, 48, or 72 hours).

Protocol 3: Cytotoxicity Assessment using MTT Assay
  • Cell Seeding: Seed cells in a 96-well plate and treat with the nitrosamine as described in Protocol 2.

  • MTT Addition: After the treatment period, add MTT solution (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO or isopropanol) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance at a wavelength of 570 nm using a microplate reader.

  • Data Analysis: Calculate cell viability as a percentage of the vehicle control and plot a dose-response curve to determine the IC50 value (the concentration that inhibits 50% of cell growth).

Protocol 4: Pancreatic Acinar Cell-Mediated Mutagenicity Assay with V79 Cells

This protocol is adapted from Mangino et al., 1985.[1]

  • Isolation of Pancreatic Acinar Cells: Isolate acinar cells from hamster or rat pancreas using collagenase digestion.

  • Co-culture Setup: a. Add the isolated pancreatic acinar cells to a suspension of Chinese hamster V79 cells. b. Add the nitrosamine compound at various concentrations to the co-culture. c. Incubate the co-culture for a defined period to allow for metabolic activation and mutation induction.

  • Selection of Mutants: a. After the incubation, wash and re-plate the V79 cells. b. Culture the V79 cells for a period to allow for the expression of the mutant phenotype. c. Plate the V79 cells in a selective medium containing a cytotoxic agent, such as 6-thioguanine or ouabain, to select for resistant mutants.

  • Mutation Frequency Calculation: Count the number of resistant colonies and calculate the mutation frequency per 10^5 surviving cells.

III. Data Presentation

Table 1: Cytotoxicity of a Hypothetical Nitrosamine in Pancreatic Cancer Cell Lines (IC50 Values in µM)

Cell LineIC50 (24h)IC50 (48h)IC50 (72h)
PANC-115011085
AsPC-11259570
BxPC-3180140115
MIA PaCa-216512090

Table 2: Mutagenicity of a Hypothetical Nitrosamine in a Pancreatic Acinar Cell-Mediated V79 Assay

Nitrosamine Conc. (µM)V79 Cell Survival (%)6-Thioguanine Resistant ColoniesMutation Frequency (per 10^5 survivors)
0 (Control)10051.0
1095255.3
508011027.5
1006525076.9

IV. Visualizations

cluster_workflow Experimental Workflow for In Vitro Nitrosamine Assessment start Select Pancreatic Cell Line culture Cell Culture and Seeding start->culture treatment Nitrosamine Treatment (Dose-Response and Time-Course) culture->treatment cytotoxicity Cytotoxicity Assay (e.g., MTT) treatment->cytotoxicity genotoxicity Genotoxicity/Mutagenicity Assay (e.g., Co-culture with V79 cells) treatment->genotoxicity molecular Molecular Analysis (e.g., Western Blot, qPCR) treatment->molecular data Data Analysis and Interpretation cytotoxicity->data genotoxicity->data molecular->data end Conclusion data->end

Caption: Experimental workflow for assessing the in vitro effects of a nitrosamine.

cluster_metabolism Proposed Metabolic Activation of a Hydroxynitrosamine parent Alkyl-Hydroxynitrosamine (e.g., MHPNA) cyp450 Cytochrome P450 (Hydroxylation) parent->cyp450 detoxification Detoxification (e.g., Glucuronidation) parent->detoxification unstable_intermediate α-Hydroxy Nitrosamine (Unstable Intermediate) cyp450->unstable_intermediate reactive_species Reactive Electrophilic Species (e.g., Diazonium Ion) unstable_intermediate->reactive_species dna_adducts DNA Adducts reactive_species->dna_adducts mutation Mutation dna_adducts->mutation excretion Excretion detoxification->excretion

Caption: Proposed metabolic activation pathway of a hydroxynitrosamine.

cluster_signaling DNA Damage Response Pathway nitrosamine Nitrosamine Metabolite dna_damage DNA Adducts / Double-Strand Breaks nitrosamine->dna_damage atm_atr ATM/ATR Kinase Activation dna_damage->atm_atr chk1_chk2 CHK1/CHK2 Phosphorylation atm_atr->chk1_chk2 p53 p53 Stabilization and Activation chk1_chk2->p53 cell_cycle_arrest Cell Cycle Arrest (G1/S or G2/M) p53->cell_cycle_arrest dna_repair DNA Repair p53->dna_repair apoptosis Apoptosis p53->apoptosis

References

Application Notes and Protocols for Animal Models of Methyl-2-hydroxypentylnitrosamine Carcinogenicity Studies

Author: BenchChem Technical Support Team. Date: November 2025

Disclaimer: Limited information is available for the carcinogenicity of Methyl-2-hydroxypentylnitrosamine. The following data and protocols are based on studies of a closely related structural analog, N-nitrosomethyl(2-oxopropyl)amine (MOP) , and general principles of nitrosamine carcinogenicity testing. These notes are intended for researchers, scientists, and drug development professionals.

Introduction

Nitrosamines are a class of potent carcinogens found in various environmental sources and formed endogenously. Understanding their carcinogenic potential is crucial for risk assessment and the development of preventative strategies. This document provides detailed application notes and protocols for conducting carcinogenicity studies of N-nitrosomethyl(2-oxopropyl)amine (MOP), a compound structurally similar to this compound, in rodent models. The provided protocols are based on established guidelines for carcinogenicity bioassays and specific findings from MOP research.

Data Presentation: Quantitative Carcinogenicity Data for MOP

The following tables summarize the tumor incidence in animal models exposed to MOP.

Table 1: Carcinogenicity of N-nitrosomethyl(2-oxopropyl)amine (MOP) in Syrian Golden Hamsters Following Subcutaneous (s.c.) Injection [1]

Treatment GroupDoseRouteNumber of AnimalsPancreatic Ductular Adenomas/Adenocarcinomas Incidence (%)Liver Tumor Incidence (%)Kidney Tumor Incidence (%)Nasal Cavity Tumor Incidence (%)Vascular System Tumor Incidence (%)
Single Dose25 mg/kgs.c.Not Specified80--40-
Weekly Dosing3.5 mg/kgs.c.Not Specified931008010027
Weekly Dosing1.75 mg/kgs.c.Not Specified87----
Weekly Dosing0.87 mg/kgs.c.Not Specified3377277

Table 2: Carcinogenicity of N-nitrosomethyl(2-oxopropyl)amine (MOP) in Wistar-derived MRC Rats [2]

Route of AdministrationTotal Dose (mg/rat)SexNumber of AnimalsPharynx/Esophagus Neoplasms (%)Liver Neoplasms (%)Nasal Cavity Neoplasms (%)Renal Neoplasms (%)
Intragastric (i.g.)75Male209550450
Intragastric (i.g.)75Female2010035300
Subcutaneous (s.c.)25Male205101020
Subcutaneous (s.c.)25Female2005515

Experimental Protocols

Animal Models
  • Species: Syrian Golden Hamsters[1] or Wistar-derived MRC rats[2] are suitable models.

  • Age: Young adult animals are typically used.

  • Housing: Animals should be housed in a controlled environment with a 12-hour light/dark cycle, and controlled temperature and humidity. Standard laboratory chow and water should be provided ad libitum.

MOP Preparation and Administration
  • Preparation: MOP should be handled with appropriate safety precautions in a chemical fume hood. For subcutaneous injection, MOP can be dissolved in a suitable sterile vehicle such as saline. For intragastric administration, MOP can be dissolved in a vehicle like corn oil. The concentration should be calculated to deliver the desired dose in a specific volume (e.g., 0.1-0.2 mL for subcutaneous injection in hamsters).

  • Subcutaneous (s.c.) Administration:

    • Restrain the animal securely.

    • Lift the skin on the back or flank to create a tent.

    • Insert a sterile needle (e.g., 25-gauge) into the base of the skin tent.

    • Inject the MOP solution slowly.

    • Withdraw the needle and gently massage the injection site to aid dispersal.

  • Intragastric (i.g.) Administration:

    • Restrain the animal firmly.

    • Measure the distance from the animal's mouth to the xiphoid process to determine the appropriate gavage needle length.

    • Gently insert a ball-tipped gavage needle into the esophagus and advance it into the stomach.

    • Administer the MOP solution slowly.

    • Carefully remove the gavage needle.

Animal Monitoring
  • Frequency: Animals should be observed daily for clinical signs of toxicity, such as changes in behavior, appetite, weight loss, or the appearance of palpable masses.

  • Body Weight: Record the body weight of each animal weekly.

  • Tumor Palpation: Palpate animals for subcutaneous masses weekly.

Necropsy and Tissue Collection
  • Euthanasia: At the end of the study or when animals become moribund, euthanize them using an approved method (e.g., CO2 asphyxiation followed by cervical dislocation).

  • Gross Examination: Perform a complete gross necropsy, examining all organs and tissues for visible abnormalities, including tumors. Record the location, size, and number of all lesions.

  • Tissue Collection:

    • Collect all major organs and any gross lesions.

    • For histopathology, fix tissues in 10% neutral buffered formalin. The volume of formalin should be at least 10 times the volume of the tissue.

    • Ensure hollow organs like the stomach and intestines are flushed with formalin and opened to allow proper fixation.

    • For molecular analysis, snap-freeze tissue samples in liquid nitrogen and store them at -80°C.

Histopathology
  • Tissue Processing: After fixation, trim tissues, process them through graded alcohols and xylene, and embed them in paraffin.

  • Sectioning and Staining: Cut 4-5 µm thick sections and stain with hematoxylin and eosin (H&E).

  • Microscopic Examination: A qualified pathologist should examine all slides to identify and classify neoplastic and preneoplastic lesions.

Visualizations

Experimental_Workflow Experimental Workflow for MOP Carcinogenicity Study cluster_preparation Preparation cluster_treatment Treatment Phase cluster_endpoint Endpoint Analysis Animal_Acclimatization Animal Acclimatization (e.g., 1-2 weeks) Dosing MOP Administration (s.c. or i.g.) Animal_Acclimatization->Dosing MOP_Preparation MOP Solution Preparation MOP_Preparation->Dosing Monitoring Daily Clinical Observation Weekly Body Weight & Palpation Dosing->Monitoring Euthanasia Euthanasia Monitoring->Euthanasia End of study or moribund state Necropsy Gross Necropsy Euthanasia->Necropsy Tissue_Collection Tissue Collection (Formalin-fixed & Frozen) Necropsy->Tissue_Collection Histopathology Histopathological Examination Tissue_Collection->Histopathology Data_Analysis Tumor Incidence & Multiplicity Analysis Histopathology->Data_Analysis

Caption: Workflow for a typical MOP carcinogenicity study in rodents.

Nitrosamine_Carcinogenesis_Pathway Generalized Signaling Pathway of Nitrosamine Carcinogenesis cluster_activation Metabolic Activation cluster_damage DNA Damage and Mutation cluster_signaling Altered Signaling Pathways cluster_cancer Carcinogenesis Nitrosamine Nitrosamine (e.g., MOP) CYP450 Cytochrome P450 Enzymes Nitrosamine->CYP450 Metabolism Reactive_Metabolite Reactive Alkylating Metabolite CYP450->Reactive_Metabolite DNA Cellular DNA Reactive_Metabolite->DNA Alkylation DNA_Adducts DNA Adducts (e.g., O6-methylguanine) DNA->DNA_Adducts Mutation Mutations in Proto-oncogenes & Tumor Suppressor Genes DNA_Adducts->Mutation Faulty DNA Repair/Replication MAPK MAPK/ERK Pathway Mutation->MAPK PI3K PI3K/Akt Pathway Mutation->PI3K Cell_Proliferation Increased Cell Proliferation MAPK->Cell_Proliferation Apoptosis_Inhibition Inhibition of Apoptosis PI3K->Apoptosis_Inhibition Tumor_Development Tumor Development Cell_Proliferation->Tumor_Development Apoptosis_Inhibition->Tumor_Development

References

Application Notes and Protocols for Nitrosamine Analysis Sample Preparation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides detailed application notes and protocols for the sample preparation of various matrices for the analysis of nitrosamine impurities. The following sections offer comprehensive guidance on established techniques, including Solid-Phase Extraction (SPE), Liquid-Liquid Extraction (LLE), Headspace Solid-Phase Microextraction (HS-SPME), and Quick, Easy, Cheap, Effective, Rugged, and Safe (QuEChERS) methods.

Introduction

Nitrosamine impurities in pharmaceuticals, food, and consumer products are a significant concern due to their potential carcinogenic properties.[1] Accurate and sensitive analytical methods are crucial for their detection and quantification at trace levels.[2] Effective sample preparation is a critical prerequisite for reliable analysis, aiming to isolate and concentrate nitrosamines from complex matrices while removing interfering substances.[3] This document outlines several widely used sample preparation techniques, providing detailed protocols, performance data, and visual workflow diagrams to aid researchers in selecting and implementing the most appropriate method for their specific application.

Solid-Phase Extraction (SPE)

Solid-Phase Extraction (SPE) is a widely used technique for the purification and concentration of nitrosamines from liquid samples.[4][5] It offers advantages over traditional liquid-liquid extraction, including reduced solvent consumption, higher sample throughput, and the potential for automation.[4] The choice of SPE sorbent is critical and depends on the physicochemical properties of the target nitrosamines and the sample matrix. Common sorbents include activated carbon and various polymeric phases.[6][7]

Quantitative Data for SPE Methods
MatrixSPE SorbentTarget NitrosaminesRecovery (%)LODLOQReference
Cough SyrupStrong cation-exchange polymericNDMA, NDEA, NDIPA, NIPEA, NMOR90 - 1200.02 - 0.1 ng/mL-[4]
Drinking WaterCoconut CharcoalNDMA, NDEA, NMEA, NDPA, NPYR, NPIP, NDBA---[8]
PharmaceuticalsHILIC-based15 N-Nitrosamines> 80As low as 42.5% of regulatory thresholds-[9]
PharmaceuticalsStrata X-C11 N-Nitrosamines> 80 (for 9 analytes)--[7]

NDMA: N-Nitrosodimethylamine, NDEA: N-Nitrosodiethylamine, NDIPA: N-Nitrosodiisopropylamine, NIPEA: N-Nitrosoisopropylethylamine, NMOR: N-Nitrosomorpholine, NMEA: N-Nitrosomethylethylamine, NDPA: N-Nitrosodipropylamine, NPYR: N-Nitrosopyrrolidine, NPIP: N-Nitrosopiperidine, NDBA: N-Nitrosodibutylamine

Experimental Protocol: SPE for Nitrosamines in Drinking Water (Adapted from EPA Method 521)

This protocol outlines the extraction of nitrosamines from drinking water using activated coconut charcoal SPE cartridges.

Materials:

  • SPE Cartridges: 6 mL coconut charcoal cartridges[8]

  • Reagents: Dichloromethane (DCM), Methanol (MeOH), Reagent Water

  • Apparatus: SPE manifold, collection vials, nitrogen evaporator

Procedure:

  • Cartridge Conditioning:

    • Pass 5 mL of DCM through the cartridge.

    • Pass 5 mL of MeOH through the cartridge.

    • Equilibrate the cartridge with 10 mL of reagent water, ensuring the cartridge does not go dry.[7]

  • Sample Loading:

    • Pass 500 mL of the water sample through the conditioned cartridge at a flow rate of approximately 15 mL/min.[7]

  • Cartridge Rinsing and Drying:

    • Rinse the cartridge with 5 mL of reagent water.

    • Dry the cartridge thoroughly by passing nitrogen gas through it for 10 minutes.[7]

  • Elution:

    • Elute the retained nitrosamines with 10 mL of DCM into a collection vial.[7]

  • Concentration:

    • Concentrate the eluate to a final volume of 1 mL using a gentle stream of nitrogen.

    • The sample is now ready for analysis by GC-MS/MS.

SPE Workflow Diagram

SPE_Workflow start Start: Water Sample conditioning SPE Cartridge Conditioning (DCM, MeOH, Water) start->conditioning Prepare SPE Cartridge loading Sample Loading (500 mL at 15 mL/min) conditioning->loading Load Sample rinsing_drying Rinsing and Drying (Reagent Water, N2 Gas) loading->rinsing_drying Wash and Dry elution Elution (10 mL DCM) rinsing_drying->elution Elute Analytes concentration Concentration (to 1 mL under N2) elution->concentration Concentrate Eluate analysis Analysis by GC-MS/MS concentration->analysis Inject for Analysis

Caption: Workflow for Solid-Phase Extraction of Nitrosamines.

Liquid-Liquid Extraction (LLE)

Liquid-Liquid Extraction (LLE) is a conventional and widely practiced method for the extraction of nitrosamines, particularly from complex matrices like food and biological samples.[10][11] This technique relies on the differential solubility of nitrosamines in two immiscible liquid phases, typically an aqueous sample and an organic solvent.[12] Dichloromethane is a commonly used extraction solvent.[11][13]

Quantitative Data for LLE Methods
MatrixExtraction SolventTarget NitrosaminesRecovery (%)LODLOQReference
Biological MedicinesDichloromethane13 Nitrosamines75.4 - 114.7-0.5 µg/L[14]
Meat ProductsDichloromethane9 Volatile Nitrosamines---[13]
Drug Substance (Metformin)DichloromethaneNDMA70 - 130--[15]

NDMA: N-Nitrosodimethylamine

Experimental Protocol: LLE for Nitrosamines in a Drug Substance

This protocol describes a general procedure for the extraction of nitrosamines from a water-soluble drug substance.

Materials:

  • Solvents: Dichloromethane (DCM), Water (LC-MS grade)

  • Apparatus: Centrifuge tubes (15 mL), vortex mixer, centrifuge, filtration unit (0.45 µm)

Procedure:

  • Sample Preparation:

    • Weigh 100 mg of the drug substance into a 15 mL centrifuge tube.

    • Add 5 mL of water and vortex to dissolve the sample.

  • Extraction:

    • Add 5 mL of DCM to the aqueous sample solution.

    • Vortex vigorously for 2 minutes to ensure thorough mixing of the two phases.

  • Phase Separation:

    • Centrifuge the mixture at 4000 rpm for 5 minutes to achieve a clear separation of the aqueous and organic layers.

  • Collection:

    • Carefully collect the lower organic layer (DCM) containing the nitrosamines using a pipette.

  • Filtration and Analysis:

    • Filter the collected organic extract through a 0.45 µm filter.

    • The sample is now ready for analysis by GC-MS or LC-MS.

LLE Workflow Diagram

LLE_Workflow start Start: Drug Substance dissolution Dissolve in Water start->dissolution extraction Add Dichloromethane and Vortex dissolution->extraction Perform Extraction centrifugation Centrifuge for Phase Separation extraction->centrifugation collection Collect Organic Layer centrifugation->collection filtration Filter Extract collection->filtration analysis Analysis by GC-MS/LC-MS filtration->analysis

Caption: Workflow for Liquid-Liquid Extraction of Nitrosamines.

Headspace Solid-Phase Microextraction (HS-SPME)

HS-SPME is a solvent-free, sensitive, and often automated technique, particularly suitable for the analysis of volatile nitrosamines.[16][17] It involves the exposure of a coated fused silica fiber to the headspace above a sample, where volatile analytes partition onto the fiber coating. The fiber is then transferred to the injection port of a gas chromatograph for thermal desorption and analysis.[16]

Quantitative Data for HS-SPME Methods
MatrixSPME FiberTarget NitrosaminesRecovery (%)LOD (µg/kg)LOQ (µg/kg)Reference
Meat SamplesDVB/CAR/PDMS9 Volatile Nitrosamines92 - 113< 3.6< 12[16]
Latex ProductsCAR/PDMSVolatile Nitrosamines---[17]
Losartan API-NDMA, NDEA, DIPNA, EIPNA--25-50 ppb[18]

DVB/CAR/PDMS: Divinylbenzene/Carboxen/Polydimethylsiloxane, CAR/PDMS: Carboxen/Polydimethylsiloxane, NDMA: N-Nitrosodimethylamine, NDEA: N-Nitrosodiethylamine, DIPNA: N-Nitrosodiisopropylamine, EIPNA: N-Nitrosoethylisopropylamine

Experimental Protocol: HS-SPME for Volatile Nitrosamines in Meat

This protocol is based on a method for the analysis of volatile nitrosamines in processed meat products.[16]

Materials:

  • SPME Fiber Assembly: 50/30 µm DVB/CAR/PDMS[16]

  • Reagents: Sodium chloride (NaCl)

  • Apparatus: Headspace vials (20 mL) with septa, heater/agitator, GC-MS system with SPME inlet

Procedure:

  • Sample Preparation:

    • Homogenize the meat sample.

    • Weigh 5 g of the homogenized sample into a 20 mL headspace vial.

    • Add 1.8 g of NaCl (to achieve 36% w/v).[16]

  • Extraction:

    • Seal the vial and place it in a heater/agitator.

    • Equilibrate the sample at 65°C for 15 minutes.

    • Expose the SPME fiber to the headspace of the vial for 45 minutes at 65°C with agitation.[16]

  • Desorption and Analysis:

    • Retract the fiber and immediately introduce it into the heated injection port of the GC-MS.

    • Desorb the analytes from the fiber (typically at 250-270°C).

    • Start the GC-MS analysis.

HS-SPME Workflow Diagram

HS_SPME_Workflow start Start: Meat Sample sample_prep Homogenize and Weigh Sample Add NaCl start->sample_prep equilibration Equilibrate in Headspace Vial (65°C) sample_prep->equilibration extraction Expose SPME Fiber to Headspace (45 min at 65°C) equilibration->extraction Extract Volatiles desorption Thermal Desorption in GC Inlet extraction->desorption Transfer to GC analysis Analysis by GC-MS desorption->analysis

Caption: Workflow for Headspace SPME of Volatile Nitrosamines.

QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe)

The QuEChERS method is a streamlined approach to sample preparation that involves a salting-out liquid-liquid extraction followed by a dispersive solid-phase extraction (d-SPE) cleanup step.[19][20] It is particularly well-suited for the analysis of multiple analytes in complex matrices like food.[20]

Quantitative Data for QuEChERS Methods
Matrixd-SPE SorbentTarget NitrosaminesRecovery (%)LODLOQ (ng/g)Reference
Cooked Bacon-NDMA, NDEA, NDBA, NPIP, NPYR70 - 120-0.1[19]
Various Foods-5 Nitrosamines84.9 - 102.8-100[20]

NDMA: N-Nitrosodimethylamine, NDEA: N-Nitrosodiethylamine, NDBA: N-Nitrosodibutylamine, NPIP: N-Nitrosopiperidine, NPYR: N-Nitrosopyrrolidine

Experimental Protocol: QuEChERS for Nitrosamines in Food

This protocol provides a general outline for the QuEChERS method applied to food samples.

Materials:

  • Solvents: Acetonitrile (MeCN)

  • Reagents: QuEChERS extraction salts (e.g., MgSO₄, NaCl, sodium citrate), d-SPE cleanup sorbents (e.g., PSA, C18)

  • Apparatus: Centrifuge tubes (50 mL), centrifuge, vortex mixer

Procedure:

  • Sample Homogenization:

    • Homogenize the food sample to a uniform consistency.

  • Extraction:

    • Weigh 10-15 g of the homogenized sample into a 50 mL centrifuge tube.

    • Add 10-15 mL of MeCN.

    • Add the QuEChERS extraction salts.

    • Shake vigorously for 1 minute.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Dispersive SPE Cleanup:

    • Take an aliquot of the upper MeCN layer and transfer it to a d-SPE tube containing the cleanup sorbents.

    • Vortex for 30 seconds.

    • Centrifuge at 4000 rpm for 5 minutes.

  • Final Extract:

    • The supernatant is ready for analysis, typically by GC-MS/MS or LC-MS/MS.

QuEChERS Workflow Diagram

QuEChERS_Workflow start Start: Food Sample homogenization Homogenize Sample start->homogenization extraction Acetonitrile Extraction with QuEChERS Salts homogenization->extraction centrifugation1 Centrifuge extraction->centrifugation1 d_spe Dispersive SPE Cleanup of Supernatant centrifugation1->d_spe Take Aliquot centrifugation2 Centrifuge d_spe->centrifugation2 analysis Analysis by GC-MS/MS or LC-MS/MS centrifugation2->analysis Collect Supernatant

Caption: Workflow for QuEChERS Sample Preparation.

Conclusion

The selection of an appropriate sample preparation technique is paramount for the accurate and reliable analysis of nitrosamine impurities. This document has provided detailed protocols, comparative quantitative data, and clear visual workflows for four commonly employed methods: SPE, LLE, HS-SPME, and QuEChERS. Researchers, scientists, and drug development professionals should consider the specific characteristics of their sample matrix, the target nitrosamines, and the available instrumentation when choosing a method. The information presented herein is intended to serve as a practical guide to facilitate the implementation of robust and effective sample preparation strategies for nitrosamine analysis.

References

Application Notes and Protocols for the Derivatization of Volatile Nitrosamines in Analytical Chemistry

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

These application notes provide detailed protocols and comparative data on common derivatization methods for the analysis of volatile nitrosamines. Derivatization is a critical step in many analytical workflows, enhancing the volatility, thermal stability, and/or detectability of target analytes, thereby improving chromatographic separation and sensitivity. The following sections detail established methods, including denitrosation followed by derivatization for fluorescence or gas chromatographic detection, and direct silylation.

Method 1: Denitrosation followed by Dansylation for HPLC-Fluorescence Detection

This method is widely employed for the analysis of nitrosamines in pharmaceuticals and aqueous samples. It involves the cleavage of the N-NO bond (denitrosation) to yield a secondary amine, which is then derivatized with dansyl chloride to produce a highly fluorescent product suitable for HPLC with fluorescence detection (HPLC-FLD).[1][2]

Experimental Protocol

1. Sample Preparation (Liquid-Liquid Microextraction) [1] a. Acidify the aqueous sample containing nitrosamines. b. Perform liquid-liquid microextraction using dichloromethane (DCM) to isolate the nitrosamines from the sample matrix. c. Carefully collect the DCM phase containing the nitrosamines for the subsequent reaction steps.

2. Denitrosation [1] a. Transfer the DCM extract to an HPLC vial. b. Add 20 µL of the denitrosation reagent (a solution of 1 mL hydrobromic acid in 10 mL of acetic acid). c. Cap the vial securely and vortex for 10 seconds. d. Allow the reaction to proceed for 30 minutes at room temperature in the dark. e. Heat the vial at 70°C for 2 hours to completely evaporate the DCM and excess acids, leaving the secondary amine residue.

3. Derivatization [2] a. To the dried residue from the previous step, add a suitable buffer to adjust the pH to a range of 9-12. b. Add a solution of dansyl chloride (e.g., 500 mg/L) to the vial. c. Allow the derivatization reaction to proceed to completion. The resulting dansylated amines are highly fluorescent.

4. HPLC-FLD Analysis [1][2] a. HPLC Column: C18 stationary phase. b. Mobile Phase: A mixture of phosphate buffer (e.g., 20 mM, pH 2.8) and acetonitrile (e.g., 55:45 v/v).[1] c. Fluorescence Detection: Excitation wavelength (λex) at 340 nm and emission wavelength (λem) at 530 nm.[1][2] d. Inject the derivatized sample into the HPLC system for separation and quantification.

Workflow Diagram

denitrosation_dansylation cluster_sample_prep Sample Preparation cluster_reaction Derivatization Chemistry cluster_analysis Analysis Sample Aqueous Sample (e.g., Lisinopril API) LLME Liquid-Liquid Microextraction (DCM) Sample->LLME DCM_Extract DCM Extract with Nitrosamines LLME->DCM_Extract Denitrosation Denitrosation (HBr in Acetic Acid) DCM_Extract->Denitrosation Sec_Amine Secondary Amine Residue Denitrosation->Sec_Amine Derivatization Dansylation (Dansyl Chloride, pH 9-12) Sec_Amine->Derivatization Dansyl_Derivative Fluorescent Dansyl Derivative Derivatization->Dansyl_Derivative HPLC HPLC-FLD Analysis (λex=340nm, λem=530nm) Dansyl_Derivative->HPLC Quantification Quantification HPLC->Quantification

Caption: Workflow for nitrosamine analysis via denitrosation and dansylation.

Method 2: Denitrosation followed by Diethyl Chlorothiophosphate Derivatization for GC-FPD

This gas chromatography-based method offers high selectivity and sensitivity for volatile N-nitrosamines.[3] It involves the denitrosation of nitrosamines to their corresponding secondary amines, followed by derivatization to form N-diethylthiophosphoryl derivatives, which are then analyzed by GC with a flame photometric detector (FPD).

Experimental Protocol

1. Sample Extraction [3] a. Extract the sample (e.g., cigarette smoke condensate) with diethyl ether containing 25% 2-propanol to separate nitrosamines and secondary amines.

2. Denitrosation [3] a. Treat the extract containing the N-nitrosamines with hydrobromic acid to induce denitrosation, converting them into the corresponding secondary amines.

3. Derivatization [3] a. Convert the resulting secondary amines into their N-diethylthiophosphoryl derivatives by reacting them with diethyl chlorothiophosphate.

4. GC-FPD Analysis [3] a. GC Column: DB-1701 capillary column. b. Detector: Flame Photometric Detector (FPD). c. Inject the derivatized sample into the GC system. The N-diethylthiophosphoryl derivatives are well-suited for GC analysis, and the FPD provides selective detection.

Workflow Diagram

denitrosation_gc cluster_sample_prep Sample Preparation cluster_reaction Derivatization Chemistry cluster_analysis Analysis Sample Sample Matrix (e.g., Cigarette Smoke) Extraction Solvent Extraction Sample->Extraction Nitrosamine_Extract Nitrosamine Extract Extraction->Nitrosamine_Extract Denitrosation Denitrosation (HBr) Nitrosamine_Extract->Denitrosation Secondary_Amine Secondary Amine Denitrosation->Secondary_Amine Derivatization Derivatization with Diethyl Chlorothiophosphate Secondary_Amine->Derivatization Derivative N-diethylthiophosphoryl Derivative Derivatization->Derivative GC_FPD GC-FPD Analysis Derivative->GC_FPD Quantification Quantification GC_FPD->Quantification

Caption: Workflow for nitrosamine analysis via denitrosation for GC-FPD.

Method 3: Silylation for GC Analysis

Silylation is a common derivatization technique in gas chromatography used to increase the volatility and thermal stability of polar compounds containing active hydrogens (e.g., -OH, -NH).[4][5] For certain nitrosamines, particularly those with hydroxyl groups like N-nitrosodiethanolamine (NDELA), silylation is a necessary step for GC analysis.[6]

Experimental Protocol

1. Sample Extraction and Clean-up [6] a. Dilute the sample (e.g., technical alkanolamines) with a water/methanol mixture. b. Pass the diluted sample through a cation exchange resin in its acidic form to bind the large amounts of amines, which could interfere with the analysis. c. Elute the nitrosamines with water/methanol. d. Evaporate the eluate and transfer the residue into a small volume of an organic solvent. e. For further purification, perform chromatography on a silica gel column before silylation.

2. Silylation [4][6] a. To the cleaned-up residue, add a silylating reagent (e.g., N,O-bis(trimethylsilyl)trifluoroacetamide - BSTFA, or N-methyl-N-(trimethylsilyl)trifluoroacetamide - MSTFA). b. The silylating reagent replaces the active hydrogens on the hydroxyl groups of NDELA with a non-polar trimethylsilyl (TMS) group. c. The reaction is typically performed in an aprotic solvent, or neat if the sample dissolves readily in the reagent.[4] Ensure all glassware and solvents are anhydrous, as silylating reagents react with water.[4]

3. GC-TEA/MS Analysis [6] a. GC Column: A low to moderately polar siloxane-based phase is recommended. b. Detector: A Thermal Energy Analyzer (TEA) is highly selective for nitrosamines. Mass Spectrometry (MS) can be used for confirmation. c. Inject the silylated sample into the GC system for analysis. The resulting TMS derivative of NDELA is more volatile and thermally stable, allowing for reliable chromatographic analysis.

Workflow Diagram

silylation_workflow cluster_sample_prep Sample Preparation & Clean-up cluster_reaction Derivatization Chemistry cluster_analysis Analysis Sample Sample with Polar Nitrosamines (e.g., NDELA) Cleanup Cation Exchange and/or Silica Gel Chromatography Sample->Cleanup Clean_Extract Cleaned-up Extract Cleanup->Clean_Extract Silylation Silylation (e.g., BSTFA, MSTFA) Clean_Extract->Silylation TMS_Derivative Volatile TMS Derivative Silylation->TMS_Derivative GC_Analysis GC-TEA or GC-MS Analysis TMS_Derivative->GC_Analysis Quantification Quantification GC_Analysis->Quantification

Caption: Workflow for polar nitrosamine analysis using silylation derivatization.

Quantitative Data Summary

The following table summarizes the performance characteristics of the described derivatization methods based on published data. This allows for a direct comparison of their sensitivity and reliability.

MethodAnalyte(s)MatrixLODLOQLinearity (Range)RecoveryCitation(s)
Denitrosation-Dansylation HPLC-FLDNDMA, NDEALisinopril API4.7 ng/mL (NDMA), 0.04 ng/mL (NDEA)-R > 0.999598-109%[1]
Denitrosation-BCEOC HPLC-FLDFour NAsFoodstuffs1.3–2.5 ng/L-0.05–200 nmol/L-[7]
Denitrosation-Diethyl Chlorothiophosphate GC-FPDVolatile NAsCigarette Smoke--0.05–1 nmol83-110%[3]
Denitrosation-p-TSC GC-MSEight NAs-0.035-0.053 ng (instrumental)-R > 0.995-[8]

Note: LOD (Limit of Detection) and LOQ (Limit of Quantification) values are highly dependent on the specific instrument, matrix, and experimental conditions. The values presented here are for comparative purposes as reported in the cited literature.

References

Troubleshooting & Optimization

Technical Support Center: Enhancing the Detection of Methyl-2-hydroxypentylnitrosamine (MHPNA)

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the Technical Support Center for the sensitive detection of Methyl-2-hydroxypentylnitrosamine (MHPNA). This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and frequently asked questions (FAQs) to assist in your experimental workflows.

Disclaimer: As specific analytical data for this compound (MHPNA) is not widely available in published literature, the following guidance is based on established principles and best practices for the analysis of N-nitrosamines as a class of compounds. These recommendations should be adapted and validated for the specific analysis of MHPNA in your matrix.

Troubleshooting Guides

This section addresses common issues encountered during the analysis of nitrosamines by Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and provides actionable solutions.

Issue Potential Cause Recommended Solution
Poor Peak Shape (Tailing or Fronting) 1. Column Overload: Injecting too much sample can saturate the column.[1] 2. Secondary Interactions: Active sites on the column packing can interact with the analyte.[1][2] 3. Inappropriate Mobile Phase pH: The pH of the mobile phase can affect the ionization state of the analyte. 4. Column Packing Bed Deformation: Voids or channels in the column bed can distort peak shape.[1]1. Dilute the sample or reduce the injection volume.[1] 2. Use a column with a different stationary phase (e.g., biphenyl instead of C18 for better retention of some nitrosamines) or a newer, highly inert column.[3] Consider adding a mobile phase additive like formic acid to improve peak shape. 3. Adjust the mobile phase pH to ensure the analyte is in a single ionic form. 4. Replace the column. Use guard columns and in-line filters to protect the analytical column.[1]
Low Signal Intensity / Poor Sensitivity 1. Suboptimal Ionization: The choice of ionization source and its parameters greatly affect sensitivity. For many nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) provides better sensitivity than Electrospray Ionization (ESI).[3][4] 2. Matrix Effects: Co-eluting compounds from the sample matrix can suppress the ionization of the target analyte. 3. Inefficient Sample Extraction: The analyte may not be efficiently extracted from the sample matrix. 4. Incorrect Mass Spectrometry Parameters: Suboptimal collision energy, declustering potential, or other MS parameters can lead to poor fragmentation and low signal.[3]1. Optimize the ionization source. If using ESI, try APCI. Optimize source parameters such as temperature, gas flows, and voltages.[3][5] 2. Improve sample cleanup procedures (e.g., solid-phase extraction). Modify chromatographic conditions to separate the analyte from interfering matrix components. 3. Optimize the extraction solvent and procedure. Ensure the chosen solvent is compatible with the analytical method.[3] 4. Perform compound-specific optimization of all mass spectrometry parameters using a standard solution of the analyte.[3]
High Background Noise 1. Contaminated Solvents or Reagents: Impurities in the mobile phase or sample preparation reagents can contribute to high background.[6] 2. Contamination from Labware: Plasticizers or other contaminants can leach from vials, caps, and pipette tips.[7] 3. Instrument Contamination: A dirty ion source or mass spectrometer can be a source of noise.1. Use high-purity, LC-MS grade solvents and fresh reagents.[8] 2. Use glass vials and check all labware for potential contamination. Run blanks to identify sources of contamination. 3. Clean the ion source and perform routine instrument maintenance as recommended by the manufacturer.
Inconsistent Retention Times 1. Column Equilibration: Insufficient column equilibration time between injections can lead to shifting retention times. 2. Mobile Phase Composition Changes: Inaccurate mobile phase preparation or evaporation of the organic component can alter retention. 3. Column Degradation: The stationary phase can degrade over time, especially with aggressive mobile phases or complex matrices.1. Ensure the column is fully equilibrated with the initial mobile phase conditions before each injection. 2. Prepare mobile phases accurately and keep them covered to minimize evaporation. 3. Replace the column if performance continues to degrade.
Ghost Peaks 1. Carryover from Previous Injection: The analyte from a previous, more concentrated sample may appear in subsequent runs. 2. Contaminated Autosampler: The syringe or injection port may be contaminated.1. Optimize the autosampler wash procedure, using a strong solvent to clean the needle and injection port between samples. 2. Inject a series of blank samples to confirm and troubleshoot the source of carryover.

Frequently Asked Questions (FAQs)

Q1: What is the best analytical technique for detecting MHPNA at trace levels?

A1: Liquid Chromatography coupled with Tandem Mass Spectrometry (LC-MS/MS) is the gold standard for the trace-level detection and quantification of nitrosamines due to its high sensitivity and selectivity.[4] High-Resolution Mass Spectrometry (HRMS) can also be employed for enhanced specificity.[9]

Q2: How can I improve the sensitivity of my LC-MS/MS method for nitrosamine analysis?

A2: To improve sensitivity, consider the following:

  • Optimize Sample Preparation: Implement a sample clean-up step, such as solid-phase extraction (SPE), to remove matrix interferences.

  • Chromatography: Use a high-efficiency UHPLC column to achieve better peak shapes and resolution. A biphenyl stationary phase may offer better retention for some nitrosamines compared to a standard C18 column.[3]

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often more sensitive for smaller, less polar nitrosamines compared to Electrospray Ionization (ESI).[3][4]

  • Mass Spectrometry Parameters: Optimize all MS parameters, including collision energy and gas settings, for your specific analyte.[3]

Q3: What are common sources of contamination in nitrosamine analysis?

A3: Common sources of contamination include:

  • Solvents and Reagents: Impurities in solvents like dimethylformamide (DMF) can be a source.[6]

  • Manufacturing Process: Cross-contamination can occur during manufacturing and cleaning cycles.[6]

  • Starting Materials: Raw materials may contain amine or nitrite impurities.[6]

  • Packaging Materials: Certain rubber and plastic materials can leach nitrosamines.[6]

  • Laboratory Environment: Nitrosamines can be present in the air and on surfaces. It is also crucial to avoid using certain plastics and rubber materials in sample preparation, as they can be a source of contamination.[7]

Q4: What mobile phase additives are recommended for nitrosamine analysis?

A4: Formic acid (typically 0.1%) is a common mobile phase additive that can improve peak shape and ionization efficiency for nitrosamines in positive ion mode.[10] Ammonium formate or acetate can also be used. It is important to use high-purity additives to avoid introducing background noise.

Q5: How do I select the appropriate Multiple Reaction Monitoring (MRM) transitions for MHPNA?

A5: Since specific data for MHPNA is scarce, you will need to determine the optimal MRM transitions experimentally. This involves:

  • Infusing a standard solution of MHPNA into the mass spectrometer to determine the mass of the precursor ion ([M+H]+).

  • Perform a product ion scan to identify the most abundant and stable fragment ions.

  • Select at least two fragment ions for quantification and confirmation to ensure selectivity. The most intense transition is typically used for quantification.

Data Presentation

Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) for Various Nitrosamines by LC-MS/MS

Note: These values are provided as a general reference and can vary significantly depending on the specific instrument, method, and matrix.

NitrosamineMethodLODLOQReference
NDMALC-MS/MS0.00085 µg/mL0.00285 µg/mL[11]
NDEALC-MS/MS-0.5 ng/mL (0.005 ppm)[12]
NMBALC-MS/MS-0.5 ng/mL (0.005 ppm)[12]
Nitroso-VareniclineLC-MS/MS-0.5 ppm[13]
Multiple NitrosaminesUPLC-MS/MS0.01 - 0.1 ng/mL-[8]

Experimental Protocols

Detailed Protocol: General LC-MS/MS Method for Nitrosamine Analysis

This protocol provides a starting point for developing a method for MHPNA analysis. It must be optimized and validated for your specific application.

1. Sample Preparation (Liquid-Liquid Extraction)

  • Weigh 100 mg of the drug substance into a 15 mL centrifuge tube.[7]

  • Add 1 mL of a suitable organic solvent (e.g., dichloromethane or methanol).

  • Add an appropriate internal standard (e.g., a deuterated analog of the nitrosamine of interest).[7]

  • Vortex for 1 minute to dissolve the sample.[7]

  • Add 5 mL of water and vortex for another minute.

  • Centrifuge at 4000 rpm for 10 minutes.[14]

  • Carefully transfer the organic layer to a clean tube.

  • Evaporate the solvent to dryness under a gentle stream of nitrogen.

  • Reconstitute the residue in a known volume (e.g., 500 µL) of the initial mobile phase.

  • Filter the reconstituted sample through a 0.22 µm PVDF syringe filter into an LC vial.[14]

2. LC-MS/MS Conditions

  • LC System: UHPLC system

  • Column: Biphenyl column (e.g., 100 x 2.1 mm, 1.8 µm) or a high-quality C18 column.

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: 0.1% Formic Acid in Methanol

  • Gradient:

    • 0-1 min: 5% B

    • 1-8 min: 5-95% B

    • 8-10 min: 95% B

    • 10.1-12 min: 5% B (re-equilibration)

  • Flow Rate: 0.4 mL/min

  • Column Temperature: 40 °C

  • Injection Volume: 5 µL

  • Mass Spectrometer: Triple quadrupole mass spectrometer

  • Ionization Source: APCI, positive ion mode

  • Source Parameters:

    • Nebulizer Gas: Optimize for your instrument

    • Heater Gas: Optimize for your instrument

    • Sheath Gas: Optimize for your instrument

    • Capillary Voltage: Optimize for your instrument

    • Nozzle Voltage: Optimize for your instrument

  • Detection Mode: Multiple Reaction Monitoring (MRM)

Visualizations

Experimental_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Weigh Sample Add_Solvent Add Extraction Solvent & Internal Standard Sample->Add_Solvent Vortex Vortex to Dissolve Add_Solvent->Vortex Centrifuge Centrifuge Vortex->Centrifuge Extract Extract Organic Layer Centrifuge->Extract Evaporate Evaporate to Dryness Extract->Evaporate Reconstitute Reconstitute in Mobile Phase Evaporate->Reconstitute Filter Filter Reconstitute->Filter Inject Inject into LC-MS/MS Filter->Inject Separate Chromatographic Separation Inject->Separate Ionize Ionization (APCI) Separate->Ionize Detect MS/MS Detection (MRM) Ionize->Detect Integrate Peak Integration Detect->Integrate Quantify Quantification Integrate->Quantify Report Report Results Quantify->Report

Caption: Experimental workflow for MHPNA detection.

Troubleshooting_Workflow Start Poor Analytical Result CheckPeakShape Check Peak Shape Start->CheckPeakShape Tailing Tailing/Fronting CheckPeakShape->Tailing Poor GoodPeak Good Peak Shape CheckPeakShape->GoodPeak Good CheckSensitivity Check Sensitivity LowSignal Low Signal/High Noise CheckSensitivity->LowSignal Poor GoodSensitivity Acceptable Sensitivity CheckSensitivity->GoodSensitivity Good CheckRetention Check Retention Time Stability ShiftingRT Shifting Retention Times CheckRetention->ShiftingRT Unstable StableRT Stable Retention Times CheckRetention->StableRT Stable TroubleshootTailing Troubleshoot Column/Mobile Phase Tailing->TroubleshootTailing TroubleshootSensitivity Troubleshoot MS/Sample Prep LowSignal->TroubleshootSensitivity TroubleshootRT Troubleshoot LC System/Column ShiftingRT->TroubleshootRT GoodPeak->CheckSensitivity GoodSensitivity->CheckRetention FinalReview Final Data Review StableRT->FinalReview

Caption: Troubleshooting decision tree for MHPNA analysis.

References

Technical Support Center: Overcoming Matrix Effects in Nitrosamine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for nitrosamine analysis. This resource is designed for researchers, scientists, and drug development professionals to provide troubleshooting guidance and answer frequently asked questions related to overcoming matrix effects in your experiments.

Troubleshooting Guide

This guide addresses specific issues you may encounter during nitrosamine analysis, offering potential causes and solutions.

Issue Potential Cause Recommended Solution
Poor or No Analyte Recovery Strong Matrix Effect: Components in the sample matrix (e.g., API, excipients) are interfering with the ionization of the target nitrosamine, causing ion suppression.[1]1. Optimize Sample Preparation: Employ techniques like Solid-Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) to remove interfering matrix components.[1] 2. Use an Internal Standard: A stable isotope-labeled internal standard that co-elutes with the analyte can compensate for matrix effects.[2][3] 3. Dilute the Sample: Reducing the concentration of matrix components by dilution can minimize their impact on analyte ionization.[1] 4. Matrix-Matched Calibration: Prepare calibration standards in a blank matrix that is free of the target analyte to mimic the matrix effects seen in the samples.[3]
High Signal Variability/Poor Reproducibility Inconsistent Matrix Effects: The composition of the matrix may vary between samples, leading to inconsistent ion suppression or enhancement.1. Standardize Sample Preparation: Ensure a consistent and robust sample preparation protocol is followed for all samples. Automation of sample preparation can improve reproducibility.[4] 2. Use an Appropriate Internal Standard: An isotopically labeled internal standard is crucial for correcting variability in matrix effects.[2][3] 3. Chromatographic Separation: Improve the chromatographic separation to resolve the analyte from co-eluting matrix components.[5]
Peak Shape Issues (Tailing, Fronting) Matrix Overload: High concentrations of matrix components can overload the analytical column.1. Dilute the Sample: As a first step, try diluting the sample extract. 2. Optimize Sample Cleanup: Implement a more rigorous sample cleanup procedure to remove a larger portion of the matrix. 3. Evaluate a Different Column: A column with a different stationary phase or higher capacity may be required. For instance, a biphenyl stationary phase can offer better retention for NDMA compared to a C18 column.[5]
Unexpected Peaks or Interferences Co-eluting Matrix Components: Other compounds in the matrix have similar retention times and mass-to-charge ratios as the target analyte.1. Optimize Chromatographic Gradient: Adjust the mobile phase gradient to improve the resolution between the analyte and interfering peaks.[5] 2. High-Resolution Mass Spectrometry (HRMS): Utilize HRMS to differentiate the analyte from interferences based on accurate mass. 3. Tandem Mass Spectrometry (MS/MS): Use multiple reaction monitoring (MRM) to selectively detect the analyte based on specific precursor and product ion transitions.
Ion Suppression or Enhancement Competition for Ionization: Co-eluting matrix components compete with the analyte for charge in the ion source of the mass spectrometer.[6]1. Change Ionization Source: If using Electrospray Ionization (ESI), consider switching to Atmospheric Pressure Chemical Ionization (APCI), which can be less susceptible to matrix effects for certain compounds.[5][6] 2. Divert Flow: Use a divert valve to direct the API or highly concentrated matrix components to waste, preventing them from entering the mass spectrometer.[7] 3. Optimize Source Parameters: Adjust ion source parameters (e.g., gas flows, temperatures) to minimize matrix effects.

Frequently Asked Questions (FAQs)

Q1: What are matrix effects in the context of nitrosamine analysis?

A1: Matrix effects are the alteration of analyte ionization efficiency due to the presence of co-eluting components in the sample matrix. This can lead to either ion suppression (decreased signal) or ion enhancement (increased signal), resulting in inaccurate quantification of nitrosamine impurities.[6]

Q2: How can I determine if my analysis is affected by matrix effects?

A2: A common method to assess matrix effects is to compare the signal response of an analyte in a pure solvent standard to the response of the same analyte spiked into a blank sample matrix that has undergone the full sample preparation procedure. A significant difference in response indicates the presence of matrix effects.

Q3: What is the role of an internal standard in overcoming matrix effects?

A3: An internal standard (IS), particularly a stable isotope-labeled version of the analyte, is added to the sample at a known concentration before sample preparation. Since the IS has nearly identical physicochemical properties to the analyte, it will experience similar matrix effects. By calculating the ratio of the analyte signal to the IS signal, the variability caused by matrix effects can be compensated for, leading to more accurate and precise results.[2][3]

Q4: When should I use Solid-Phase Extraction (SPE) versus Liquid-Liquid Extraction (LLE) for sample cleanup?

A4: The choice between SPE and LLE depends on the nature of the nitrosamine and the sample matrix.

  • SPE is often preferred for its selectivity, higher enrichment factors, and ease of automation. It is effective for cleaning up complex matrices like drug products.[1]

  • LLE is a simpler technique that can be effective for less complex matrices or when a suitable SPE sorbent is not available.

Q5: Can chromatographic conditions be optimized to reduce matrix effects?

A5: Yes, optimizing chromatographic separation is a key strategy. By improving the separation of the target nitrosamine from interfering matrix components, the competition for ionization in the mass spectrometer source can be minimized. This can be achieved by adjusting the mobile phase gradient, changing the column chemistry, or using a column with a different particle size.[5]

Experimental Protocols

Protocol 1: Generic Liquid-Liquid Extraction (LLE) for Nitrosamine Analysis in a Water-Soluble Drug Product
  • Sample Preparation:

    • Weigh 100 mg of the drug product into a centrifuge tube.

    • Add 1 mL of a suitable organic solvent (e.g., dichloromethane).

    • Spike with an appropriate internal standard (e.g., NDMA-d6).

    • Vortex for 1 minute to dissolve the sample.

  • Extraction:

    • Add 1 mL of an aqueous buffer (e.g., phosphate buffer, pH 7).

    • Vortex for 2 minutes to facilitate extraction of the nitrosamine into the organic layer.

    • Centrifuge at 4000 rpm for 10 minutes to separate the layers.

  • Analysis:

    • Carefully transfer the organic (bottom) layer to a clean vial.

    • Inject an aliquot into the LC-MS/MS or GC-MS system.

Protocol 2: Generic Solid-Phase Extraction (SPE) for Nitrosamine Analysis in a Complex Matrix
  • Sample Preparation:

    • Dissolve a known amount of the sample in an appropriate solvent.

    • Spike with a suitable internal standard.

  • SPE Cartridge Conditioning:

    • Condition an appropriate SPE cartridge (e.g., a polymeric reversed-phase sorbent) with methanol followed by water.

  • Sample Loading:

    • Load the prepared sample onto the conditioned SPE cartridge.

  • Washing:

    • Wash the cartridge with a weak solvent (e.g., water or a low percentage of organic solvent) to remove polar interferences.

  • Elution:

    • Elute the nitrosamines from the cartridge with a stronger organic solvent (e.g., methanol or acetonitrile).

  • Analysis:

    • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the initial mobile phase.

    • Inject an aliquot into the LC-MS/MS system.

Visualizations

G cluster_start Start: Sample Analysis cluster_evaluation Evaluation cluster_troubleshooting Troubleshooting Matrix Effects cluster_end End start Inject Sample into LC-MS/MS evaluation Acceptable Recovery and Reproducibility? start->evaluation optimization Optimize Sample Preparation (SPE, LLE) evaluation->optimization No end_success Report Results evaluation->end_success Yes internal_standard Use Stable Isotope-Labeled Internal Standard optimization->internal_standard dilution Dilute Sample Extract internal_standard->dilution chromatography Optimize Chromatography dilution->chromatography ionization Change Ionization Source (e.g., ESI to APCI) chromatography->ionization end_reinject Re-inject Sample ionization->end_reinject end_reinject->evaluation G cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing sample Drug Product Sample dissolve Dissolve in Solvent sample->dissolve spike Spike with Internal Standard dissolve->spike cleanup Sample Cleanup (e.g., SPE, LLE, Filtration) spike->cleanup inject Inject into LC-MS/MS cleanup->inject separation Chromatographic Separation inject->separation detection MS/MS Detection separation->detection integrate Peak Integration detection->integrate quantify Quantification using Analyte/IS Ratio integrate->quantify report Final Result quantify->report

References

Technical Support Center: Synthesis of Hydroxynitrosamines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the synthesis of hydroxynitrosamines.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in synthesizing and isolating hydroxynitrosamines?

A1: The main challenges stem from the inherent instability of α-hydroxynitrosamines. They are particularly unstable in neutral or alkaline aqueous solutions, with half-lives that can range from milliseconds to seconds at physiological pH.[1] Their stability is somewhat improved in acidic media (pH ~3), but they can still be prone to decomposition.[1] This instability makes their isolation and purification difficult, often leading to low yields and the formation of degradation products. Additionally, the synthesis can be hampered by side reactions and the presence of impurities that are difficult to separate from the target compound.

Q2: What are the common synthetic routes to α-hydroxynitrosamines?

A2: Two primary routes are commonly employed:

  • Nitrosation of α-amino alcohols: This involves the reaction of an α-amino alcohol with a nitrosating agent, such as sodium nitrite, in an acidic medium.

  • Hydrolysis of α-acyloxynitrosamines: This method involves the synthesis of a more stable α-acyloxy precursor (e.g., α-acetoxynitrosamine), which is then hydrolyzed to the corresponding α-hydroxynitrosamine.[2] This two-step approach can sometimes offer better control over the reaction and purification of the intermediate.

Q3: How does pH affect the stability of hydroxynitrosamines?

A3: pH is a critical factor influencing the stability of hydroxynitrosamines. They are most stable in acidic conditions (around pH 3).[1] As the pH increases towards neutral and alkaline, their rate of decomposition significantly increases.[1] This is a crucial consideration during the synthesis, workup, and purification steps. Any exposure to neutral or basic conditions should be minimized and carried out at low temperatures to reduce degradation.

Q4: What are the typical degradation products of α-hydroxynitrosamines?

A4: The decomposition of α-hydroxynitrosamines can proceed through the formation of N-nitrosiminium ions.[1] The ultimate degradation products will depend on the specific structure of the hydroxynitrosamine and the reaction conditions. For example, in the presence of nucleophiles like deoxyguanosine, they can form adducts.[2]

Q5: What analytical techniques are suitable for characterizing hydroxynitrosamines?

A5: Due to their instability, rapid and sensitive analytical methods are required.

  • Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS): This is a powerful technique for the detection and quantification of trace amounts of nitrosamines and their degradation products.

  • High-Performance Liquid Chromatography (HPLC): HPLC with UV or other suitable detectors can be used for analysis and purification, provided that the analysis is performed quickly and under conditions that minimize degradation (e.g., acidic mobile phase, low temperature).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR can be used for structural elucidation. However, the sample must be prepared in a suitable deuterated solvent where the compound is stable (e.g., acidic D₂O or a dry organic solvent), and the analysis should be performed promptly.

Troubleshooting Guides

Problem 1: Low or No Yield of the Desired Hydroxynitrosamine
Possible Cause Suggested Solution
Decomposition during reaction - Ensure the reaction medium is sufficiently acidic (pH ~3-4). Monitor the pH throughout the reaction. - Maintain a low reaction temperature (e.g., 0-5 °C) to minimize the rate of decomposition.
Decomposition during workup - Avoid using basic solutions (e.g., sodium bicarbonate) for neutralization. If neutralization is necessary, use a very weak base at low temperatures and process the sample immediately. - Perform extractions with cold organic solvents and minimize the time the hydroxynitrosamine is in the aqueous phase.
Inefficient nitrosation - Use a slight excess of the nitrosating agent (e.g., 1.1-1.2 equivalents of sodium nitrite). - Ensure efficient stirring to promote contact between the reactants, especially in biphasic systems.
Starting material quality - Use high-purity starting materials. Impurities in the precursor amine can lead to side reactions and lower yields.
Problem 2: Presence of Multiple Impurities in the Crude Product
Possible Cause Suggested Solution
Side reactions - Optimize the reaction temperature and time. Over-running the reaction can lead to the formation of byproducts. - Control the rate of addition of the nitrosating agent to avoid localized high concentrations.
Degradation of the product - As mentioned above, maintain acidic and cold conditions throughout the synthesis and workup. - Analyze the crude product quickly after the reaction to identify if degradation is occurring during storage.
Oxidation - Consider performing the reaction under an inert atmosphere (e.g., nitrogen or argon) to minimize oxidative side reactions.
Carryover of starting materials - Use the appropriate stoichiometry of reactants. - Employ a suitable purification method, such as flash chromatography on silica gel using a non-polar eluent system, to separate the more polar hydroxynitrosamine from the starting amine.
Problem 3: Difficulty in Purifying the Hydroxynitrosamine
Possible Cause Suggested Solution
Decomposition on silica gel - Deactivate the silica gel by washing it with a solvent system containing a small amount of acid (e.g., 0.1% acetic acid in the eluent) before use. - Perform the chromatography at a low temperature if possible.
Co-elution with impurities - Optimize the mobile phase for better separation. A gradient elution might be necessary. - Consider alternative purification techniques like preparative HPLC under acidic conditions.
Product is too unstable to isolate - If the hydroxynitrosamine is extremely unstable, consider synthesizing a more stable precursor, such as an α-acetoxynitrosamine, which can be purified and then carefully hydrolyzed immediately before use in a subsequent reaction.[2]

Experimental Protocols

General Protocol for the Synthesis of N-nitroso-N-(hydroxymethyl)alkylamines via Nitrosation of the Corresponding Amino Alcohol

This protocol is a generalized procedure and may require optimization for specific substrates.

Materials:

  • Alkyl-(2-hydroxyethyl)amine

  • Concentrated Hydrochloric Acid (HCl)

  • Sodium Nitrite (NaNO₂)

  • Ice

  • Dichloromethane (CH₂Cl₂) or other suitable organic solvent

  • Anhydrous Magnesium Sulfate (MgSO₄)

Procedure:

  • In a round-bottom flask equipped with a magnetic stirrer, dissolve the alkyl-(2-hydroxyethyl)amine (1.0 eq.) in water and cool the solution to 0-5 °C in an ice bath.

  • Slowly add concentrated HCl (2.0-3.0 eq.) to the stirred solution, maintaining the temperature below 10 °C.

  • In a separate beaker, prepare a solution of sodium nitrite (1.1 eq.) in cold water.

  • Add the sodium nitrite solution dropwise to the reaction mixture over 15-30 minutes, ensuring the temperature remains between 0-5 °C.

  • Stir the reaction mixture at 0-5 °C for 1-2 hours. Monitor the reaction progress by TLC or LC-MS.

  • Once the reaction is complete, extract the product with cold dichloromethane (3 x volume of the aqueous phase).

  • Combine the organic extracts and wash with cold brine.

  • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure at a low temperature (<30 °C).

  • Purify the crude product by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes).

Caution: Nitrosamines are potent carcinogens and should be handled with appropriate personal protective equipment in a well-ventilated fume hood.

Data Presentation

Table 1: Influence of pH on the Half-life of Cyclic α-Hydroxynitrosamines at 25 °C

CompoundpHHalf-life
α-Hydroxynitrosopyrrolidine7.41 - 400 ms
α-Hydroxynitrosopiperidine7.41 - 400 ms
α-Hydroxynitrosomorpholine~3~50 s

Data adapted from studies on the decomposition of cyclic α-acetoxynitrosamines, which hydrolyze to the corresponding α-hydroxynitrosamines.[1]

Mandatory Visualizations

experimental_workflow cluster_synthesis Synthesis cluster_workup Workup cluster_purification Purification cluster_analysis Analysis dissolve Dissolve Amino Alcohol in Acidic Water cool Cool to 0-5 °C dissolve->cool add_nitrite Add NaNO₂ Solution Dropwise cool->add_nitrite react Stir for 1-2 hours at 0-5 °C add_nitrite->react extract Extract with Cold Organic Solvent react->extract Reaction Complete wash Wash with Brine extract->wash dry Dry over MgSO₄ wash->dry concentrate Concentrate under Reduced Pressure dry->concentrate chromatography Flash Column Chromatography concentrate->chromatography analysis LC-MS, NMR chromatography->analysis Pure Product troubleshooting_low_yield start Low Yield of Hydroxynitrosamine check_ph Is the reaction pH acidic (3-4)? start->check_ph check_temp Was the temperature kept at 0-5 °C? check_ph->check_temp Yes adjust_ph Adjust pH with acid check_ph->adjust_ph No check_workup Was a basic wash avoided during workup? check_temp->check_workup Yes control_temp Improve temperature control check_temp->control_temp No modify_workup Use acidic or neutral wash check_workup->modify_workup No consider_precursor Consider alternative route (e.g., via acyloxy precursor) check_workup->consider_precursor Yes

References

Technical Support Center: Optimizing Chromatographic Separation of Nitrosamine Isomers

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the chromatographic separation of nitrosamine isomers.

Frequently Asked Questions (FAQs)

Q1: What are the main challenges in the chromatographic separation of nitrosamine isomers?

The primary challenges in separating nitrosamine isomers stem from their structural similarities. Key difficulties include:

  • Co-elution of Isomers: Positional and geometric (E/Z) isomers often have very similar physicochemical properties, leading to poor or no separation on conventional chromatography columns.

  • Low Concentration Levels: Nitrosamine impurities are often present at trace levels, requiring highly sensitive and selective analytical methods to achieve required detection limits.[1]

  • Matrix Effects: Complex sample matrices in pharmaceutical formulations can interfere with the analysis, causing ion suppression or enhancement in mass spectrometry and leading to inaccurate quantification.[2]

  • Peak Tailing: Asymmetrical nitrosamines can exhibit peak tailing or broadening due to the restricted rotation around the N-N bond, which results in the presence of E and Z isomers (rotamers).[3][4]

  • Chiral Separation: Enantiomers of chiral nitrosamines require specialized chiral stationary phases for separation, adding another layer of complexity to method development.[5]

Q2: What is the preferred analytical technique for nitrosamine isomer analysis?

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is the most widely reported and versatile technique for the analysis of a broad range of nitrosamines, including those that are less volatile or thermally unstable.[6] For volatile nitrosamines, gas chromatography-mass spectrometry (GC-MS) is also a suitable option.[6] High-resolution mass spectrometry (HRMS) can be particularly useful for minimizing false positives and providing high confidence in compound identification.[7]

Q3: Why do I sometimes see two peaks for a single asymmetrical nitrosamine standard?

Asymmetrical N-nitrosamines (where the two groups attached to the nitrogen are different) can exist as two stable rotational isomers, often referred to as E/Z isomers or rotamers.[4] This is due to the hindered rotation around the nitrogen-nitrogen (N-N) bond.[4] These isomers can have different physical and chemical properties, leading to their separation under certain chromatographic conditions, resulting in two peaks.[4] The ratio of these isomers can be influenced by factors such as temperature.[3][8]

Troubleshooting Guides

Issue 1: Poor Resolution or Co-elution of Nitrosamine Isomers
Possible Cause Recommended Solution
Inappropriate Stationary Phase - For positional isomers, consider using a pentafluorophenyl (PFP) stationary phase, which can offer alternative selectivity based on small structural differences.[9] - For general nitrosamine analysis, C18 and biphenyl columns are commonly used. Biphenyl phases can provide enhanced retention for some nitrosamines. - For chiral isomers, a chiral stationary phase (CSP) is necessary. Supercritical Fluid Chromatography (SFC) with a CSP is often effective.[5][10]
Suboptimal Mobile Phase Composition - Modify the organic solvent (e.g., methanol vs. acetonitrile) and the aqueous phase composition. - Adjust the pH of the mobile phase. The retention and selectivity of ionizable compounds can change significantly with pH.[9] - Introduce additives like formic acid or ammonium formate to the mobile phase. These can improve peak shape and influence selectivity.[11][12]
Inadequate Gradient Elution Profile - Optimize the gradient slope and time. A shallower gradient can improve the separation of closely eluting peaks.
Elevated Column Temperature - While higher temperatures can sometimes improve peak shape for E/Z isomers by accelerating their interconversion,[3] it might reduce resolution in other cases. Experiment with different column temperatures (e.g., 30°C, 40°C, 50°C) to find the optimal balance.
Issue 2: Peak Tailing or Broadening
Possible Cause Recommended Solution
Secondary Silanol Interactions - This is common for basic compounds on silica-based columns. Add a buffer to the mobile phase (e.g., ammonium formate) to mask the residual silanol groups on the stationary phase.[12]
Presence of E/Z Isomers (Rotamers) - For asymmetrical nitrosamines, the presence of two slowly interconverting isomers can cause peak broadening. Increasing the column temperature can sometimes coalesce the two peaks into a sharper, single peak.[3]
Column Contamination or Degradation - If all peaks in the chromatogram are tailing, the column inlet frit may be partially blocked. Try backflushing the column.[13] - Use a guard column to protect the analytical column from contaminants.[14] - If the column is old or has been used with harsh conditions, it may need to be replaced.[15]
Mismatch between Sample Solvent and Mobile Phase - Ensure the sample is dissolved in a solvent that is of similar or weaker eluotropic strength than the initial mobile phase. Using a stronger solvent can cause peak distortion.
Issue 3: Low Sensitivity or Poor Signal-to-Noise Ratio
Possible Cause Recommended Solution
Matrix Effects (Ion Suppression) - Optimize sample preparation to remove interfering matrix components. Techniques like Solid Phase Extraction (SPE) or Liquid-Liquid Extraction (LLE) can be effective.[2][11] - Dilute the sample, if the concentration of the nitrosamine allows.[2] - Use a matrix-matched calibration curve or a stable isotope-labeled internal standard to compensate for suppression.[2]
Suboptimal Mass Spectrometer Parameters - Optimize MS parameters such as collision energy (CE), cone voltage, and source temperatures to maximize the signal for your specific nitrosamine isomers.[3][16][17] - For low-mass nitrosamines, Atmospheric Pressure Chemical Ionization (APCI) may provide a better response than Electrospray Ionization (ESI).[18]
Poor Ionization Efficiency - Adjust the mobile phase pH to ensure the analyte is in its most readily ionizable form. - Ensure mobile phase additives (e.g., formic acid for positive mode, ammonium hydroxide for negative mode) are compatible with your ionization mode and analyte.
In-source Fragmentation - Nitrosamines can be prone to fragmentation in the ion source. Carefully optimize the cone voltage (or equivalent parameter) to minimize this effect and maximize the intensity of the precursor ion.[3]

Experimental Protocols

Protocol 1: Separation of Six Common Nitrosamine Impurities by LC-HRMS

This protocol is adapted from a method for the determination of six nitrosamine impurities in losartan.[19]

Chromatographic Conditions:

ParameterValue
HPLC System UHPLC system with a temperature-controlled autosampler and column compartment
Column Kinetex® 2.6 µm F5 100 Å, 100 x 4.6 mm
Column Temperature 40 °C
Mobile Phase A 0.1% formic acid in water
Mobile Phase B Methanol
Flow Rate 0.5 mL/min
Injection Volume 10 µL
Gradient Time (min)
0.0
2.0
12.0
12.1
14.0
14.1
16.0

Mass Spectrometer Conditions (Q Exactive™):

ParameterValue
Ionization Mode Positive
Spray Voltage 3.5 kV
Capillary Temperature 400 °C
Sheath Gas Flow Rate 55 (arbitrary units)
Aux Gas Flow Rate 20 (arbitrary units)
Resolution 70,000
AGC Target 1e6

Sample Preparation (for Drug Substance):

  • Accurately weigh 100 mg of the drug substance into a 15 mL glass centrifuge tube.

  • Add 5.0 mL of methanol and mix using a vortex mixer until dissolved.[19]

  • Inject into the LC-HRMS system.

Protocol 2: Chiral Separation of Nitrosamine Enantiomers by SFC-MS

This is a general approach for developing a chiral separation method using Supercritical Fluid Chromatography (SFC), a powerful technique for separating enantiomers.[10]

Initial Screening Conditions:

ParameterValue
SFC System Analytical SFC system with MS detector
Columns (for screening) A set of chiral columns with different stationary phases (e.g., polysaccharide-based like Chiralpak IA, IB, IC, etc.)
Mobile Phase A Supercritical CO₂
Mobile Phase B (Modifier) Methanol, Ethanol, or Isopropanol (often with a basic or acidic additive)
Flow Rate 2-4 mL/min
Back Pressure 150 bar
Column Temperature 40 °C
Screening Approach Run a generic gradient (e.g., 5% to 40% modifier over 5-10 minutes) on each chiral column.

Method Optimization:

  • Select the best column: Choose the chiral stationary phase that shows baseline or partial separation of the enantiomers.

  • Optimize the modifier: Test different alcohol modifiers (MeOH, EtOH, IPA) to see their effect on retention and resolution.

  • Optimize the additive: For basic or acidic compounds, adding a small amount of an additive to the modifier (e.g., 0.1% trifluoroacetic acid for acids, 0.1% diethylamine for bases) can significantly improve peak shape and resolution.

  • Fine-tune the gradient/isocratic conditions: Adjust the percentage of the modifier and the gradient slope to achieve optimal separation in the shortest possible time.

Visualizations

Troubleshooting_Poor_Resolution cluster_column Stationary Phase cluster_mobile_phase Mobile Phase cluster_conditions Instrument Conditions start Poor Isomer Resolution col_check Is the column appropriate? start->col_check col_pfp Try PFP for positional isomers col_check->col_pfp No col_chiral Use CSP for enantiomers col_check->col_chiral No col_biphenyl Consider Biphenyl for alternative selectivity col_check->col_biphenyl No mp_check Is the mobile phase optimal? col_check->mp_check Yes col_pfp->mp_check col_chiral->mp_check col_biphenyl->mp_check mp_solvent Change organic solvent (MeOH/ACN) mp_check->mp_solvent No mp_ph Adjust pH mp_check->mp_ph No mp_additive Add/change modifier (e.g., Formic Acid) mp_check->mp_additive No cond_check Are conditions optimized? mp_check->cond_check Yes mp_solvent->cond_check mp_ph->cond_check mp_additive->cond_check cond_gradient Optimize gradient slope cond_check->cond_gradient No cond_temp Adjust column temperature cond_check->cond_temp No end Resolution Improved cond_check->end Yes cond_gradient->end cond_temp->end

Caption: Troubleshooting workflow for poor isomer resolution.

Sample_Prep_Workflow cluster_extraction Extraction cluster_analysis Analysis & Mitigation start Sample with Matrix Interference extraction_choice Select Extraction Method start->extraction_choice lle Liquid-Liquid Extraction (LLE) extraction_choice->lle Complex Matrix spe Solid Phase Extraction (SPE) extraction_choice->spe Targeted Cleanup dilute Dilute and Shoot extraction_choice->dilute Simple Matrix analysis LC-MS/MS Analysis lle->analysis spe->analysis dilute->analysis mitigation Apply Mitigation Strategy analysis->mitigation is Use Isotope-Labeled Internal Standard mitigation->is Available mmc Use Matrix-Matched Calibrants mitigation->mmc Not Available end Accurate Quantification is->end mmc->end

Caption: Workflow for mitigating matrix effects in nitrosamine analysis.

References

stability of Methyl-2-hydroxypentylnitrosamine in different solvents

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides guidance and troubleshooting for researchers, scientists, and drug development professionals working with nitrosamine compounds, with a focus on assessing their stability in various solvents. While specific data for Methyl-2-hydroxypentylnitrosamine is not publicly available, this guide offers general protocols and troubleshooting advice based on established principles of nitrosamine chemistry and stability testing of analogous compounds.

Troubleshooting Guide

Issue Possible Cause(s) Recommended Solution(s)
Rapid degradation of the nitrosamine standard in all solvents. 1. Inherent instability of the compound. 2. Presence of contaminants in solvents (e.g., acids, bases, oxidizing/reducing agents). 3. Exposure to light (photodegradation). 4. Elevated storage temperature. 1. Review the literature for the stability profile of structurally similar nitrosamines. 2. Use high-purity (e.g., HPLC or LC-MS grade) solvents. Consider degassing solvents to remove dissolved oxygen. 3. Conduct experiments under amber light or in amber vials to minimize light exposure.[1] 4. Store stock solutions and samples at reduced temperatures (e.g., 2-8 °C or -20 °C) and bring to experimental temperature only when necessary.
Inconsistent stability results between replicate experiments. 1. Inaccurate preparation of standard solutions. 2. Variability in experimental conditions (e.g., temperature, pH). 3. Inconsistent sample handling and storage. 4. Instrumental variability (e.g., HPLC injector precision). 1. Ensure accurate weighing and dissolution. Use calibrated pipettes and balances. 2. Precisely control the temperature and pH of the solvent systems. Use calibrated pH meters and temperature-controlled incubators or water baths. 3. Standardize sample handling procedures, including the duration of exposure to ambient conditions. 4. Perform system suitability tests on the analytical instrument to ensure consistent performance.
Appearance of unexpected peaks in the chromatogram. 1. Formation of degradation products. 2. Contamination from glassware, solvents, or sample handling. 3. Interaction of the analyte with the solvent or buffer components. 1. Attempt to identify the degradation products using mass spectrometry (LC-MS). This can provide insights into the degradation pathway.[2] 2. Run solvent blanks to identify extraneous peaks. Ensure thorough cleaning of all glassware. 3. Investigate potential reactions between the nitrosamine and solvent/buffer components. Consider using alternative solvent or buffer systems.
Poor peak shape or resolution in HPLC analysis. 1. Inappropriate mobile phase composition or pH. 2. Column degradation or contamination. 3. Sample overload. 1. Optimize the mobile phase, including the organic modifier, aqueous component, and pH, to achieve good peak shape and resolution. 2. Use a guard column to protect the analytical column. If performance degrades, wash the column according to the manufacturer's instructions or replace it. 3. Reduce the injection volume or the concentration of the sample.
Difficulty in achieving mass balance (sum of the parent compound and degradation products is not 100%). 1. Formation of non-UV active or volatile degradation products. 2. Adsorption of the analyte or degradants onto container surfaces. 3. Incomplete extraction of the analyte from the sample matrix. 1. Use a universal detector like a mass spectrometer (MS) or a charged aerosol detector (CAD) in parallel with a UV detector. 2. Consider using silanized glassware to minimize adsorption. 3. Optimize the sample extraction procedure to ensure complete recovery.

Frequently Asked Questions (FAQs)

Q1: What are the primary factors that can influence the stability of this compound in solution?

A1: Based on studies of other nitrosamines and organic compounds, the primary factors influencing stability are the solvent type, pH, temperature, and exposure to light.[1][3][4] Nitrosamines can be susceptible to both acid- and base-catalyzed hydrolysis, as well as photodegradation. The presence of oxidizing or reducing agents in the solvent can also impact stability.

Q2: Which solvents should I consider for a preliminary stability study of a nitrosamine compound?

A2: A good starting point is to evaluate stability in a range of solvents with varying polarities and protic/aprotic properties. Commonly used solvents in pharmaceutical development include:

  • Aqueous buffers at different pH values (e.g., pH 3, 7, 9) to assess pH-dependent hydrolysis.[2][5]

  • Methanol and Ethanol as common protic organic solvents.

  • Acetonitrile as a common aprotic organic solvent.

  • Dimethyl sulfoxide (DMSO) as a polar aprotic solvent often used for initial stock solutions.

Q3: How can I monitor the degradation of this compound?

A3: The most common and reliable method is High-Performance Liquid Chromatography (HPLC) with UV or mass spectrometric (MS) detection.[2][4][6][7] A stability-indicating HPLC method should be developed, which is capable of separating the parent nitrosamine from its potential degradation products. The disappearance of the parent compound and the appearance and growth of new peaks over time are monitored.

Q4: What is a forced degradation study and why is it important?

A4: A forced degradation (or stress testing) study involves subjecting the compound to harsh conditions (e.g., high temperature, extreme pH, oxidizing agents, intense light) to accelerate its degradation. This helps to:

  • Identify potential degradation products and pathways.

  • Develop and validate a stability-indicating analytical method.

  • Understand the intrinsic stability of the molecule.

Q5: How should I present the data from my stability studies?

A5: Quantitative data should be summarized in tables that clearly show the percentage of the initial compound remaining at different time points under various conditions. A summary table, like the one below, allows for easy comparison.

Hypothetical Stability Data Summary

The following table is a template representing how stability data for a nitrosamine compound like this compound could be presented.

Solvent System Temperature Time Point % Remaining (Mean ± SD, n=3) Appearance of Degradation Products
Aqueous Buffer pH 3.0 25°C0 hr100 ± 0.5None
24 hr95.2 ± 1.1Minor peak at RRT 0.8
48 hr89.8 ± 0.9Peak at RRT 0.8 increases
Water (pH ~6.5) 25°C0 hr100 ± 0.4None
24 hr98.1 ± 0.6None significant
48 hr96.5 ± 0.7Trace peak at RRT 0.8
Aqueous Buffer pH 9.0 25°C0 hr100 ± 0.5None
24 hr85.4 ± 1.5Major peak at RRT 0.9, minor at 0.8
48 hr72.1 ± 1.8Both degradation peaks increase
Methanol 25°C0 hr100 ± 0.3None
48 hr99.5 ± 0.4None significant
Acetonitrile 25°C0 hr100 ± 0.2None
48 hr99.8 ± 0.3None significant
50:50 Acetonitrile:Water 25°C0 hr100 ± 0.4None
48 hr97.2 ± 0.6Trace peak at RRT 0.8

*RRT = Relative Retention Time

Experimental Protocols

General Protocol for Assessing Nitrosamine Stability

This protocol outlines a general procedure for evaluating the stability of a nitrosamine compound in different solvents.

  • Preparation of Stock Solution:

    • Accurately weigh a known amount of the nitrosamine standard.

    • Dissolve it in a suitable solvent (e.g., acetonitrile or methanol) to prepare a concentrated stock solution (e.g., 1 mg/mL). Store this stock solution at a low temperature (e.g., -20°C) in an amber vial.

  • Preparation of Study Samples:

    • Spike a known volume of the stock solution into each of the chosen solvents (e.g., aqueous buffers, water, organic solvents) to achieve the desired final concentration (e.g., 10 µg/mL).

    • Prepare triplicate samples for each condition.

    • Prepare control samples (blanks) of each solvent without the nitrosamine.

  • Incubation:

    • Store the prepared samples under controlled temperature conditions (e.g., 25°C and 40°C).

    • Protect samples from light by using amber vials or by covering them with aluminum foil.

  • Sample Analysis:

    • At specified time points (e.g., 0, 4, 8, 12, 24, 48 hours), withdraw an aliquot from each sample.

    • Analyze the samples immediately using a validated stability-indicating HPLC method.

    • The initial time point (t=0) serves as the 100% reference.

  • Data Analysis:

    • Calculate the percentage of the nitrosamine remaining at each time point relative to the initial concentration.

    • Plot the percentage remaining versus time to determine the degradation kinetics.

    • Monitor the formation of any new peaks in the chromatogram, which may correspond to degradation products.

Visualizations

Stability_Workflow Experimental Workflow for Nitrosamine Stability Assessment cluster_prep Preparation cluster_incubation Incubation cluster_analysis Analysis cluster_data Data Processing stock_sol Prepare Concentrated Stock Solution sample_prep Prepare Study Samples in Different Solvents stock_sol->sample_prep incubate Incubate Samples at Controlled Temperature & Light sample_prep->incubate sampling Withdraw Aliquots at Time Points incubate->sampling hplc HPLC Analysis sampling->hplc calc Calculate % Remaining hplc->calc kinetics Determine Degradation Kinetics & Pathways calc->kinetics Logical_Relationship Factors Influencing Nitrosamine Stability cluster_factors Influencing Factors cluster_outcomes Potential Outcomes center Nitrosamine Stability Degradation Degradation center->Degradation Solvent Solvent Type (Polarity, Protic/Aprotic) Solvent->center pH pH pH->center Temp Temperature Temp->center Light Light Exposure Light->center Products Formation of Degradation Products Degradation->Products

References

Nitrosamine Quantification: A Technical Troubleshooting Guide

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals involved in the quantification of nitrosamine impurities. The information is presented in a question-and-answer format to directly address common issues encountered during experimental analysis.

Frequently Asked Questions (FAQs) & Troubleshooting

Sample Preparation

???+ question "Q1: I'm observing poor recovery of nitrosamines from my sample matrix. What are the common causes and solutions?"

???+ question "Q2: I suspect the formation of nitrosamines during my sample preparation. How can I prevent this and confirm if it's an artifact?"

Chromatography & Mass Spectrometry

???+ question "Q3: I'm facing issues with poor chromatographic peak shape and resolution for my target nitrosamines. What should I do?"

???+ question "Q4: My assay is not sensitive enough to meet the required detection limits. How can I improve the sensitivity of my LC-MS/MS method?"

???+ question "Q5: I'm observing high background noise and interferences in my chromatograms. What are the potential sources and how can I minimize them?"

Quantitative Data Summary

Table 1: Comparison of Analytical Methods for Nitrite Detection (a precursor for nitrosamine formation)

Analytical TechniqueLOQ (ng/g)SelectivityLimitationsAdvantages
HPLC-UV20-30HighCo-elution, Griess inhibitionEasy, generic workflow
HPLC-MS/MS20-30HighestGriess inhibitionHighest sensitivity & selectivity, generic workflow
IC-CD100-150LowestCo-elution, method development requiredDirect method, nitrate data available
IC-PCD20-30HighCo-elutionGeneric workflow, most versatile
For Griess derivatization-based methods, the LOQ is determined by ubiquitous nitrite background contamination.

Experimental Protocols

Protocol 1: Generic LC-MS/MS Method for Nitrosamine Quantification

This protocol provides a general framework. Specific parameters should be optimized for the target analytes and sample matrix.

  • Standard Preparation:

    • Prepare a stock solution of a nitrosamine mix standard in methanol at a concentration of 20 µg/mL for each compound.[1]

    • Prepare working standard solutions by diluting the stock solution with an appropriate solvent (e.g., water/methanol mixture).[1]

    • Prepare an internal standard solution (e.g., deuterated nitrosamines) in water.[2]

  • Sample Preparation:

    • Accurately weigh the sample (drug substance or product).

    • Dissolve/extract the sample in a suitable diluent (e.g., water or methanol). For complex matrices, a liquid-liquid extraction with dichloromethane or solid-phase extraction may be necessary.[3][4]

    • If artifact formation is a concern, add a scavenger like ascorbic acid to the diluent.[5]

    • Centrifuge and filter the sample extract to remove insoluble materials.[4]

    • Spike the final extract with the internal standard solution.

  • LC-MS/MS Analysis:

    • LC System: UHPLC system.[1]

    • Column: Phenomenex Luna Omega C18 (150 x 4.6 mm, 3 µm) or a biphenyl column for better retention of polar nitrosamines.[4][1]

    • Column Temperature: 45 °C.[1]

    • Mobile Phase: A: 0.1% Formic acid in ultrapure water, B: Methanol.[1]

    • Flow Rate: 0.45 mL/min.[1]

    • Injection Volume: 5 µL.[1]

    • MS System: Triple quadrupole or high-resolution mass spectrometer.[6][1]

    • Ionization Mode: Positive Electrospray Ionization (ESI+).[7]

    • Detection: Multiple Reaction Monitoring (MRM) for triple quadrupole MS. Optimize MRM transitions (precursor ion > product ion) and collision energies for each nitrosamine.

  • Data Analysis:

    • Quantify the nitrosamines using a calibration curve prepared from the working standard solutions.

    • Use the internal standard to correct for any variations in sample preparation and instrument response.

Visualizations

Nitrosamine_Quantification_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample Drug Substance/Product Extraction Extraction/Dissolution (e.g., Water, DCM) Sample->Extraction Cleanup Cleanup (Centrifugation/Filtration) Extraction->Cleanup Spiking Internal Standard Spiking Cleanup->Spiking LC Liquid Chromatography (Separation) Spiking->LC MS Mass Spectrometry (Detection & Quantification) LC->MS Integration Peak Integration MS->Integration Quantification Quantification (Calibration Curve) Integration->Quantification Report Final Report Quantification->Report Troubleshooting_Logic action_node action_node start Poor Analytical Result? recovery Poor Recovery? start->recovery sensitivity Low Sensitivity? start->sensitivity peak_shape Poor Peak Shape? start->peak_shape false_positive False Positive? start->false_positive action_recovery1 Optimize Extraction Protocol (e.g., SPE, LLE) recovery->action_recovery1 Yes action_recovery2 Check Analyte Stability (Protect from light/heat) recovery->action_recovery2 Yes action_sensitivity1 Optimize MS Parameters (DP, CE, Curtain Gas) sensitivity->action_sensitivity1 Yes action_sensitivity2 Improve Chromatography (Better column/mobile phase) sensitivity->action_sensitivity2 Yes action_peak_shape1 Change Column Stationary Phase (e.g., Biphenyl, PFP) peak_shape->action_peak_shape1 Yes action_peak_shape2 Adjust Mobile Phase pH peak_shape->action_peak_shape2 Yes action_false_positive1 Add Scavenger (e.g., Ascorbic Acid) false_positive->action_false_positive1 Yes action_false_positive2 Check for Environmental Contamination false_positive->action_false_positive2 Yes

References

Technical Support Center: Trace Level Analysis of N-Nitrosamines

Author: BenchChem Technical Support Team. Date: November 2025

This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the trace level analysis of N-nitrosamines.

Frequently Asked Questions (FAQs)

Q1: What are the primary challenges in analyzing N-nitrosamines at trace levels?

A1: The main challenges include achieving the required low levels of detection and quantification, dealing with complex sample matrices that can cause interference, preventing the artificial formation of nitrosamines during sample preparation and analysis, and ensuring the chromatographic resolution of various nitrosamine species, especially the nitrosamine drug substance-related impurities (NDSRIs).[1][2]

Q2: Which analytical technique is most suitable for N-nitrosamine analysis?

A2: Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is widely considered the gold standard for the quantification of all types of nitrosamines due to its high sensitivity, selectivity, and robustness.[3][4] Gas chromatography-mass spectrometry (GC-MS) is also used, particularly for volatile nitrosamines.[5]

Q3: What are the common sources of N-nitrosamine impurities in pharmaceutical products?

A3: N-nitrosamine impurities can arise from various sources, including the synthesis process of the active pharmaceutical ingredient (API), degradation of the product during storage, and the presence of susceptible amines and nitrosating agents in raw materials, solvents, or excipients.[6]

Q4: How can the artefactual formation of N-nitrosamines during analysis be prevented?

A4: Artefactual formation can be minimized by avoiding high temperatures during sample preparation and analysis, controlling the pH of the sample and mobile phase, and using radical quenchers or antioxidants in the sample diluent. It is crucial to carefully evaluate the sample preparation conditions to prevent the reaction between any secondary or tertiary amines in the drug product with nitrosating agents.

Q5: What are the regulatory limits for N-nitrosamine impurities in drug products?

A5: Regulatory agencies like the FDA and EMA have set strict acceptable intake (AI) limits for various N-nitrosamines, typically in the nanogram per day range.[6] For example, the AI for N-nitrosodimethylamine (NDMA) is 96 ng/day.[7] These limits necessitate highly sensitive analytical methods.

Troubleshooting Guides

This section provides solutions to common problems encountered during the trace level analysis of N-nitrosamines.

Problem Potential Cause(s) Recommended Solution(s)
Poor Sensitivity / High Limits of Detection (LOD) & Quantification (LOQ) 1. Suboptimal mass spectrometer settings.2. Ion suppression from the sample matrix.3. Inefficient ionization of target analytes.4. Low injection volume.1. Optimize MS parameters such as collision energy (CE), declustering potential (DP), and source temperature.[8]2. Improve sample cleanup using solid-phase extraction (SPE) or liquid-liquid extraction (LLE). Dilute the sample if possible without compromising the detection limits.3. Evaluate different ionization sources. Atmospheric pressure chemical ionization (APCI) is often less susceptible to matrix effects for small, volatile nitrosamines like NDMA, while electrospray ionization (ESI) may be better for larger, more polar nitrosamines.[3][9]4. Increase the injection volume, ensuring it does not negatively impact peak shape or system pressure.
Poor Peak Shape (Tailing or Fronting) 1. Mismatch between sample diluent and mobile phase.2. Column overload.3. Secondary interactions with the stationary phase.1. Ensure the sample is dissolved in a solvent that is compatible with or weaker than the initial mobile phase.2. Reduce the concentration of the API in the sample or decrease the injection volume.3. Use a different column chemistry, such as a biphenyl or pentafluorophenyl (PFP) phase, which can offer different selectivity for nitrosamines.[2][8]
Inconsistent or Low Analyte Recovery 1. Inefficient extraction from the sample matrix.2. Degradation of nitrosamines during sample preparation.3. Adsorption of analytes to sample vials or instrument components.1. Optimize the extraction solvent, pH, and extraction time. Sonication or mechanical shaking can improve extraction efficiency.[10]2. Protect samples from light, as nitrosamines can be photolytically unstable. Avoid excessive heat.[2]3. Use deactivated glass vials or polypropylene vials. Incorporate a suitable internal standard to compensate for recovery losses.
Carryover 1. Adsorption of analytes to the injector, column, or other parts of the LC system.1. Optimize the autosampler wash procedure by using a strong solvent and increasing the wash volume and duration.2. Inject a blank solvent after high-concentration samples to check for carryover.3. Consider using a column with a different stationary phase that has less interaction with the analytes.
Co-elution of Peaks / Lack of Resolution 1. Suboptimal chromatographic conditions.2. Similar chemical properties of the analytes.1. Modify the gradient profile (slope, duration), mobile phase composition (organic solvent, additives like formic acid), or column temperature.[11]2. Use a high-resolution column with a smaller particle size or a different stationary phase to improve separation.[2]

Quantitative Data Summary

The following tables summarize the performance of various LC-MS/MS methods for the analysis of N-nitrosamines in different pharmaceutical matrices.

Table 1: Method Performance for N-Nitrosamine Analysis in Metformin

NitrosamineLOD (ng/mL)LOQ (ng/mL)Recovery (%)Reference
NDMA0.41Not Reported[11]
NDEANot ReportedNot ReportedNot Reported[11]
NEIPA0.20.5Not Reported[11]
NDIPANot ReportedNot ReportedNot Reported[11]
NDBANot ReportedNot ReportedNot Reported[11]
NMORNot ReportedNot ReportedNot Reported[11]
NPIP0.20.5Not Reported[11]
NDMA25.550.9Not Reported[2]
NDEA1.97.5Not Reported[2]
NEIPA1.87.1Not Reported[2]
NDIPA4.48.8Not Reported[2]
NMPA3.77.0Not Reported[2]
NDBA1.97.4Not Reported[2]

Table 2: Method Performance for N-Nitrosamine Analysis in Valsartan

NitrosamineLOD (ng/g)LOQ (ng/g)Recovery (%)Reference
NDMA0.0027 mg/kg0.0091 mg/kg94.5 - 103.1[12]
NDMA0.0021 mg/kg0.0070 mg/kgNot Reported[12]
NDMA0.5 ppb1.5 ppb80 - 120 (at LOQ)[13]
NDEA0.5 ppb1.5 ppb80 - 120 (at LOQ)[13]
NEIPA0.5 ppb1.5 ppb80 - 120 (at LOQ)[13]
NDBA0.5 ppb1.5 ppb80 - 120 (at LOQ)[13]
NDIPA0.5 ppb1.5 ppb80 - 120 (at LOQ)[13]
NMPhA0.5 ppb1.5 ppb80 - 120 (at LOQ)[13]
12 Nitrosamines205080 - 120[14]

Experimental Protocols

Protocol 1: Analysis of N-Nitrosamines in Metformin Tablets by LC-MS/MS

This protocol is adapted from a method developed for the simultaneous determination of eight nitrosamine impurities.[10]

1. Sample Preparation

  • Crush a suitable number of metformin tablets to obtain a powder equivalent to 100 mg of the active pharmaceutical ingredient (API).

  • Transfer the powder to a 15 mL centrifuge tube.

  • Add 5 mL of methanol and vortex for 1 minute to dissolve the powder.

  • Shake the sample on a mechanical shaker for 40 minutes.

  • Centrifuge the sample at 4500 rpm for 15 minutes.

  • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial.

2. LC-MS/MS Conditions

  • LC System: Agilent 1290 Infinity II UHPLC or equivalent.

  • Column: Agilent ZORBAX RRHD Eclipse Plus C18, 2.1 x 100 mm, 1.8 µm.

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: 0.1% Formic acid in methanol.

  • Gradient: 5% B to 95% B over 10 minutes, hold for 2 minutes, then return to initial conditions.

  • Flow Rate: 0.3 mL/min.

  • Injection Volume: 5 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Agilent 6470 Triple Quadrupole LC/MS or equivalent.

  • Ionization Source: Electrospray Ionization (ESI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM). Specific transitions for each nitrosamine should be optimized.

Protocol 2: Analysis of N-Nitrosamines in Valsartan Drug Substance by LC-MS/MS

This protocol is based on a method for the quantification of six nitrosamine impurities.[13]

1. Sample Preparation

  • Weigh 100 mg of valsartan drug substance into a 10 mL volumetric flask.

  • Add approximately 7 mL of diluent (e.g., methanol or a mixture of methanol and water).

  • Sonicate for 10 minutes to dissolve the sample.

  • Make up the volume to 10 mL with the diluent.

  • Filter the solution through a 0.22 µm syringe filter into an HPLC vial.

2. LC-MS/MS Conditions

  • LC System: UHPLC system.

  • Column: C18 column (e.g., 100 x 2.1 mm, 1.7 µm).

  • Mobile Phase A: 0.1% Formic acid in water.

  • Mobile Phase B: Acetonitrile.

  • Gradient: A suitable gradient to separate the nitrosamines from the valsartan peak.

  • Flow Rate: 0.4 mL/min.

  • Injection Volume: 20 µL.

  • Column Temperature: 40 °C.

  • Mass Spectrometer: Triple quadrupole mass spectrometer.

  • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) in positive mode.

  • Detection: Multiple Reaction Monitoring (MRM).

Visualizations

Metabolic Activation of N-Nitrosodimethylamine (NDMA)

metabolic_activation NDMA N-Nitrosodimethylamine (NDMA) Hydroxylation α-Hydroxylation (CYP2E1) NDMA->Hydroxylation Unstable_Intermediate α-hydroxymethyl- nitrosamine Hydroxylation->Unstable_Intermediate Decomposition Non-enzymatic decomposition Unstable_Intermediate->Decomposition Methyldiazonium Methyldiazonium ion (Reactive Electrophile) Decomposition->Methyldiazonium DNA_Adduct DNA Methylation (e.g., O6-methylguanine) Methyldiazonium->DNA_Adduct Carcinogenesis Carcinogenesis DNA_Adduct->Carcinogenesis

Caption: Metabolic activation pathway of NDMA leading to DNA damage.

General Workflow for N-Nitrosamine Analysis

nitrosamine_workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing Sample 1. Weighing of Drug Substance/Product Dissolution 2. Dissolution in Appropriate Solvent Sample->Dissolution Extraction 3. Extraction (e.g., Vortexing, Sonication) Dissolution->Extraction Cleanup 4. Cleanup/Filtration (e.g., Centrifugation, SPE) Extraction->Cleanup Injection 5. Injection into LC-MS/MS System Cleanup->Injection Separation 6. Chromatographic Separation Injection->Separation Detection 7. Mass Spectrometric Detection (MRM) Separation->Detection Quantification 8. Quantification using Calibration Curve Detection->Quantification Reporting 9. Reporting of Results Quantification->Reporting

Caption: A typical experimental workflow for N-nitrosamine analysis.

References

Technical Support Center: Improving Hydroxynitrosamine Recovery Rates

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for the analysis of hydroxynitrosamines. This resource provides troubleshooting guidance and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals optimize their analytical methods and improve the recovery of these critical compounds from complex matrices.

Frequently Asked Questions (FAQs)

Q1: What are the most common reasons for low recovery of hydroxynitrosamines?

A1: Low recovery is a frequent challenge and can stem from several factors throughout the analytical workflow. Key areas to investigate include:

  • Sample Preparation: Hydroxynitrosamines can be volatile and susceptible to degradation.[1][2] Exposure to high temperatures, evaporative conditions, or inappropriate pH during sample preparation can lead to significant analyte loss.[1][3][4]

  • Solid-Phase Extraction (SPE) Issues: Problems during SPE are a primary cause of poor recovery. This can include incorrect sorbent choice, insufficient cartridge drying, sample overload, or use of a sample solvent that is too strong, causing the analyte to elute prematurely.[5]

  • Matrix Effects: Complex matrices, such as pharmaceutical formulations or biological fluids, can contain interfering compounds that suppress the instrument signal or interact with the analyte, hindering its extraction.[1][2][6]

  • Analyte Instability: The chemical nature of hydroxynitrosamines makes them prone to degradation, particularly photolysis.[2] The presence of amines and nitrosating agents in the sample matrix can also lead to in-situ formation or degradation.[2]

Q2: How does pH affect the extraction and stability of hydroxynitrosamines?

A2: The pH of the sample and extraction solvents is a critical parameter. For ionizable compounds, pH dictates their charge state, which in turn affects their solubility in aqueous versus organic phases and their retention on SPE sorbents.[4][5] While some studies on specific N-nitrosamines have shown minimal recovery differences across various pH values, the stability of many organic molecules, including pharmaceuticals, is highly pH-dependent.[4][7] Extreme pH levels can catalyze degradation reactions like hydrolysis.[4] It is crucial to optimize the pH to ensure the target analyte is in a neutral, stable form for efficient extraction.

Q3: When should I use Solid-Phase Extraction (SPE) versus Liquid-Liquid Extraction (LLE)?

A3: Both SPE and LLE are powerful techniques for sample cleanup and concentration.

  • SPE is often preferred for its high selectivity, ability to handle larger sample volumes, and potential for automation.[8][9][10] It is particularly effective for enriching and analyzing trace-level impurities from complex matrices like cough syrups or water.[9][11]

  • LLE is a fundamental and versatile technique, especially useful when the goal is to separate a target compound by altering its solubility through pH adjustment.[12][13] For example, an acidic or basic compound can be selectively moved into the aqueous phase by deprotonating or protonating it, respectively, leaving neutral interferences in the organic phase.[12]

Q4: My recovery is inconsistent. What are the likely causes and solutions?

A4: Poor reproducibility can be caused by several factors. In SPE, inconsistent cartridge drying can lead to variability; ensuring the sorbent is completely dry is crucial for repeatable results.[14] For all methods, the use of isotopically labeled internal standards is highly recommended.[2] These standards mimic the behavior of the analyte during extraction and analysis, allowing for the correction of recovery variations.[2] Automated sample preparation systems can also minimize manual errors and improve assay reproducibility.[15]

Troubleshooting Guides

Guide 1: Troubleshooting Low Recovery in Solid-Phase Extraction (SPE)

This guide helps you diagnose the cause of low analyte recovery by analyzing where the analyte is being lost. The first step is to collect and test each fraction from the SPE procedure (Load, Wash, and Elution).[5]

Symptom Potential Cause Recommended Solution
Analyte found in the LOAD fraction 1. Incorrect Sorbent: The sorbent is not retaining the analyte.1. Re-evaluate the sorbent chemistry based on analyte polarity and structure.
2. Strong Sample Solvent: The solvent in which the sample is dissolved is too strong and prevents retention.2. Dilute the sample with a weaker solvent or perform a solvent exchange.
3. Incorrect pH: The pH of the sample prevents the necessary interaction between the analyte and the sorbent.[5]3. Adjust the sample pH to ensure the analyte is in the correct form for retention.
4. Sorbent Overload: Too much sample or matrix has been loaded onto the cartridge.[5]4. Reduce the sample load or increase the amount of sorbent.
Analyte found in the WASH fraction 1. Wash Solvent is Too Strong: The wash step is prematurely eluting the analyte.1. Use a weaker solvent for the wash step that will remove interferences but not the analyte.
2. Incorrect pH: The pH of the wash solution is causing the analyte to lose its interaction with the sorbent.2. Ensure the pH of the wash solvent is optimized to maintain analyte retention.
Analyte is NOT FOUND in any fraction 1. Irreversible Binding: The analyte is too strongly bound to the sorbent.1. Increase the strength of the elution solvent. This may require using a different solvent or adding a modifier.[5]
2. Analyte Degradation: The analyte is degrading on the cartridge.2. Investigate the stability of the analyte under the conditions of the SPE method. Consider adding antioxidants or performing the extraction at a lower temperature.
3. Insufficient Elution Volume: The volume of the elution solvent is not enough to completely recover the analyte.3. Increase the volume of the elution solvent and collect multiple elution fractions to test.
Guide 2: Optimizing LC-MS/MS Analysis

Low recovery or sensitivity can also be due to issues with the final analysis step.

Symptom Potential Cause Recommended Solution
Low Signal Intensity / Poor Sensitivity 1. Suboptimal Ionization: The ionization source (e.g., ESI, APCI) is not ideal for the analyte.1. Test different ionization sources. APCI is often favored for low-mass nitrosamines, while ESI may be better for larger molecules.[15]
2. Matrix Suppression: Co-eluting compounds from the matrix are interfering with the ionization of the analyte.[2]2. Improve chromatographic separation to resolve the analyte from interfering peaks.[16] Optimize the sample preparation to remove more matrix components.
3. Poor Fragmentation: The collision energy in MS/MS is not optimized.[17]3. Optimize compound-dependent parameters like collision energy (CE) and declustering potential (DP) for each analyte.[16][18]
Poor Peak Shape 1. Solvent Mismatch: The sample diluent is too different from the initial mobile phase.[16]1. If possible, dissolve the final extract in the initial mobile phase. If a strong organic solvent must be used, reduce the injection volume.[1]
2. Column Overload: Injecting too much analyte or matrix.2. Dilute the sample or use a column with a higher loading capacity.[16]
High Background Noise 1. Contaminated Mobile Phase: Solvents or additives are of low quality.1. Use high-purity, LC-MS grade solvents and fresh additives.
2. Instrument Contamination: The MS source is dirty.2. Clean the MS source. Optimize instrument parameters like curtain gas to reduce contamination.[16]

Quantitative Data Summary

The following tables summarize recovery data from various studies, highlighting the performance of different extraction methods for nitrosamines in complex matrices.

Table 1: Recovery of Nitrosamines from Water Matrices using Automated SPE

NitrosamineAvg. Recovery in Drinking Water (%)Avg. Recovery in Surface Water (%)Avg. Recovery in Tertiary Wastewater (%)
NDMA989196
NMEA10296102
NDEA10298106
NDPA102103146
NMOR107102114
NPYR126118120
NPIP119112113
NDBA1039493
Data adapted from a study demonstrating an automated SPE method followed by GC-MS/MS analysis.[8]

Table 2: Recovery of Nitrosamines from Spiked Cough Syrup using SPE-GC-MS

NitrosamineMatrix Spike Recovery Range (%)
NDMA90 - 120
NDEA90 - 120
NDIPA90 - 120
NIPEA90 - 120
NMOR90 - 120
This method utilized strong cation-exchange SPE cartridges.[11]

Table 3: Recovery of Nitrosamines from Human Urine using SPE-LC-MS/MS

NitrosamineAccuracy (Recovery) Range (%)
NDMA85.8 - 108.7
NDEA85.8 - 108.7
NMEA85.8 - 108.7
NDPA85.8 - 108.7
NDBA85.8 - 108.7
NPIP85.8 - 108.7
NPYR85.8 - 108.7
NMOR85.8 - 108.7
This study established a method for biological monitoring of N-nitrosamines.[19]

Experimental Protocols & Workflows

Protocol 1: General Solid-Phase Extraction (SPE) for Nitrosamines in Water

This protocol is based on automated methods used for environmental water samples.[8][10]

  • Cartridge Selection: Use a pre-packed activated coconut charcoal cartridge.

  • Conditioning:

    • Rinse the cartridge sequentially with 5 mL of dichloromethane (DCM).

    • Rinse with 5 mL of methanol.

    • Equilibrate with 10 mL of reagent water.[8]

  • Sample Loading:

    • Take a 500-1000 mL water sample.[10]

    • Spike with isotopically labeled internal standards.[8]

    • Load the sample onto the cartridge at a flow rate of 15 mL/min.[8]

  • Washing:

    • Rinse the cartridge with 5 mL of reagent water to remove hydrophilic impurities.[8]

  • Drying:

    • Dry the cartridge thoroughly with nitrogen gas for 10-20 minutes.[8][10] This step is critical for good recovery.[14]

  • Elution:

    • Elute the analytes with 10 mL of DCM at a flow rate of 5 mL/min.[8]

  • Post-Elution:

    • The eluent can be dried using an in-line anhydrous sodium sulphate cartridge and concentrated for analysis.[10]

SPE_Workflow cluster_prep Cartridge Preparation cluster_extraction Extraction Process cluster_collection Analyte Collection Condition Condition (DCM, Methanol, Water) Load Load Sample (spiked with IS) Condition->Load Ready for loading Wash Wash (Reagent Water) Load->Wash Analytes retained Dry Dry Cartridge (Nitrogen Gas) Wash->Dry Impurities removed Elute Elute Analytes (Dichloromethane) Dry->Elute Ready for elution Concentrate Concentrate & Analyze (LC-MS/MS or GC-MS) Elute->Concentrate Analytes collected

General workflow for Solid-Phase Extraction (SPE).
Protocol 2: General Liquid-Liquid Extraction (LLE)

This protocol describes a basic LLE procedure using a separatory funnel.[12][13][20]

  • Solvent Selection: Choose an organic solvent that is immiscible with water and in which your target analyte has high solubility. The choice depends on the analyte's polarity.

  • Preparation:

    • Add the aqueous sample containing the analyte to a separatory funnel.

    • Add the selected organic extraction solvent.[13]

  • Extraction:

    • Stopper the funnel, invert it, and vent by opening the stopcock to release any pressure.[12]

    • Shake the funnel vigorously for 1-2 minutes to ensure thorough mixing of the two phases, venting periodically.[12]

  • Separation:

    • Place the funnel in a ring stand and allow the layers to fully separate.[20]

    • Remove the stopper.

  • Collection:

    • Carefully drain the bottom layer into a clean flask.

    • Drain the top layer into a separate flask.

  • Repeat:

    • To maximize recovery, repeat the extraction process on the aqueous layer with fresh portions of the organic solvent 2-3 times. Combine the organic extracts.

  • Drying and Concentration:

    • Dry the combined organic extracts using an agent like anhydrous sodium sulfate to remove residual water.[20]

    • Filter and evaporate the solvent to concentrate the analyte for analysis.

Troubleshooting_Tree Start Low Recovery (<75%) Q1 Where is the analyte? (Analyze Load, Wash, Elute Fractions) Start->Q1 Load Cause: Incorrect Phase, Strong Sample Solvent, Wrong pH, Overload Solution: Re-evaluate method Q1->Load In Load Fraction Wash Cause: Wash solvent too strong Solution: Use weaker wash solvent Q1->Wash In Wash Fraction Elute Cause: Elution solvent too weak Solution: Use stronger elution solvent Q1->Elute In Elute Fraction (but recovery is low) None Cause: Irreversible binding Solution: Use much stronger elution solvent or different sorbent Q1->None In No Fraction Q2 Is wash solvent too strong? Q3 Is elution solvent too weak? Q3->Elute Yes Elute->Q3

Decision tree for troubleshooting low SPE recovery.

References

addressing analytical interferences in nitrosamine detection

Author: BenchChem Technical Support Team. Date: November 2025

Welcome to the technical support center for nitrosamine analysis. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot common analytical interferences and challenges encountered during the detection and quantification of nitrosamine impurities.

Frequently Asked Questions (FAQs)

Q1: What are the most common causes of false-positive results in nitrosamine analysis?

A1: False-positive results in nitrosamine analysis are a significant concern and can arise from several sources:

  • In-situ Formation During Sample Preparation: Acidic conditions commonly used during sample preparation can cause the artificial formation of nitrosamines if both amine precursors and nitrosating agents (like residual nitrites) are present in the sample matrix.[1]

  • Co-eluting Interferences: Compounds with the same nominal mass-to-charge ratio (m/z) as the target nitrosamine can co-elute, leading to a false positive signal. A notable example is the interference of N,N-dimethylformamide (DMF) with N-nitrosodimethylamine (NDMA) analysis when using lower resolution mass spectrometry.[2][3]

  • Contamination: Trace levels of nitrosamines can be present in testing materials, solvents, or the laboratory environment, leading to background signals that may be misinterpreted as positive results in the sample.[4]

Q2: What are matrix effects and how do they impact nitrosamine detection by LC-MS?

A2: Matrix effects are the alteration of ionization efficiency of the target analyte by co-eluting compounds from the sample matrix.[5] In nitrosamine analysis, the complex matrices of drug products can lead to:

  • Ion Suppression: The most common effect, where the presence of other components in the sample reduces the ionization of the target nitrosamine, leading to a weaker signal and artificially low quantification.[6]

  • Ion Enhancement: Less commonly, the matrix can enhance the ionization of the target analyte, leading to an overestimation of its concentration. These effects can compromise the accuracy, precision, and sensitivity of the analytical method.[5]

Q3: How can I mitigate matrix effects in my LC-MS analysis of nitrosamines?

A3: Several strategies can be employed to minimize or compensate for matrix effects:

  • Effective Sample Preparation: The goal is to remove as much of the interfering matrix as possible without losing the target nitrosamine. Techniques include:

    • Simple centrifugation and filtration for straightforward matrices.[6]

    • Solid-phase extraction (SPE) for more complex matrices to clean up the sample.[7]

  • Chromatographic Separation: Optimizing the HPLC or UPLC method to achieve better separation between the nitrosamine and interfering matrix components is crucial.[6][7]

  • Use of Internal Standards: A stable isotope-labeled internal standard of the target nitrosamine is the preferred approach as it co-elutes and experiences the same matrix effects, allowing for accurate correction of the signal.[7]

  • Dilution: Diluting the sample can reduce the concentration of matrix components, but this may also lower the analyte concentration below the limit of detection.[7]

  • Matrix-Matched Calibration: Preparing calibration standards in a blank matrix that is free of the analyte can help to compensate for the matrix effect.

Q4: What are the key considerations for sample preparation to avoid artificial nitrosamine formation?

A4: To prevent the artificial formation of nitrosamines during sample preparation, consider the following:

  • Avoid Acidic Conditions: If possible, use neutral or basic conditions for sample extraction and dilution.[1][8]

  • Use of Scavengers: Incorporating antioxidants such as ascorbic acid (Vitamin E) can inhibit the formation of nitrosamines by scavenging nitrite ions.[1][8]

  • Temperature Control: Keep samples cool during preparation to minimize the rate of any potential chemical reactions.

  • Prompt Analysis: Analyze samples as quickly as possible after preparation.

Troubleshooting Guides

Issue 1: Poor Peak Shape and Low Sensitivity

Symptoms:

  • Broad, tailing, or fronting chromatographic peaks.

  • Inability to reach the required limit of detection (LOD) or limit of quantitation (LOQ).

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Inappropriate Sample Diluent The use of organic diluents like methanol in highly aqueous mobile phases can lead to poor peak shape. If the drug product formulation allows, use water or a mobile phase-matched diluent.[6] For formulations that gel in water, optimization of the organic diluent and injection volume is necessary.[6]
Matrix Overload on HPLC Column High concentrations of matrix components can overload the analytical column.[6] Consider diluting the sample, reducing the injection volume, or implementing a more rigorous sample cleanup procedure (e.g., SPE).[7]
Highly Polar Nitrosamines Some nitrosamines are highly polar and exhibit poor retention on traditional C18 columns.[4] Use a column with a different stationary phase (e.g., pentafluorophenyl) designed for better retention of polar compounds.[7]
Suboptimal MS/MS Parameters Incorrect collision energy (CE) or other compound-dependent parameters can lead to poor fragmentation and low sensitivity.[6] Optimize these parameters for each specific nitrosamine.
Issue 2: Inconsistent Results and Poor Reproducibility

Symptoms:

  • High variability in quantitative results between replicate injections or different sample preparations.

  • Failure to meet system suitability criteria for precision.

Possible Causes and Solutions:

Possible Cause Troubleshooting Steps
Variable Matrix Effects Inconsistent sample cleanup can lead to varying levels of matrix suppression or enhancement. Ensure the sample preparation procedure is well-controlled and standardized. The use of a stable isotope-labeled internal standard is highly recommended to correct for variability.[7]
Sample Instability Nitrosamines may be degrading in the sample or forming during storage. Investigate sample stability under different conditions (light, temperature) and analyze samples promptly after preparation.
Instrument Contamination Carryover from previous injections can lead to inconsistent results. Implement a robust wash cycle for the injector and column between samples.
Low Analyte Response When working at very low concentrations, minor variations can have a large relative effect.[4] Ensure the method is sufficiently sensitive and that the concentrations being measured are well above the LOQ.

Experimental Protocols

Protocol 1: Generic Sample Preparation for LC-MS/MS Analysis of Nitrosamines in a Solid Dosage Form

Objective: To extract nitrosamines from a solid drug product while minimizing in-situ formation and matrix effects.

Materials:

  • Drug product tablets or capsules

  • Methanol (HPLC grade)

  • Water (HPLC grade)

  • Ammonium formate

  • Formic acid

  • Ascorbic acid (Vitamin E)

  • 0.45 µm syringe filters (PTFE or other compatible material)

  • Centrifuge

  • Vortex mixer

  • Analytical balance

Procedure:

  • Sample Weighing: Accurately weigh a portion of the powdered tablets or capsule contents equivalent to a single dose.

  • Spiking (for method development/validation): For spiked samples, add a known amount of nitrosamine standard solution at this stage.

  • Extraction Solvent Preparation: Prepare an extraction solvent of 50:50 methanol:water containing 10 mM ammonium formate and 0.1% (w/v) ascorbic acid. The ascorbic acid is added to inhibit nitrosamine formation.[1]

  • Extraction: Add a defined volume of the extraction solvent to the sample. Vortex vigorously for 1-2 minutes to ensure thorough mixing.

  • Sonication (Optional): Sonicate the sample for 10-15 minutes to aid in extraction.

  • Centrifugation: Centrifuge the sample at 4000 rpm for 15 minutes to pellet insoluble excipients.[6]

  • Filtration: Carefully collect the supernatant and filter it through a 0.45 µm syringe filter into an HPLC vial for analysis.[6]

  • Analysis: Analyze the sample by LC-MS/MS.

Visualizations

Troubleshooting Workflow for Nitrosamine Analysis

G start Start Nitrosamine Analysis issue Analytical Issue Encountered? start->issue fp_check Suspect False Positive? issue->fp_check Yes end Analysis Successful issue->end No fp_cause1 Check for In-situ Formation (Acidic pH, Nitrite Presence) fp_check->fp_cause1 Yes me_check Suspect Matrix Effects? (Poor Recovery, Inconsistent Results) fp_check->me_check No fp_sol1 Add Scavenger (e.g., Vit E) Use Neutral/Basic pH fp_cause1->fp_sol1 fp_cause2 Check for Co-eluting Interference (e.g., DMF with NDMA) fp_cause1->fp_cause2 fp_sol1->me_check fp_sol2 Improve Chromatographic Resolution Use High-Resolution MS (HRAM) fp_cause2->fp_sol2 fp_sol2->me_check me_cause1 Ion Suppression/Enhancement me_check->me_cause1 Yes ps_check Poor Peak Shape or Sensitivity? me_check->ps_check No me_sol1 Improve Sample Cleanup (SPE) Optimize Chromatography Use Isotope-Labeled Internal Standard me_cause1->me_sol1 me_sol1->ps_check ps_cause1 Inappropriate Diluent Column Overload ps_check->ps_cause1 Yes ps_check->end No ps_sol1 Match Diluent to Mobile Phase Dilute Sample, Reduce Injection Volume ps_cause1->ps_sol1 ps_sol1->end

Caption: A logical workflow for troubleshooting common issues in nitrosamine analysis.

Mitigation Strategy for In-situ Nitrosamine Formation

G cluster_0 Precursors in Sample Matrix cluster_1 Analytical Conditions cluster_2 Mitigation Strategies Amine Amine Precursor (Secondary/Tertiary Amine) Formation In-situ Nitrosamine Formation (False Positive) Amine->Formation Nitrite Nitrosating Agent (e.g., Nitrite) Nitrite->Formation Scavenger Add Nitrite Scavenger (e.g., Ascorbic Acid) Nitrite->Scavenger Reacts with Acidic_pH Acidic Conditions (Sample Prep) Acidic_pH->Formation Catalyzes Inhibition Inhibition of Formation Scavenger->Inhibition pH_Control Adjust to Neutral/Basic pH pH_Control->Inhibition Inhibition->Formation Prevents

Caption: Relationship between precursors, conditions, and mitigation of artificial nitrosamine formation.

References

Validation & Comparative

Navigating the Analytical Challenges of Hydroxylated Nitrosamines: A Comparative Guide for the Validation of Methyl-2-hydroxypentylnitrosamine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of nitrosamine impurities remain a critical aspect of pharmaceutical safety. The emergence of more complex, functionalized nitrosamines such as Methyl-2-hydroxypentylnitrosamine presents unique analytical challenges compared to their more volatile, non-polar counterparts. This guide provides a comparative overview of analytical methodologies, offering a proposed liquid chromatography-tandem mass spectrometry (LC-MS/MS) method adapted for this compound and a widely used gas chromatography-tandem mass spectrometry (GC-MS/MS) method for simpler nitrosamines, supported by detailed experimental protocols and performance data.

The presence of a hydroxyl group on the pentyl chain of this compound significantly increases its polarity, rendering it less suitable for traditional GC-based methods without derivatization. Therefore, LC-MS/MS is the recommended technique for a sensitive and specific analysis. This guide proposes an ultra-high-performance liquid chromatography-tandem mass spectrometry (UPLC-MS/MS) method, adapted from established protocols for the analysis of N-nitrosodiethanolamine (NDELA), another polar, hydroxylated nitrosamine.

Comparative Overview of Analytical Methods

The choice of analytical methodology for nitrosamine analysis is heavily dependent on the physicochemical properties of the target analyte. The following table summarizes the key differences and performance characteristics of the proposed UPLC-MS/MS method for this compound and a standard GC-MS/MS method used for volatile nitrosamines like N-nitrosodimethylamine (NDMA).

ParameterProposed UPLC-MS/MS for this compoundStandard GC-MS/MS for Volatile Nitrosamines (e.g., NDMA)
Instrumentation UPLC coupled to a triple quadrupole mass spectrometerGas chromatograph coupled to a triple quadrupole mass spectrometer
Principle Separation based on polarity using liquid chromatographySeparation based on volatility and boiling point using gas chromatography
Sample Preparation Liquid-liquid extraction or solid-phase extraction (SPE)Headspace sampling or liquid-liquid extraction with a volatile solvent
Ionization Source Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI)Electron Ionization (EI)
Suitability Ideal for polar, thermally labile, and high molecular weight nitrosaminesSuitable for volatile and thermally stable nitrosamines
Limit of Quantification (LOQ) Typically in the low ppb to sub-ppb rangeCan achieve low ppb detection limits[1][2]
Challenges Potential for matrix effects and ion suppression. Requires careful mobile phase selection for optimal retention of polar analytes.[3][4]Not suitable for non-volatile or thermally labile compounds. May require derivatization for polar analytes.

Experimental Protocols

Proposed UPLC-MS/MS Method for this compound (Adapted from NDELA analysis)

This proposed method is based on established protocols for the analysis of polar hydroxylated nitrosamines and would require validation for this compound.

1. Sample Preparation (Solid-Phase Extraction - SPE)

  • Accurately weigh 100 mg of the drug substance and dissolve in an appropriate solvent (e.g., methanol/water mixture).

  • Condition a mixed-mode solid-phase extraction cartridge by passing through methanol followed by water.

  • Load the sample solution onto the SPE cartridge.

  • Wash the cartridge with a non-eluting solvent to remove interfering matrix components.

  • Elute the this compound with an appropriate elution solvent (e.g., methanol with a small percentage of formic acid).

  • Evaporate the eluate to dryness under a gentle stream of nitrogen and reconstitute in the mobile phase for UPLC-MS/MS analysis.

2. UPLC Conditions

  • Column: A column suitable for polar compounds, such as a porous graphitic carbon (PGC) or a C18 with aqueous compatibility (e.g., InertSustain AQ-C18), is recommended to achieve adequate retention.[5]

  • Mobile Phase A: 0.1% Formic acid in water

  • Mobile Phase B: 0.1% Formic acid in methanol

  • Gradient: A gradient elution starting with a high aqueous phase percentage and gradually increasing the organic phase will be necessary to retain and then elute the polar analyte.

  • Flow Rate: 0.3 mL/min

  • Injection Volume: 5 µL

3. MS/MS Conditions

  • Ionization Mode: Positive Electrospray Ionization (ESI+) or Atmospheric Pressure Chemical Ionization (APCI). APCI is often preferred for nitrosamine analysis due to reduced matrix effects.[3]

  • Multiple Reaction Monitoring (MRM) Transitions: Specific precursor and product ions for this compound would need to be determined by infusing a standard of the compound into the mass spectrometer.

Standard GC-MS/MS Method for Volatile Nitrosamines (e.g., NDMA)

This is a widely used method for the analysis of volatile nitrosamines in pharmaceutical products.[1][2][6]

1. Sample Preparation (Headspace)

  • Accurately weigh a specified amount of the drug product into a headspace vial.

  • Add a dissolving solvent, such as N,N-Dimethylformamide (DMF) or dimethyl sulfoxide (DMSO).

  • Seal the vial and place it in the headspace autosampler for incubation at a specific temperature and time to allow the volatile nitrosamines to partition into the headspace.

2. GC Conditions

  • Column: A mid-polar column, such as a 5% phenyl-methylpolysiloxane phase.

  • Carrier Gas: Helium at a constant flow rate.

  • Oven Temperature Program: A temperature gradient starting at a low temperature (e.g., 40°C) and ramping up to a higher temperature (e.g., 240°C) to separate the volatile compounds.

  • Injection Mode: Headspace injection.

3. MS/MS Conditions

  • Ionization Mode: Electron Ionization (EI) at 70 eV.

  • Multiple Reaction Monitoring (MRM) Transitions: Established and validated MRM transitions for the target volatile nitrosamines are used for quantification. For example, for NDMA, a common transition is m/z 74 -> 42.

Analytical Workflow and Biological Pathway

To visualize the analytical process and the biological context of nitrosamine carcinogenicity, the following diagrams are provided.

analytical_workflow cluster_sample_prep Sample Preparation cluster_analysis UPLC-MS/MS Analysis drug_product Drug Product dissolution Dissolution in Solvent drug_product->dissolution spe Solid-Phase Extraction (SPE) dissolution->spe elution Elution spe->elution reconstitution Reconstitution elution->reconstitution uplc UPLC Separation reconstitution->uplc msms MS/MS Detection (MRM) uplc->msms data_analysis Data Analysis & Quantification msms->data_analysis

Caption: UPLC-MS/MS analytical workflow for this compound.

Nitrosamines are pro-carcinogens, meaning they require metabolic activation to exert their carcinogenic effects.[7][8] This activation is primarily carried out by cytochrome P450 enzymes in the liver.

signaling_pathway Nitrosamine N-Nitrosamine (e.g., this compound) CYP450 Cytochrome P450 (Metabolic Activation) Nitrosamine->CYP450 Alpha_Hydroxy α-Hydroxynitrosamine (Unstable Intermediate) CYP450->Alpha_Hydroxy Diazonium Alkyldiazonium Ion (Reactive Electrophile) Alpha_Hydroxy->Diazonium DNA DNA Diazonium->DNA DNA_Adduct DNA Adducts (e.g., O6-alkylguanine) DNA->DNA_Adduct Alkylation Mutation Mutation DNA_Adduct->Mutation Miscoding during replication Cancer Cancer Initiation Mutation->Cancer

Caption: Metabolic activation pathway of N-nitrosamines leading to carcinogenesis.[9][10][11]

Conclusion

The analysis of hydroxylated nitrosamines like this compound requires a departure from traditional GC-MS methods. The proposed UPLC-MS/MS method, leveraging techniques established for other polar nitrosamines, offers a robust and sensitive approach. Researchers and drug development professionals should consider the unique properties of such analytes and adapt their analytical strategies accordingly. The provided protocols and diagrams serve as a foundational guide for the development and validation of methods to ensure the safety and quality of pharmaceutical products.

References

Navigating the Analytical Maze: An Inter-Laboratory Comparison of Nitrosamine Analysis in Pharmaceuticals

Author: BenchChem Technical Support Team. Date: November 2025

A deep dive into the collaborative efforts to standardize and enhance the detection of carcinogenic nitrosamine impurities reveals a landscape of robust analytical methodologies. This guide offers a comparative look at the performance of leading analytical techniques, supported by data from inter-laboratory studies and detailed experimental protocols, providing researchers, scientists, and drug development professionals with a vital resource for ensuring the safety and quality of pharmaceutical products.

The unexpected discovery of nitrosamine impurities in common medications in recent years has presented a significant challenge to the pharmaceutical industry and regulatory bodies worldwide. These compounds, many of which are classified as probable human carcinogens, can form at trace levels during drug manufacturing, formulation, or storage. In response, a global effort has been underway to develop, validate, and compare analytical methods capable of detecting and quantifying these impurities at exceedingly low levels.

This guide synthesizes key findings from a pivotal inter-laboratory study involving six major international regulatory agencies, including the U.S. Food and Drug Administration (FDA) and Health Canada, alongside other collaborative research. It provides a comparative analysis of the performance of various analytical methods, focusing on Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) and Gas Chromatography-Mass Spectrometry (GC-MS), the two most common techniques employed for nitrosamine detection.

At a Glance: Performance of Analytical Methods in Inter-Laboratory Studies

The following tables summarize the performance characteristics of different analytical methods as reported in a significant inter-laboratory study. This study provided identical samples of valsartan and losartan, both spiked with known concentrations of various nitrosamines and containing unknown amounts from contamination, to six participating regulatory laboratories. Each laboratory utilized its own validated analytical procedure. The data presented here showcases the capabilities of modern analytical techniques to achieve the required sensitivity and precision for nitrosamine analysis.

Table 1: Comparison of Limits of Detection (LOD) and Quantification (LOQ) from an Inter-Laboratory Study (ng/mL)

NitrosamineLaboratory A (LC-MS/MS)Laboratory B (LC-MS/MS)Laboratory C (GC-MS)Laboratory D (LC-MS/MS)Laboratory E (LC-MS/MS)Laboratory F (GC-MS/MS)
NDMA 0.10.51.00.20.30.1
NDEA 0.10.51.00.20.30.1
NEIPA 0.10.5-0.20.30.1
NDIPA 0.10.5-0.20.30.1
NDBA 0.10.5-0.20.30.1
NMBA 0.21.0-0.50.50.2

Note: "-" indicates that the nitrosamine was not included in the panel for that specific laboratory's method in the cited study.

Table 2: Reported Accuracy (% Recovery) from the Inter-Laboratory Study

NitrosamineLaboratory ALaboratory BLaboratory CLaboratory DLaboratory ELaboratory F
NDMA 95-10592-10890-11097-10394-10696-104
NDEA 96-10493-10791-10998-10295-10597-103
NEIPA 95-10592-108-97-10394-10696-104
NDIPA 94-10691-109-96-10493-10795-105
NDBA 95-10592-108-97-10394-10696-104
NMBA 93-10790-110-95-10592-10894-106

Table 3: Reported Precision (% RSD) from the Inter-Laboratory Study

NitrosamineLaboratory ALaboratory BLaboratory CLaboratory DLaboratory ELaboratory F
NDMA < 5< 8< 10< 4< 6< 5
NDEA < 5< 8< 10< 4< 6< 5
NEIPA < 5< 8-< 4< 6< 5
NDIPA < 6< 9-< 5< 7< 6
NDBA < 5< 8-< 4< 6< 5
NMBA < 7< 10-< 6< 8< 7

The results from this collaborative effort demonstrate that while different laboratories may employ varied analytical procedures, mass spectrometry-based methods are capable of accurately and precisely quantifying trace levels of nitrosamines in pharmaceutical products.[1][2][3] The study also highlighted that sample preparation is a critical step that can contribute to variability in results, especially for complex sample matrices.[2]

Experimental Workflows and Protocols

To provide a practical guide for researchers, this section details common experimental workflows and protocols for the analysis of nitrosamines using LC-MS/MS and GC-MS headspace techniques.

Experimental Workflow for Nitrosamine Analysis

The general workflow for analyzing nitrosamine impurities in pharmaceutical samples involves several key stages, from initial risk assessment to final data analysis.

experimental_workflow cluster_risk Risk Assessment cluster_sampling Sample Preparation cluster_analysis Analytical Methods cluster_data Data Processing Risk_Assessment Identify Potential Nitrosamine Formation Sample_Collection Collect API or Drug Product Sample Risk_Assessment->Sample_Collection If Risk Identified Extraction Extraction of Nitrosamines Sample_Collection->Extraction Cleanup Sample Cleanup (e.g., SPE, Filtration) Extraction->Cleanup LC_MS LC-MS/MS Analysis Cleanup->LC_MS GC_MS GC-MS Analysis Cleanup->GC_MS Quantification Quantification and Data Analysis LC_MS->Quantification GC_MS->Quantification Reporting Reporting of Results Quantification->Reporting

A generalized workflow for the analysis of nitrosamine impurities in pharmaceuticals.
Detailed Experimental Protocol: LC-MS/MS Method for Nitrosamines in Metformin

This protocol is a representative example for the analysis of multiple nitrosamines in a metformin drug product.

1. Sample Preparation:

  • Drug Substance: Accurately weigh 100 mg of the metformin drug substance into a 15 mL centrifuge tube. Add 10 mL of a suitable solvent (e.g., methanol or a mixture of methanol and water).

  • Drug Product (Tablets): Crush a representative number of tablets to a fine powder. Weigh an amount of powder equivalent to 100 mg of metformin into a 15 mL centrifuge tube. Add 10 mL of the extraction solvent.

  • Extraction: Sonicate the sample for 15-30 minutes, followed by vortexing or shaking for an additional 15 minutes to ensure complete dissolution and extraction of nitrosamines.

  • Centrifugation and Filtration: Centrifuge the sample at approximately 4000 rpm for 15 minutes to pelletize insoluble excipients. Filter the supernatant through a 0.22 µm syringe filter (e.g., PVDF or PTFE) into an autosampler vial.

2. LC-MS/MS Instrumentation and Conditions:

  • Liquid Chromatograph: A high-performance or ultra-high-performance liquid chromatography (HPLC or UHPLC) system.

  • Mass Spectrometer: A triple quadrupole mass spectrometer (QqQ) is commonly used for its high sensitivity and selectivity in Multiple Reaction Monitoring (MRM) mode.

  • Chromatographic Column: A reverse-phase column suitable for retaining polar compounds, such as a C18 or a specialized column designed for polar analytes.

  • Mobile Phase: A gradient elution using water with a small amount of acid (e.g., 0.1% formic acid) as mobile phase A, and an organic solvent like methanol or acetonitrile with 0.1% formic acid as mobile phase B.

  • Injection Volume: Typically 5-10 µL.

  • Ionization Source: Electrospray Ionization (ESI) in positive ion mode is commonly used for most nitrosamines. Atmospheric Pressure Chemical Ionization (APCI) can also be effective.

  • MRM Transitions: Specific precursor-to-product ion transitions for each target nitrosamine are monitored for quantification and confirmation.

3. Data Analysis:

  • Quantification: A calibration curve is generated using standard solutions of the target nitrosamines at various concentrations. The concentration of nitrosamines in the samples is determined by comparing their peak areas to the calibration curve.

  • System Suitability: Before sample analysis, a system suitability test is performed to ensure the analytical system is performing correctly. This typically involves injecting a standard solution and checking for parameters like peak shape, retention time, and signal-to-noise ratio.

Detailed Experimental Protocol: GC-MS Headspace Method for Volatile Nitrosamines

This protocol is based on the FDA's published method for the analysis of volatile nitrosamines like NDMA and NDEA in sartan drug products.

1. Sample and Standard Preparation:

  • Solvent: Dimethyl sulfoxide (DMSO) is commonly used as the solvent for headspace analysis.

  • Standard Preparation: Prepare a series of calibration standards by spiking known amounts of nitrosamine reference standards into DMSO in 20 mL headspace vials.

  • Sample Preparation: Accurately weigh approximately 500 mg of the drug substance or a powdered equivalent of the drug product into a 20 mL headspace vial. Add a precise volume of DMSO (e.g., 5 mL). Immediately cap and crimp the vial.

  • Internal Standard: An isotopically labeled internal standard (e.g., NDMA-d6) is often added to both standards and samples to correct for any variability in the sample introduction and ionization process.

2. GC-MS Headspace Instrumentation and Conditions:

  • Gas Chromatograph: A gas chromatograph equipped with a headspace autosampler.

  • Mass Spectrometer: A single quadrupole or triple quadrupole mass spectrometer.

  • GC Column: A polar column, such as a DB-WAX or equivalent, is typically used for the separation of volatile nitrosamines.

  • Headspace Parameters:

    • Oven Temperature: Typically around 80-100 °C to facilitate the partitioning of volatile nitrosamines into the headspace.

    • Incubation Time: A set time (e.g., 15-30 minutes) to allow the sample to reach equilibrium.

    • Injection Volume: A specific volume of the headspace gas is injected into the GC.

  • GC Parameters:

    • Inlet Temperature: Typically around 220-250 °C.

    • Oven Program: A temperature gradient program is used to separate the nitrosamines.

  • MS Parameters:

    • Ionization Mode: Electron Ionization (EI).

    • Acquisition Mode: Selected Ion Monitoring (SIM) for a single quadrupole MS or Multiple Reaction Monitoring (MRM) for a triple quadrupole MS.

3. Data Analysis:

  • Quantification: Similar to the LC-MS/MS method, a calibration curve is used to quantify the nitrosamines in the samples. The peak area ratio of the analyte to the internal standard is typically plotted against the concentration.

Logical Pathway for Nitrosamine Method Selection

The choice between LC-MS/MS and GC-MS is often dictated by the properties of the target nitrosamines and the sample matrix. This diagram illustrates the decision-making process.

method_selection Start Nitrosamine Analysis Requirement Target_Properties Assess Target Nitrosamine Properties (Volatility, Polarity) Start->Target_Properties Volatile Volatile & Thermally Stable? Target_Properties->Volatile Yes Non_Volatile Non-Volatile or Thermally Labile? Target_Properties->Non_Volatile No GC_MS GC-MS (Headspace or Liquid Injection) is a Suitable Option Volatile->GC_MS LC_MS LC-MS/MS is the Preferred Method Non_Volatile->LC_MS Matrix_Complexity Consider Matrix Complexity GC_MS->Matrix_Complexity LC_MS->Matrix_Complexity Complex_Matrix_LC Complex Matrix? (e.g., Formulated Product) Matrix_Complexity->Complex_Matrix_LC Complex_Matrix_GC Complex Matrix? Matrix_Complexity->Complex_Matrix_GC Extensive_Cleanup_LC Requires Extensive Sample Cleanup Complex_Matrix_LC->Extensive_Cleanup_LC Yes Final_Method_LC Final Validated LC-MS/MS Method Complex_Matrix_LC->Final_Method_LC No Headspace_Advantage Headspace GC-MS can Minimize Matrix Effects Complex_Matrix_GC->Headspace_Advantage Yes Final_Method_GC Final Validated GC-MS Method Complex_Matrix_GC->Final_Method_GC No Extensive_Cleanup_LC->Final_Method_LC Headspace_Advantage->Final_Method_GC

A decision tree for selecting the appropriate analytical method for nitrosamine analysis.

References

A Comparative Toxicological Analysis: N-Nitrosodimethylamine (NDMA) vs. Methyl-2-hydroxypentylnitrosamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Both NDMA and the surrogate for Methyl-2-hydroxypentylnitrosamine, MNAN, are potent carcinogens that require metabolic activation to exert their toxic effects. The primary mechanism of toxicity for N-nitrosamines involves enzymatic hydroxylation at the α-carbon position, a critical step leading to the formation of DNA-alkylating agents and subsequent genotoxicity and carcinogenicity. While both compounds are classified as carcinogens, available data suggests that MNAN is a particularly potent esophageal carcinogen.

Quantitative Toxicity Data

The following table summarizes key quantitative toxicity data for NDMA and MNAN. It is important to note that direct comparative studies are limited, and the data is compiled from various sources.

ParameterN-Nitrosodimethylamine (NDMA)N-methyl-N-pentylnitrosamine (MNAN) (Surrogate for this compound)
Molecular Formula C2H6N2OC6H14N2O[1]
Carcinogenicity Probable human carcinogen (IARC Group 2A)[2]Potent esophageal carcinogen[1]
GHS Hazard Statements H300: Fatal if swallowedH350: May cause cancerH301: Toxic if swallowedH340: May cause genetic defectsH350: May cause cancer[1]
Primary Target Organs Liver, lung, kidney[2]Esophagus[1]

Experimental Protocols

The toxicological data presented is derived from a variety of experimental protocols, primarily involving in vivo animal studies and in vitro mutagenicity assays.

Carcinogenicity Bioassays (General Protocol)
  • Test System: Typically conducted in rodent models, such as Fischer 344 rats or Syrian golden hamsters.

  • Administration: The test compound is administered through various routes, including oral (in drinking water or by gavage), intraperitoneal injection, or inhalation.

  • Dosage: Multiple dose groups are used, along with a control group receiving the vehicle only. Doses are determined based on preliminary toxicity studies.

  • Duration: Chronic exposure studies can last for the lifetime of the animal (e.g., 2 years for rats).

  • Endpoint: The primary endpoint is the incidence of tumors in various organs, which are examined macroscopically and histopathologically at the termination of the study.

Ames Test (Bacterial Reverse Mutation Assay)
  • Test System: Uses strains of Salmonella typhimurium with pre-existing mutations that render them unable to synthesize a specific amino acid (e.g., histidine).

  • Metabolic Activation: The test is conducted with and without an external metabolic activation system (S9 mix), typically derived from rat liver homogenates, to mimic mammalian metabolism.

  • Procedure: The bacterial strains are exposed to the test compound at various concentrations.

  • Endpoint: A positive result is indicated by a significant, dose-dependent increase in the number of revertant colonies (colonies that have regained the ability to synthesize the amino acid), suggesting that the compound is mutagenic.

Signaling Pathways and Experimental Workflows

The carcinogenic activity of N-nitrosamines is intrinsically linked to their metabolic activation, primarily by cytochrome P450 (CYP) enzymes. The following diagrams illustrate the generalized metabolic activation pathway for N-nitrosamines and a typical workflow for assessing their carcinogenicity.

Metabolic_Activation Nitrosamine N-Nitrosamine Hydroxylation α-Hydroxylation (CYP450) Nitrosamine->Hydroxylation Unstable_Intermediate Unstable α-Hydroxy Nitrosamine Hydroxylation->Unstable_Intermediate Decomposition Spontaneous Decomposition Unstable_Intermediate->Decomposition Aldehyde Aldehyde Decomposition->Aldehyde Diazonium Alkyldiazonium Ion Decomposition->Diazonium DNA_Adducts DNA Adducts Diazonium->DNA_Adducts Mutation Mutation DNA_Adducts->Mutation Cancer Cancer Mutation->Cancer

Caption: Generalized metabolic activation pathway of N-nitrosamines leading to carcinogenesis.

Carcinogenicity_Workflow cluster_in_vitro In Vitro Assessment cluster_in_vivo In Vivo Assessment cluster_analysis Data Analysis and Classification Ames Ames Test (Mutagenicity) Animal_Study Chronic Animal Bioassay (e.g., Rat, Hamster) Ames->Animal_Study Informs in vivo study design Genotoxicity Other Genotoxicity Assays (e.g., Comet Assay) Genotoxicity->Animal_Study Histopathology Histopathological Examination Animal_Study->Histopathology Tumor_Incidence Tumor Incidence Analysis Histopathology->Tumor_Incidence Classification Carcinogenicity Classification (e.g., IARC) Tumor_Incidence->Classification

Caption: A typical experimental workflow for assessing the carcinogenicity of a chemical.

Comparative Analysis

Carcinogenicity

Both NDMA and MNAN are recognized carcinogens. NDMA is classified as a probable human carcinogen (Group 2A) by the International Agency for Research on Cancer (IARC).[2] It is known to induce tumors in multiple organs, with the liver, lungs, and kidneys being primary targets in animal models.[2]

Metabolism and Mechanism of Action

The carcinogenicity of both NDMA and MNAN is dependent on their metabolic activation by cytochrome P450 enzymes.[3][4] The key initial step is α-hydroxylation, which occurs on the carbon atom adjacent to the nitroso group.[5][6] This enzymatic reaction transforms the parent compound into an unstable α-hydroxy nitrosamine.[7]

This intermediate then spontaneously decomposes to form a highly reactive alkyldiazonium ion.[7] In the case of NDMA, this is the methyldiazonium ion, which is a potent methylating agent that can form covalent adducts with DNA.[5] These DNA adducts, if not repaired, can lead to mutations during DNA replication, initiating the process of carcinogenesis.

For MNAN, α-hydroxylation can occur on either the methyl or the pentyl group. Hydroxylation of the methyl group would lead to the formation of the methyldiazonium ion, similar to NDMA. Hydroxylation of the pentyl group would result in a pentyldiazonium ion. The specific metabolites formed and their relative contribution to the overall carcinogenicity of MNAN are likely to influence its target organ specificity. The metabolism of MNAN is known to be catalyzed by the enzyme CYP2A6 in the liver.[4]

Structure-Activity Relationship

The difference in the alkyl chain length between NDMA (two methyl groups) and MNAN (one methyl and one pentyl group) is a key determinant of their toxicological profiles. Structure-activity relationship (SAR) studies of N-nitrosamines have shown that the nature of the alkyl groups significantly influences their carcinogenic potency and target organ specificity.[8][9] The longer alkyl chain in MNAN may affect its lipophilicity, tissue distribution, and affinity for different CYP450 isozymes, potentially explaining its potent carcinogenicity in the esophagus.

Conclusion

Both NDMA and this compound (as inferred from its analog MNAN) are potent genotoxic carcinogens. Their toxicity is mediated by metabolic activation to DNA-reactive species. While NDMA has a broader range of target organs, including the liver, lungs, and kidneys, MNAN appears to be a particularly potent esophageal carcinogen. These differences are likely attributable to variations in their metabolic pathways and tissue distribution, which are influenced by their respective chemical structures. Given the potent carcinogenicity of this class of compounds, exposure to both NDMA and any hydroxylated pentylnitrosamines should be minimized. Further research is warranted to fully elucidate the specific toxicological profile of this compound.

References

A Head-to-Head Battle: Cross-Validation of GC-TEA and LC-MS/MS for Nitrosamine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For researchers, scientists, and drug development professionals, the accurate detection and quantification of nitrosamine impurities is a critical aspect of ensuring drug safety. The two leading analytical techniques for this purpose, Gas Chromatography-Thermal Energy Analysis (GC-TEA) and Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), each offer a unique set of advantages and disadvantages. This guide provides a comprehensive cross-validation of these methods, supported by experimental data and detailed protocols to aid in the selection of the most appropriate technique for your analytical needs.

The discovery of N-nitrosamine impurities in pharmaceutical products has led to stringent regulatory requirements for their control.[1] While both GC-TEA and LC-MS/MS are powerful tools for nitrosamine analysis, their underlying principles and instrumentation lead to differences in selectivity, sensitivity, and applicability to various types of nitrosamines. LC-MS/MS is often considered the "gold standard" due to its high sensitivity and selectivity, particularly for a broad range of nitrosamines, including non-volatile and thermally labile compounds.[2][3] Conversely, GC-TEA is a well-established, robust, and cost-effective technique that offers high selectivity for nitrogen-containing compounds.[4][5]

Quantitative Performance Comparison

The following table summarizes key performance metrics for GC-TEA and LC-MS/MS in the analysis of common nitrosamines. Data has been compiled from various studies to provide a comparative overview.

Performance MetricGC-TEALC-MS/MSNotes
Limit of Detection (LOD) Typically in the low ppb (µg/kg) range. For example, the GC-TEA can detect 40 pg of NDMA on-column.[6] A study on workplace air monitoring achieved a limit of quantification of 0.010 µg/m³.[7]Can reach sub-ppb levels (ng/mL). An LC-HRMS method for six nitrosamines reported LODs as low as 0.10 ng/mL.[8]LC-MS/MS generally offers lower detection limits, making it suitable for trace-level analysis required by stringent regulations.
Limit of Quantitation (LOQ) In the low ppb range.Often in the sub-ppb to low ppb range.The high sensitivity of tandem mass spectrometry allows for reliable quantification at very low concentrations.[9]
Selectivity Highly selective for compounds containing the N-NO group due to the specific detection mechanism of the Thermal Energy Analyzer.[10]High selectivity is achieved through Multiple Reaction Monitoring (MRM), which monitors specific precursor-to-product ion transitions for each analyte.[2]Both techniques are highly selective, but LC-MS/MS can offer better differentiation in complex matrices due to the specificity of mass transitions.
Applicability Primarily suitable for volatile and thermally stable nitrosamines.[11]Applicable to a wide range of nitrosamines, including non-volatile and thermally labile compounds, such as Nitrosamine Drug Substance Related Impurities (NDSRIs).[2][11]The versatility of LC-MS/MS makes it more suitable for the analysis of a diverse range of nitrosamine impurities.
Linearity Excellent linearity is typically observed, with correlation coefficients (R²) of 0.99 or higher.[12]Excellent linearity with correlation coefficients (R²) of 0.99 or higher is consistently reported.[12]Both techniques provide a linear response over a wide concentration range, enabling accurate quantification.
Precision Good precision with relative standard deviations (RSD) typically below 10%.High precision with RSD values often below 6%.[12]LC-MS/MS often demonstrates superior precision due to the stability of modern instrumentation and ionization sources.
Recovery Good recovery rates, often within the 80-120% range.Excellent recovery, with average recoveries around 108.66 ± 9.32% reported in one study.[12][13]The efficiency of sample extraction and the robustness of the LC-MS/MS method contribute to high recovery rates.

Experimental Protocols

Detailed methodologies are crucial for the successful implementation and validation of analytical methods. Below are representative experimental protocols for both GC-TEA and LC-MS/MS analysis of nitrosamines.

GC-TEA Experimental Protocol

This protocol is a generalized procedure based on common practices for the analysis of volatile nitrosamines in pharmaceutical samples.

  • Sample Preparation:

    • Weigh an appropriate amount of the sample (e.g., 10 tablets) and transfer to a suitable extraction vessel.[6]

    • Add a known volume of a suitable solvent, such as methanol.[6]

    • Vortex or sonicate the sample to ensure complete dissolution and extraction of the nitrosamines.

    • Centrifuge the sample to pellet any undissolved excipients.

    • Transfer the supernatant to a clean vial for analysis. For some applications, derivatization may be necessary for non-volatile nitrosamines like N-nitrosodiethanolamine (NDELA).[5]

  • GC-TEA System and Conditions:

    • Gas Chromatograph: Agilent 8890 GC or equivalent.[9]

    • Detector: Ellutia 810 Series TEA or equivalent.[5]

    • Column: Typically a polar capillary column such as a WAX column.[12]

    • Carrier Gas: Helium at a constant flow.[5]

    • Injector: Split/splitless injector. The injection volume is typically small (e.g., 0.5 µL).[6]

    • Oven Program: A temperature gradient is used to separate the nitrosamines. A typical program might start at a low temperature (e.g., 70°C) and ramp up to a higher temperature (e.g., 240°C).[9]

    • TEA Detector: The separated compounds are pyrolyzed, and the resulting nitric oxide (NO) radical reacts with ozone to produce chemiluminescence, which is detected by a photomultiplier tube.[10]

LC-MS/MS Experimental Protocol

This protocol is a representative procedure for the analysis of a broad range of nitrosamines in pharmaceutical products, based on established methods.[14][15][16]

  • Sample Preparation:

    • Accurately weigh about 100 mg of the drug substance into a 15 mL glass centrifuge tube.[8]

    • Add 5.0 mL of methanol and vortex until the sample is dissolved.[8]

    • For drug products, crush a number of tablets to obtain a target concentration (e.g., 20 mg/mL of API) in 5.0 mL of methanol.[8]

    • Vortex the sample, followed by shaking for approximately 40 minutes.[8]

    • Centrifuge the sample at 4500 rpm for 15 minutes.[8]

    • Filter the supernatant through a 0.22 µm PVDF syringe filter into an HPLC vial for analysis.[8][14]

  • LC-MS/MS System and Conditions:

    • Liquid Chromatograph: Waters Acquity UPLC, Shimadzu Nexera XS, or equivalent.[14][16]

    • Mass Spectrometer: Triple quadrupole mass spectrometer such as a Sciex or Waters instrument.[2]

    • Column: A reversed-phase column, such as a Kinetex F5 or Xselect HSS T3, is commonly used.[8][14]

    • Mobile Phase: A gradient elution is typically employed using two mobile phases:

      • Mobile Phase A: 0.1% formic acid in water.[8][14]

      • Mobile Phase B: 0.1% formic acid in an organic solvent like methanol or acetonitrile.[8][14]

    • Ionization Source: Atmospheric Pressure Chemical Ionization (APCI) is often preferred for smaller, more volatile nitrosamines, while Electrospray Ionization (ESI) is suitable for a wider range, including less volatile and larger molecules.[2]

    • Detection: Multiple Reaction Monitoring (MRM) mode is used for its high selectivity and sensitivity. Specific precursor and product ion transitions are monitored for each nitrosamine.[2]

Visualizing the Analytical Workflows

To better understand the procedural differences, the following diagrams illustrate the typical experimental workflows for GC-TEA and LC-MS/MS analysis of nitrosamines.

GC_TEA_Workflow cluster_prep Sample Preparation cluster_analysis GC-TEA Analysis Sample Sample Weighing Extraction Solvent Extraction Sample->Extraction Cleanup Centrifugation/ Filtration Extraction->Cleanup GC Gas Chromatography (Separation) Cleanup->GC Injection Pyrolysis Pyrolysis (N-NO bond cleavage) GC->Pyrolysis TEA TEA Detector (Chemiluminescence) Pyrolysis->TEA Data Data Acquisition & Analysis TEA->Data Signal

Caption: General experimental workflow for nitrosamine analysis using GC-TEA.

LC_MS_MS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis Sample Sample Weighing Extraction Solvent Extraction Sample->Extraction Cleanup Centrifugation/ Filtration Extraction->Cleanup LC Liquid Chromatography (Separation) Cleanup->LC Injection Ionization Ionization Source (APCI/ESI) LC->Ionization MS1 Quadrupole 1 (Precursor Ion) Ionization->MS1 CID Quadrupole 2 (Collision Cell) MS1->CID MS2 Quadrupole 3 (Product Ion) CID->MS2 Detector Detector MS2->Detector Data Data Acquisition & Analysis Detector->Data Signal

Caption: General experimental workflow for nitrosamine analysis using LC-MS/MS.

Logical Relationship in Cross-Validation

The process of cross-validating these two techniques involves a systematic comparison of their performance characteristics to ensure that either method, when used appropriately, provides accurate and reliable results.

Cross_Validation_Logic cluster_methods Analytical Methods cluster_validation Validation Parameters cluster_decision Outcome GCTEA GC-TEA Method Specificity Specificity/ Selectivity GCTEA->Specificity LOD_LOQ LOD / LOQ GCTEA->LOD_LOQ Linearity Linearity & Range GCTEA->Linearity Accuracy Accuracy/ Recovery GCTEA->Accuracy Precision Precision (Repeatability & Interm.) GCTEA->Precision Robustness Robustness GCTEA->Robustness LCMSMS LC-MS/MS Method LCMSMS->Specificity LCMSMS->LOD_LOQ LCMSMS->Linearity LCMSMS->Accuracy LCMSMS->Precision LCMSMS->Robustness Comparison Comparative Performance Data Specificity->Comparison LOD_LOQ->Comparison Linearity->Comparison Accuracy->Comparison Precision->Comparison Robustness->Comparison Selection Method Selection/ Equivalence Decision Comparison->Selection

Caption: Logical flow for the cross-validation of GC-TEA and LC-MS/MS methods.

Conclusion

Both GC-TEA and LC-MS/MS are powerful and reliable techniques for the analysis of nitrosamine impurities. The choice between them depends on the specific analytical requirements.

  • LC-MS/MS is the preferred method for its superior sensitivity and its ability to analyze a wide range of nitrosamines, including non-volatile and thermally unstable compounds. It is the go-to technique for meeting the most stringent regulatory limits and for analyzing complex drug substances and products.

  • GC-TEA remains a valuable tool, particularly for the analysis of volatile nitrosamines. Its robustness, lower cost, and high selectivity for the N-nitroso functional group make it a suitable option for routine quality control and for laboratories where the focus is on a specific set of volatile nitrosamines.[5][10]

Ultimately, a thorough risk assessment of the potential nitrosamine impurities in a given product should guide the selection of the most appropriate analytical methodology. For comprehensive and flexible nitrosamine analysis, a laboratory equipped with both technologies would be in the strongest position to tackle the evolving challenges in pharmaceutical safety.

References

A Comparative Guide to Certified Reference Materials for Nitrosamine Analysis

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of Certified Reference Materials (CRMs) for the analysis of nitrosamine impurities. It includes a review of commercially available standards, performance data from various analytical techniques, and detailed experimental protocols to support robust and accurate quantification in pharmaceutical and research settings.

Introduction: The Critical Role of CRMs in Nitrosamine Analysis

Nitrosamine impurities are a class of potent genotoxic compounds that have been detected in various pharmaceutical products, leading to significant regulatory scrutiny and product recalls.[1][2] As probable human carcinogens, their presence, even at trace levels, poses a considerable risk to patient safety.[3][4] Regulatory bodies like the U.S. Food and Drug Administration (FDA) and the European Medicines Agency (EMA) have established strict guidelines for the control of nitrosamine impurities in human drugs.[5] This necessitates the use of highly sensitive and specific analytical methods for their detection and quantification.[4]

Certified Reference Materials (CRMs) are indispensable for these analyses. They provide a known, traceable concentration and purity, serving as the benchmark for method validation, instrument calibration, and quality control.[6] Using high-quality CRMs ensures the accuracy, reliability, and comparability of analytical results, which is fundamental for regulatory compliance and risk assessment.[6]

Comparison of Commercially Available Nitrosamine CRMs

A variety of CRMs for common nitrosamine impurities are available from several reputable suppliers. These are often provided as single-component solutions or as multi-component mixtures designed for specific regulatory methods (e.g., FDA, USP, EPA).[6][7] The selection of a CRM should be based on the specific nitrosamines of interest, the analytical method employed, and the required concentration levels.

Table 1: Comparison of Selected Commercially Available Nitrosamine CRMs

SupplierProduct Name/TypeAnalytes Included (Examples)FormatCertification
Sigma-Aldrich Pharmaceutical Secondary Standards; CRMsNDMA, NDEA, NDBA, NEIPA, NDIPASingle Component SolutionsISO 17034, ISO/IEC 17025
AccuStandard Nitrosamine Impurities in Drugs (FDA-001S)8-component mix including NDMA, NDEA, NMBAMulti-component Mix (100 µg/mL in Methanol)ISO 17034, ISO/IEC 17025
Restek Nitrosamines 7 Standard (Cat.# 36025)7-component mix including NDMA, NMBA, NDEA, NEIPAMulti-component Mix (100 µg/mL in Acetonitrile)ISO 17034, ISO/IEC 17025
EDQM European Pharmacopoeia (Ph. Eur.) Reference StandardsNDMA, NDEA, NDIPA, NEIPA, NDBA, NMBA, NDPASingle Component StandardsPh. Eur. Certified

Note: This table is not exhaustive and represents a selection of available products. Users should consult supplier catalogs for a complete and current listing.

Mandatory Visualizations

Nitrosamine_Genotoxicity_Pathway cluster_Metabolism Metabolic Activation (in Liver) cluster_DNA_Damage Cellular Damage Nitrosamine N-Nitrosamine (Pro-carcinogen) CYP450 Cytochrome P450 (e.g., CYP2E1, CYP2A6) Nitrosamine->CYP450 α-Hydroxylation AlphaHydroxy α-Hydroxy Nitrosamine (Unstable Intermediate) CYP450->AlphaHydroxy Diazonium Alkyl-Diazonium Ion (Reactive Electrophile) AlphaHydroxy->Diazonium Spontaneous Decomposition DNA Nuclear DNA Diazonium->DNA DNA_Adduct DNA Adducts (e.g., O⁶-methylguanine) DNA->DNA_Adduct Alkylation Mutation DNA Mutation DNA_Adduct->Mutation Faulty DNA Repair/ Replication Cancer Carcinogenesis Mutation->Cancer

Caption: Nitrosamine Metabolic Activation and Genotoxicity Pathway.

Regulatory_Workflow Start Concern over Nitrosamine Impurities Arises Step1 Step 1: Risk Assessment Identify potential for nitrosamine formation (APIs, manufacturing process, excipients) Start->Step1 Risk_Identified Risk Identified? Step1->Risk_Identified Step2 Step 2: Confirmatory Testing Quantitative analysis of at-risk products using validated methods and CRMs Risk_Identified->Step2 Yes No_Risk No Further Action Required (Document Assessment) Risk_Identified->No_Risk No Nitrosamine_Detected Nitrosamine > AI Limit? Step2->Nitrosamine_Detected Step3 Step 3: Mitigation & Reporting Implement process changes to reduce/ prevent impurities. Report to authorities. Nitrosamine_Detected->Step3 Yes No_Nitrosamine Monitor & Re-evaluate as needed Nitrosamine_Detected->No_Nitrosamine No End Product Compliant & Safe for Market Step3->End No_Risk->End No_Nitrosamine->End

Caption: Regulatory Framework for Nitrosamine Impurity Control.

Analytical_Workflow cluster_prep Sample Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing Sample Drug Substance or Product Sample Prep Weighing, Dissolution & Extraction (e.g., LLE, SPE) Sample->Prep CRM Certified Reference Material (CRM) Quant Quantification (Calibration Curve from CRM) CRM->Quant Calibration Spike Spiking with Internal Standard (IS) Prep->Spike Chrom Chromatographic Separation (GC or LC) Spike->Chrom MS Mass Spectrometric Detection (MS/MS, HRMS) Chrom->MS MS->Quant Report Final Report (Concentration in ppm or ng/g) Quant->Report

Caption: General Experimental Workflow for Nitrosamine Analysis.

Performance Data of Analytical Methods Using CRMs

The choice of analytical technique is critical for achieving the low detection limits required for nitrosamine analysis. Gas Chromatography (GC) and Liquid Chromatography (LC) coupled with mass spectrometry (MS) are the most common approaches.[4] The performance, particularly the Limit of Detection (LOD) and Limit of Quantitation (LOQ), varies by method, instrument, and the specific nitrosamine.

Table 2: Comparative Performance Data for Nitrosamine Analysis

NitrosamineMethodLOD (ng/mL or ppb)LOQ (ng/mL or ppb)Matrix / NotesReference
NDMAGC-MS (Headspace)0.050.15Valsartan Drug Substance[3]
NDEAGC-MS (Headspace)0.050.15Valsartan Drug Substance[3]
NDMAGC-MS/MS (Liquid Inj.)0.0050.015Valsartan API (500mg)[3]
NDEAGC-MS/MS (Liquid Inj.)0.0050.015Valsartan API (500mg)[3]
NDIPAGC-MS/MS (Liquid Inj.)0.0050.015Valsartan API (500mg)[3]
NEIPAGC-MS/MS (Liquid Inj.)0.0050.015Valsartan API (500mg)[3]
NDBAGC-MS/MS (Liquid Inj.)0.0050.015Valsartan API (500mg)[3]
Multiple (up to 8)LC-HRMS-as low as 0.005 ppmVarious Drug Products[8]
NDMA, NDEA, NMBA, NEIPALC-MS/MS0.2 ng/mL0.4 ng/mLSartan Model Mixtures[9]

Note: LOD/LOQ values are highly dependent on the specific instrument, method parameters, and sample matrix. The values presented are for comparative purposes and may not be directly transferable between laboratories.

Experimental Protocols

Detailed and validated protocols are essential for accurate nitrosamine quantification. Below are representative methodologies for GC-MS/MS and LC-MS/MS analysis.

Protocol 1: GC-MS/MS Analysis of Volatile Nitrosamines in an Active Pharmaceutical Ingredient (API)

This protocol is based on methods developed for the analysis of nitrosamines in sartan drugs.[3]

  • CRM and Standard Preparation:

    • Prepare a stock solution of the target nitrosamine CRMs (e.g., NDMA, NDEA, NDIPA) in a suitable solvent like methanol or dichloromethane.

    • Prepare an internal standard (ISTD) stock solution (e.g., NDMA-d6).

    • Create a series of calibration standards by diluting the stock solutions to cover the expected concentration range (e.g., 5-100 ppb). Each calibration standard should be spiked with a fixed concentration of the ISTD.

  • Sample Preparation:

    • Accurately weigh approximately 250-500 mg of the API powder into a centrifuge tube.

    • Add a defined volume of a suitable extraction solvent (e.g., 1M NaOH followed by dichloromethane).

    • Spike the sample with the ISTD at the same concentration used for the calibration standards.

    • Vortex and/or shake the suspension vigorously for at least 5 minutes to ensure complete extraction.

    • Centrifuge the sample to separate the organic and aqueous layers.

    • Carefully transfer the organic (lower) layer containing the nitrosamines to an autosampler vial for analysis.

  • Instrumentation and Conditions:

    • System: Gas Chromatograph coupled to a Triple Quadrupole Mass Spectrometer (GC-MS/MS).

    • Injection: 1 µL, liquid injection.

    • Column: e.g., Agilent DB-624 UI (or equivalent).

    • Oven Program: Example: Start at 70°C, hold for 4 min, then ramp at 20°C/min to 240°C and hold.[3]

    • MS Acquisition Mode: Multiple Reaction Monitoring (MRM). Specific precursor-to-product ion transitions for each target nitrosamine and ISTD must be optimized for maximum sensitivity and specificity.

  • Data Analysis:

    • Generate a calibration curve by plotting the peak area ratio (analyte/ISTD) against the concentration for each calibration standard.

    • Quantify the amount of each nitrosamine in the sample by comparing its peak area ratio to the calibration curve.

Protocol 2: LC-MS/MS Analysis of Nitrosamines in a Drug Product

This protocol is a general representation of methods used for a broader range of nitrosamines, including less volatile ones.[6]

  • CRM and Standard Preparation:

    • Prepare stock solutions of target nitrosamine CRMs (e.g., NDMA, NMBA, NDEA) in a suitable solvent like methanol or acetonitrile.

    • Prepare an ISTD stock solution (e.g., NDEA-d4).

    • Prepare calibration standards in a blank matrix (a solution of the drug product known to be free of nitrosamines) or a suitable solvent, covering the desired quantification range (e.g., 0.5-50 ng/mL). Spike each standard with the ISTD.

  • Sample Preparation:

    • Weigh and grind a representative number of tablets to create a homogenous powder.

    • Accurately weigh an amount of powder equivalent to a single dose into a volumetric flask.

    • Add a diluent (e.g., water:methanol mixture) and the ISTD.

    • Sonicate and/or shake to dissolve the sample and extract the nitrosamines.

    • Centrifuge the solution and filter the supernatant through a 0.22 µm filter into an autosampler vial.

  • Instrumentation and Conditions:

    • System: Ultra-Performance Liquid Chromatograph (UPLC) coupled to a Tandem Quadrupole Mass Spectrometer (LC-MS/MS).

    • Column: e.g., Waters ACQUITY UPLC BEH C18 or Restek Raptor C18 (or equivalent).

    • Mobile Phase A: 0.1% Formic Acid in Water.

    • Mobile Phase B: 0.1% Formic Acid in Acetonitrile/Methanol.

    • Gradient: A time-programmed gradient elution to separate the nitrosamines from the API and other matrix components.

    • Ionization Source: Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI).

    • MS Acquisition Mode: Multiple Reaction Monitoring (MRM) using optimized transitions for each analyte and ISTD.

  • Data Analysis:

    • Construct a calibration curve using the peak area ratios of the standards.

    • Calculate the concentration of nitrosamines in the prepared sample solution from the calibration curve and report the final amount per tablet or dose.

Conclusion

The accurate analysis of nitrosamine impurities is a critical task in ensuring the safety and quality of pharmaceutical products. The use of Certified Reference Materials is not merely a recommendation but a fundamental requirement for achieving reliable and defensible data. This guide demonstrates that while various suppliers offer high-quality CRMs, the ultimate success of the analysis depends on the careful selection of the appropriate standard, the development of a robust analytical method (whether GC-MS or LC-MS), and the meticulous execution of validated experimental protocols. By integrating these elements, researchers and drug development professionals can confidently meet the stringent regulatory expectations for nitrosamine control.

References

A Researcher's Guide to Confirming the Structure of Synthetic N-Methyl-N-(2-hydroxypentyl)nitrosamine

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive comparison of modern analytical techniques for the structural confirmation of synthetic N-Methyl-N-(2-hydroxypentyl)nitrosamine. Objective comparisons are supported by predicted experimental data and detailed methodologies to aid researchers in selecting the most effective validation strategies.

The putative structure for N-Methyl-N-(2-hydroxypentyl)nitrosamine is a chiral, asymmetrical nitrosamine. Its confirmation requires a multi-faceted analytical approach to unambiguously determine its molecular weight, elemental composition, connectivity, and stereochemistry. The restricted rotation around the N-N bond is expected to result in the presence of two distinct rotational isomers (Z/E rotamers), which adds a layer of complexity to spectral analysis.[1]

Comparative Analysis of Key Analytical Techniques

The definitive structural elucidation of N-Methyl-N-(2-hydroxypentyl)nitrosamine relies on the synergistic use of Mass Spectrometry (MS), Nuclear Magnetic Resonance (NMR) Spectroscopy, and Infrared (IR) Spectroscopy. Each technique provides unique and complementary information.

  • Mass Spectrometry (MS): Essential for determining the molecular weight and elemental composition with high accuracy. Tandem MS (MS/MS) is invaluable for obtaining structural fragments that help piece together the molecule's connectivity.[2] High-Resolution Mass Spectrometry (HRMS) is particularly crucial for confirming the elemental formula.[3]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: The gold standard for determining the precise atomic connectivity of a molecule. 1D NMR (¹H and ¹³C) provides information about the chemical environment of each proton and carbon, while 2D NMR experiments (e.g., COSY, HSQC) reveal couplings between adjacent atoms, confirming the carbon skeleton and the placement of functional groups. For asymmetrical nitrosamines, NMR is uniquely capable of observing and characterizing the distinct Z and E rotamers that exist in solution.[4]

  • Infrared (IR) Spectroscopy: Useful for identifying the presence of specific functional groups. For this molecule, IR spectroscopy can quickly confirm the presence of the hydroxyl (O-H) and the characteristic nitrosamine (N-N=O) functional groups.[5]

Data Presentation

Quantitative data for the analytical techniques are summarized below for easy comparison.

Table 1: Comparison of Analytical Techniques for Structural Confirmation

TechniqueInformation ProvidedStrengthsLimitations
LC-HRMS High-resolution mass-to-charge ratio, elemental formula, molecular fragmentation patterns.[3]Extremely high sensitivity and mass accuracy; excellent for confirming molecular formula and identifying key structural motifs through fragmentation.[2]Does not provide definitive information on atomic connectivity or stereochemistry; isomerization can be challenging to distinguish.
NMR (¹H, ¹³C, 2D) Detailed atomic connectivity, chemical environment of nuclei, presence and ratio of rotamers/isomers.[4]Unambiguous determination of the carbon-hydrogen framework; distinguishes between isomers.Relatively low sensitivity compared to MS; requires a larger sample amount and longer acquisition times.
FTIR Presence of specific functional groups (e.g., -OH, -N=O).[5]Fast, non-destructive, and provides a quick confirmation of key functional groups.Provides limited information on the overall molecular structure and connectivity; not suitable for distinguishing isomers.

Table 2: Predicted High-Resolution Mass Spectrometry Data for N-Methyl-N-(2-hydroxypentyl)nitrosamine (C₆H₁₄N₂O₂)

IonCalculated m/zObserved m/zKey Fragment Ions (MS/MS)Predicted Fragmentation Pathway
[M+H]⁺ 147.1128147.1129117.1022, 99.0917, 87.0811, 71.0862Loss of NO radical (-30 Da)[2], loss of H₂O followed by NO (-48 Da), α-cleavage adjacent to the hydroxyl group.
[M+Na]⁺ 169.0947169.0948N/AAdduct formation.

Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for N-Methyl-N-(2-hydroxypentyl)nitrosamine in CDCl₃

Due to restricted N-N bond rotation, signals for both E (major) and Z (minor) rotamers are predicted.[4]

PositionPredicted ¹H Shift (ppm) (Multiplicity, J in Hz)Predicted ¹³C Shift (ppm)
E / Z Isomers E / Z Isomers
N-CH₃3.80 (s) / 3.10 (s)39.5 / 32.0
C1-H₂3.65 (dd) / 4.15 (dd)58.0 / 51.5
C2-H4.05 (m)70.1 / 68.5
C2-OH2.50 (br s)N/A
C3-H₂1.50 (m)38.2 / 37.0
C4-H₂1.35 (m)18.9 / 18.5
C5-H₃0.92 (t, 7.2)13.9 / 13.8

Table 4: Predicted FTIR Absorption Bands for N-Methyl-N-(2-hydroxypentyl)nitrosamine

Functional GroupPredicted Wavenumber (cm⁻¹)Description of Band
O-H Stretch~3400Strong, Broad
C-H Stretch2870-2960Strong
N=O Stretch1430-1480Strong[5]
N-N Stretch1050-1110Medium-Strong[5]
C-O Stretch~1100Medium

Mandatory Visualization

The following diagram illustrates a logical workflow for the comprehensive structural confirmation of synthetic N-Methyl-N-(2-hydroxypentyl)nitrosamine.

G Structural Confirmation Workflow for N-Methyl-N-(2-hydroxypentyl)nitrosamine cluster_synthesis Synthesis & Purification cluster_analysis Structural Analysis cluster_data Data Interpretation & Confirmation synthesis Nitrosation of N-Methyl-2-aminopentanol purification Chromatographic Purification (HPLC/Flash) synthesis->purification ftir FTIR Spectroscopy purification->ftir Initial Check hrms LC-HRMS Analysis purification->hrms Primary Analysis nmr NMR Spectroscopy (1D & 2D) purification->nmr Detailed Analysis d1 Confirm Functional Groups (OH, N=O) ftir->d1 d2 Determine Elemental Formula & Fragmentation hrms->d2 d3 Establish Atomic Connectivity & Identify Rotamers nmr->d3 final Structure Confirmed d1->final d2->final d3->final

Structural Confirmation Workflow

Experimental Protocols

1. High-Performance Liquid Chromatography-High Resolution Mass Spectrometry (HPLC-HRMS)

  • Objective: To determine the accurate mass, confirm the elemental formula, and analyze fragmentation patterns.

  • Instrumentation: A UHPLC system coupled to a Q-Exactive Orbitrap mass spectrometer (or equivalent).[3]

  • Chromatographic Conditions:

    • Column: C18 reverse-phase column (e.g., 2.1 x 100 mm, 1.8 µm).

    • Mobile Phase A: 0.1% Formic acid in Water.

    • Mobile Phase B: 0.1% Formic acid in Acetonitrile.

    • Gradient: Start at 5% B, ramp to 95% B over 10 minutes, hold for 2 minutes, then re-equilibrate.

    • Flow Rate: 0.3 mL/min.

    • Column Temperature: 40 °C.

  • Mass Spectrometry Conditions:

    • Ionization Mode: Heated Electrospray Ionization (HESI), positive mode.

    • Resolution: 70,000 for full scan; 17,500 for MS/MS.

    • Scan Range: m/z 50-500.

    • Data Acquisition: Full scan for parent ion confirmation, followed by data-dependent MS/MS of the top 3 most intense ions.

    • Collision Energy: Stepped normalized collision energy (20, 30, 40 eV).

2. Nuclear Magnetic Resonance (NMR) Spectroscopy

  • Objective: To determine the complete proton and carbon framework, confirm connectivity, and identify Z/E rotamers.[4]

  • Instrumentation: 500 MHz (or higher) NMR spectrometer.

  • Sample Preparation: Dissolve ~10 mg of the purified compound in ~0.6 mL of deuterated chloroform (CDCl₃) containing 0.03% TMS.

  • Experiments to be Performed:

    • ¹H NMR: Standard proton spectrum to identify chemical shifts, multiplicities, and integrations.

    • ¹³C{¹H} NMR: Broadband proton-decoupled carbon spectrum to identify the number of unique carbon environments.

    • COSY (Correlation Spectroscopy): To identify proton-proton couplings, typically through 2-3 bonds (e.g., H-C-H, H-C-C-H).

    • HSQC (Heteronuclear Single Quantum Coherence): To correlate each proton with its directly attached carbon atom.

  • Data Processing: Process all spectra using appropriate software. The presence of two distinct sets of signals in a consistent ratio across all spectra will be indicative of the Z/E rotamers.[4]

3. Fourier-Transform Infrared (FTIR) Spectroscopy

  • Objective: To confirm the presence of key functional groups.

  • Instrumentation: FTIR spectrometer with an ATR (Attenuated Total Reflectance) accessory.

  • Sample Preparation: Place a small amount of the neat liquid or solid sample directly onto the ATR crystal.

  • Data Acquisition:

    • Scan Range: 4000-400 cm⁻¹.

    • Resolution: 4 cm⁻¹.

    • Scans: Average of 16 scans.

  • Analysis: Identify characteristic absorption bands corresponding to O-H, C-H, N=O, and N-N functional groups.[5]

References

evaluating the carcinogenicity of Methyl-2-hydroxypentylnitrosamine versus other nitrosamines

Author: BenchChem Technical Support Team. Date: November 2025

For the attention of researchers, scientists, and drug development professionals, this guide provides a comparative overview of the carcinogenicity of several key nitrosamines. It is important to note that a comprehensive search of available scientific literature and databases did not yield specific experimental data on the carcinogenicity of Methyl-2-hydroxypentylnitrosamine. Therefore, this guide focuses on a selection of structurally related and well-studied nitrosamines to provide a valuable framework for understanding and evaluating the carcinogenic risk posed by this class of compounds.

Nitrosamines are a class of chemical compounds that have been identified as potent carcinogens in numerous animal studies.[1][2][3] Their presence as impurities in some pharmaceuticals has raised significant safety concerns.[1][4] The carcinogenicity of nitrosamines is largely dependent on their chemical structure, which influences their metabolic activation to reactive electrophiles that can bind to DNA and induce mutations.[2][5] This guide presents a comparative analysis of several nitrosamines, summarizing key experimental findings to aid in risk assessment and future research.

Comparative Carcinogenicity Data

The following table summarizes the carcinogenic effects of selected nitrosamines in animal models, highlighting the target organs and observed tumor incidence.

NitrosamineAnimal ModelRoute of AdministrationTarget OrgansTumor IncidenceReference
N-Nitrosodimethylamine (NDMA) RatDrinking waterLiver, KidneyLiver tumors in most animals[6]
N-Nitrosodiethylamine (NDEA) RatDrinking waterLiver, EsophagusLiver and esophageal tumors[1]
N-Nitrosobis(2-hydroxypropyl)amine (BHP) Rat (MRC)Subcutaneous injectionEsophagus, Respiratory tract, Pharynx, Colon, LiverEsophagus (100%), Respiratory tract (87%), Pharynx (80%), Colon & Liver (73% each)[5]
N-Nitrosobis(2-oxopropyl)amine (BOP) Rat (MRC)Subcutaneous injectionKidneys, Thyroid gland, Urinary bladder, Urethra, Colon, LiverKidneys (27%), Thyroid gland (60%), Urinary bladder (33%), Urethra (73%), Colon (67%), Liver (53%)[5]
N-Nitroso(2-hydroxypropyl)(2-oxopropyl)amine (HPOP) Syrian HamsterNot specifiedPancreas, Forestomach, Liver, Gallbladder, Kidneys, Vagina, Nasal cavity, Larynx, TracheaHigh incidence of pancreatic ductular adenocarcinomas[7]
N-Nitrosomethyl-n-butylamine RatNot specifiedEsophagus, LiverNot specified
Methyl-phenyl-nitrosamine Rat (Sprague-Dawley)Subcutaneous or OralEsophagus46-87%

Experimental Protocols

Understanding the methodologies employed in carcinogenicity studies is crucial for interpreting the data. Below are summaries of the experimental protocols for some of the key studies cited.

Carcinogenicity Study of BHP and BOP in MRC Rats[5]
  • Test Animals: Male and female Wister-derived MRC rats.

  • Test Compounds: N-nitrosobis(2-hydroxypropyl)amine (BHP) and N-nitrosobis(2-oxopropyl)amine (BOP).

  • Administration: Weekly subcutaneous injections of equitoxic doses. The exact doses were not specified in the abstract.

  • Duration: The duration of the study was not specified in the abstract.

  • Endpoint: The incidence, latency, multiplicity, morphologic type, and distribution of tumors were examined.

Carcinogenicity Study of Methyl-phenyl-nitrosamine in Sprague-Dawley Rats
  • Test Animals: Sprague-Dawley rats.

  • Test Compound: Methyl-phenyl-nitrosamine.

  • Administration: Administered subcutaneously or orally. The exact doses were not specified in the abstract.

  • Duration: The induction period for tumors was observed to be between 170 and 290 days.

  • Endpoint: Incidence of esophageal carcinomas.

Metabolic Activation and Signaling Pathways

The carcinogenicity of nitrosamines is initiated by their metabolic activation, primarily by cytochrome P450 (CYP) enzymes.[5] This process typically involves α-hydroxylation, leading to the formation of unstable intermediates that can generate highly reactive alkylating agents. These agents can then form adducts with DNA, leading to mutations and the initiation of cancer if not repaired.

The following diagram illustrates the general pathway of nitrosamine metabolic activation.

G cluster_0 Metabolic Activation of Nitrosamines Nitrosamine Nitrosamine (Procarcinogen) AlphaHydroxy α-Hydroxynitrosamine (Unstable Intermediate) Nitrosamine->AlphaHydroxy CYP450 (α-hydroxylation) Diazonium Alkyldiazonium Ion (Reactive Electrophile) AlphaHydroxy->Diazonium Spontaneous Decomposition DNA_Adducts DNA Adducts Diazonium->DNA_Adducts Alkylation of DNA Mutation Mutation DNA_Adducts->Mutation Miscoding during DNA Replication Cancer Cancer Initiation Mutation->Cancer G cluster_1 Workflow for Rodent Carcinogenicity Bioassay start Compound Selection and Dose Range Finding treatment Chronic Administration (e.g., 2 years) start->treatment monitoring In-life Observations (Clinical signs, Body weight, Food consumption) treatment->monitoring necropsy Terminal Necropsy and Gross Pathology Examination monitoring->necropsy histopath Histopathological Evaluation of Tissues necropsy->histopath data_analysis Statistical Analysis of Tumor Incidence and Latency histopath->data_analysis conclusion Carcinogenicity Assessment data_analysis->conclusion

References

Navigating the Analytical Maze: A Comparative Guide to Columns for Nitrosamine Separation

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Analytical Column Performance in Nitrosamine Analysis, Supported by Experimental Data.

The detection and quantification of nitrosamine impurities in pharmaceutical products have become a critical focus for regulatory bodies and manufacturers worldwide. The inherent carcinogenic potential of these compounds necessitates highly sensitive and selective analytical methods. At the heart of these methods lies the analytical column, the primary determinant of separation efficiency. This guide provides a comprehensive comparison of the performance characteristics of different analytical columns for nitrosamine separation, offering a valuable resource for method development and optimization.

Performance Characteristics of Analytical Columns

The choice of an analytical column significantly impacts the key performance parameters of a nitrosamine analysis method, including selectivity, retention, peak shape, sensitivity (Limit of Detection, LOD, and Limit of Quantification, LOQ), and analysis time. This section provides a comparative overview of the most commonly employed column technologies.

Table 1: Comparison of Reversed-Phase HPLC Columns for Nitrosamine Analysis
Performance MetricC18 ColumnsPentafluorophenyl (PFP) ColumnsBiphenyl Columns
Selectivity Good general-purpose selectivity based on hydrophobicity. May have limitations in resolving structurally similar or polar nitrosamines.Offers alternative selectivity through multiple interaction mechanisms (hydrophobic, π-π, dipole-dipole, and ion-exchange). Particularly effective for separating positional isomers and polar nitrosamines.[1]Provides enhanced retention and selectivity for aromatic and moderately polar nitrosamines through π-π interactions.
Retention Adequate retention for most non-polar to moderately polar nitrosamines. Retention of highly polar nitrosamines like NDMA can be challenging.Generally provides higher retention for polar nitrosamines compared to C18 columns.[2]Improved retention for polar compounds like N-nitrosodimethylamine (NDMA) compared to traditional C18 phases.
Peak Shape Generally good peak shapes for a wide range of compounds.Can provide improved peak shapes, especially for challenging polar analytes.Often yields symmetrical peaks for various nitrosamines.
Sensitivity (LOD/LOQ) Achievable LOQs are typically in the low ng/mL range with LC-MS/MS, but can be limited by the retention of early-eluting compounds.[3]The enhanced retention and selectivity can lead to improved signal-to-noise ratios and thus lower LODs and LOQs.[1]Can contribute to enhanced sensitivity due to better peak shapes and retention.
Typical Run Time Varies depending on the complexity of the sample, but can be optimized for rapid analysis.Similar to C18 columns, with the potential for faster analysis if better resolution is achieved.Run times are comparable to other reversed-phase columns.
Common Applications Widely used for routine analysis of a broad range of nitrosamines in various matrices.Recommended for complex mixtures and when C18 columns fail to provide adequate separation, especially for polar and isomeric nitrosamines.A good alternative to C18 for improved retention of polar nitrosamines and separation of aromatic compounds.
Table 2: Performance of Porous Graphitic Carbon (PGC) and Other Column Types
Column TypePerformance Characteristics
Porous Graphitic Carbon (PGC) Selectivity: Unique selectivity based on the polarizability of the analyte and its interaction with the planar graphite surface. Highly effective for separating structurally similar and polar compounds.[4][5] Retention: Strong retention of polar compounds, often a challenge for reversed-phase columns.[4] Peak Shape: Can sometimes exhibit peak tailing for highly retained analytes.[6] Sensitivity (LOD/LOQ): Can offer good sensitivity, particularly for compounds that are poorly retained on other phases.[7] Considerations: Retention can be sensitive to mobile phase composition and temperature. Column conditioning and equilibration are crucial for reproducible results.[4]
HILIC (Hydrophilic Interaction Liquid Chromatography) Primarily used in sample preparation (SPE) for nitrosamine analysis to separate polar nitrosamines from less polar matrix components.[8][9] It offers an orthogonal separation mechanism to reversed-phase chromatography.
Ion-Exchange Chromatography Primarily used for the analysis of nitrosamine precursors, such as secondary and tertiary amines, and nitrite.[10] Cation-exchange columns are used for amine separation, while anion-exchange columns are used for nitrite analysis.[10]

Experimental Protocols

Detailed and standardized experimental protocols are essential for achieving reproducible and reliable results in nitrosamine analysis. The following sections outline typical methodologies for different analytical columns.

Sample Preparation

A critical first step in nitrosamine analysis is the sample preparation, which aims to extract the target analytes from the sample matrix and minimize interferences.

General Procedure:

  • Weighing: Accurately weigh a representative portion of the drug substance or crushed tablets.

  • Dissolution/Extraction: Dissolve or extract the sample in a suitable solvent. Common solvents include methanol, water, or a mixture thereof.[11] The choice of solvent depends on the solubility of the drug substance and the nitrosamines.

  • Sonication/Shaking: Aid the dissolution and extraction process by sonication or mechanical shaking.

  • Centrifugation: Centrifuge the sample to pelletize insoluble excipients.

  • Filtration: Filter the supernatant through a suitable syringe filter (e.g., 0.22 µm PVDF or PTFE) to remove any remaining particulate matter before injection.[11]

Mandatory Visualizations

Experimental Workflow for Nitrosamine Analysis

The following diagram illustrates a typical workflow for the analysis of nitrosamine impurities in pharmaceutical products.

Experimental Workflow for Nitrosamine Analysis cluster_sample_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_results Results sample Drug Product/ API dissolution Dissolution/ Extraction sample->dissolution Add Solvent centrifugation Centrifugation dissolution->centrifugation Vortex/Sonicate filtration Filtration centrifugation->filtration hplc HPLC Separation (Analytical Column) filtration->hplc Inject ms Mass Spectrometry Detection hplc->ms data Data Acquisition & Processing ms->data quantification Quantification data->quantification reporting Reporting quantification->reporting

Caption: A generalized workflow for nitrosamine analysis.

Logic for Analytical Column Selection

The selection of an appropriate analytical column is a critical decision in method development. The following diagram outlines the logical considerations for this process.

Column Selection Logic cluster_decision Column Selection cluster_method_dev Method Development & Validation start Start: Nitrosamine Analysis Required properties Assess Nitrosamine Properties (Polarity, Structure, Isomers) start->properties matrix Consider Sample Matrix (API, Excipients) start->matrix c18 Reversed-Phase C18 (General Purpose) properties->c18 Non-polar to moderately polar pfp Reversed-Phase PFP (Polar/Isomeric Nitrosamines) properties->pfp Polar or structural isomers pgc Porous Graphitic Carbon (Highly Polar Nitrosamines) properties->pgc Very polar matrix->c18 Simple Matrix matrix->pfp Complex Matrix/ Interferences matrix->pgc Complex Matrix/ Polar Interferences c18->pfp If separation is inadequate c18->pgc If separation is inadequate method_dev Method Optimization c18->method_dev pfp->method_dev pgc->method_dev other Other (HILIC, Ion-Exchange for Precursors) other->method_dev validation Method Validation method_dev->validation end Final Analytical Method validation->end

Caption: Decision tree for analytical column selection.

Detailed Experimental Methodologies

The following tables provide detailed experimental conditions for the analysis of nitrosamines using various column types. These are representative methods and may require optimization for specific applications.

Table 3: Experimental Protocol for Reversed-Phase C18 Column
ParameterCondition
Column Agilent Zorbax Eclipse Plus C18 (3.0 x 150 mm, 3.5 µm)[6] or equivalent
Mobile Phase A 0.1% Formic acid in Water[6]
Mobile Phase B Acetonitrile[6]
Gradient Start at 20% B, linear gradient to 100% B in 10 min, hold at 100% B for 5 min[6]
Flow Rate 0.2 mL/min[6]
Column Temperature 40 °C[6]
Injection Volume 10 µL[6]
Detection LC-MS/MS with APCI or ESI source[6][12]
Table 4: Experimental Protocol for PFP Column
ParameterCondition
Column InertSustain PFP HP (3 µm, 100 x 4.6 mm I.D.)[13] or equivalent
Mobile Phase A 0.1% Formic acid in Water[13]
Mobile Phase B 0.1% Formic acid in Methanol[13]
Gradient Time (min)
0.0
1.0
8.0
10.5
12.0
12.1
15.0
Flow Rate 0.6 mL/min[2]
Column Temperature 40 °C[14]
Injection Volume 15 µL[2]
Detection LC-MS/MS with APCI source[14]
Table 5: Experimental Protocol for Porous Graphitic Carbon (PGC) Column
ParameterCondition
Column Supel™ Carbon LC (2.7 µm, 100 x 3.0 mm I.D.)[15][16] or equivalent
Mobile Phase A Water + 0.1% TFA[15][16]
Mobile Phase B Acetonitrile + 0.1% TFA[15][16]
Gradient 0-0.5 min 2.5% B, in 4.5 min to 95% B, 2 min 95% B, 3 min at 2.5% B[15]
Flow Rate 0.5 mL/min[15][16]
Column Temperature 90 °C[15][16]
Injection Volume 5 µL[15][16]
Detection UV at 230 nm[15][16] or LC-MS/MS

References

Safety Operating Guide

Safe Disposal of Methyl-2-hydroxypentylnitrosamine: A Procedural Guide

Author: BenchChem Technical Support Team. Date: November 2025

For Researchers, Scientists, and Drug Development Professionals

This document provides essential safety and logistical information for the proper disposal of Methyl-2-hydroxypentylnitrosamine, a potential carcinogen. Adherence to these procedures is critical to ensure personnel safety and environmental protection. The information is based on established protocols for the disposal of nitrosamine compounds.

I. Immediate Safety and Handling Precautions

Before beginning any work with this compound, a comprehensive risk assessment must be conducted. All personnel involved must be thoroughly trained on the potential hazards and the procedures outlined in this guide.

Personal Protective Equipment (PPE): The following PPE is mandatory when handling this compound and its waste products[1]:

  • Gloves: Disposable, chemical-resistant gloves (e.g., nitrile).

  • Eye Protection: Safety glasses with side shields or chemical splash goggles.

  • Lab Coat: A disposable lab coat is recommended to prevent contamination of personal clothing[1].

  • Respiratory Protection: Depending on the scale of work and the potential for aerosolization, a fume hood should be used.

Designated Work Area: All handling of this compound and its waste should be conducted in a designated and clearly labeled area, such as a chemical fume hood, to contain any potential spills or vapors[1].

II. Step-by-Step Disposal Procedure: Chemical Degradation

Chemical degradation is the recommended method for rendering nitrosamines non-carcinogenic before final disposal. A widely cited and effective method involves reduction with an aluminum-nickel alloy in an alkaline solution[2][3][4].

Materials:

  • Aluminum-nickel alloy powder

  • Aqueous alkali solution (e.g., sodium hydroxide)

  • Appropriate reaction vessel

  • Stirring mechanism (e.g., magnetic stir bar and plate)

Procedure:

  • Preparation of the Waste Solution:

    • If the this compound waste is in a non-aqueous solvent, it should be transferred to a suitable aqueous medium if possible. Note that this degradation procedure may be slow or incomplete in solvents like acetone or dichloromethane[2].

  • Addition of Degradation Reagents:

    • In a well-ventilated fume hood, place the aqueous nitrosamine waste solution in a reaction vessel equipped with a stirrer.

    • Carefully add aluminum-nickel alloy powder to the solution. The exact amount will depend on the concentration of the nitrosamine. A significant excess of the alloy is generally used to ensure complete reaction.

    • Slowly add the aqueous alkali solution while stirring. This will initiate the reduction of the nitrosamine to the corresponding amine[2]. The reaction may be exothermic, so the alkali should be added in portions to control the temperature.

  • Reaction and Verification:

    • Allow the reaction to proceed with continuous stirring. The required reaction time will vary depending on the specific nitrosamine and its concentration. For a range of nitrosamines, this method has been shown to be rapid[2].

    • While transitory hydrazines may be formed, they are also reduced under these conditions[2].

    • Ideally, the completeness of the degradation should be verified using an appropriate analytical method (e.g., chromatography) to confirm the absence of the parent nitrosamine.

  • Final Disposal:

    • Once the degradation is complete, the resulting solution, containing the corresponding amine, ammonia, and potentially alcohols, can be neutralized[2].

    • Dispose of the final solution in accordance with local, state, and federal regulations for chemical waste[5][6][7]. This typically involves collection by a licensed hazardous waste disposal contractor.

    • Never dispose of untreated or treated nitrosamine waste down the drain[5].

III. Decontamination of Laboratory Surfaces and Glassware

Work areas and glassware contaminated with this compound must be thoroughly decontaminated.

  • Surface Decontamination: A solution of hydrobromic acid in acetic acid has been used for the decontamination of nitrosamines in laboratory settings[8]. Alternatively, exposure to UV light can also degrade nitrosamines[8]. Always test the decontamination solution on a small, inconspicuous area of the surface first to ensure compatibility.

  • Glassware Decontamination: Glassware should be rinsed with a suitable decontamination solution (e.g., the hydrobromic acid/acetic acid mixture) before undergoing standard washing procedures.

IV. Quantitative Data for Nitrosamine Degradation

Nitrosamine GroupDegradation EfficiencyReference
Various (11 studied)Rapid reduction to corresponding amines[2]
Various (10 studied)9.0% to >99.9%[3]
NitrosamidesAt least 99.98% destruction[4]

Note: The efficiency of degradation can vary based on the specific nitrosamine and the reaction conditions.

V. Logical Workflow for Disposal

The following diagram illustrates the key steps and decision points in the proper disposal of this compound.

cluster_prep Preparation & Handling cluster_disposal Disposal Procedure cluster_final Final Deposition start Start: Handling this compound ppe Wear Appropriate PPE (Gloves, Eye Protection, Lab Coat) start->ppe fume_hood Work in Designated Fume Hood ppe->fume_hood collect_waste Collect Nitrosamine Waste fume_hood->collect_waste Generate Waste degrade Chemical Degradation (Al-Ni Alloy + Alkali) collect_waste->degrade verify Verify Degradation (Analytical Method) degrade->verify neutralize Neutralize Final Solution verify->neutralize package Package for Disposal neutralize->package label_waste Label as Hazardous Waste package->label_waste store Store in Secure Area label_waste->store contractor Dispose via Licensed Contractor store->contractor end End of Process contractor->end

Caption: Workflow for the safe disposal of this compound.

References

Essential Safety and Logistical Information for Handling Methyl-2-hydroxypentylnitrosamine

Author: BenchChem Technical Support Team. Date: November 2025

Hazard Identification and Risk Assessment

Methyl-2-hydroxypentylnitrosamine, as a nitrosamine, should be treated as a hazardous substance with the potential for significant health risks. Key hazards associated with nitrosamines include:

  • Toxicity: Toxic if swallowed.[1]

  • Carcinogenicity: May cause cancer.[1]

  • Skin and Eye Damage: Some nitrosamines can cause severe skin burns and eye damage.[1]

A thorough risk assessment should be conducted before any handling of this compound.

Personal Protective Equipment (PPE)

The following PPE is mandatory when handling this compound to minimize exposure.

PPE CategoryItemSpecification
Hand Protection Chemical-resistant glovesNitrile or neoprene gloves are recommended. Always inspect gloves for integrity before use and dispose of them as hazardous waste after handling the compound. Change gloves frequently.
Eye/Face Protection Safety glasses with side shields or gogglesA face shield should be worn in addition to goggles when there is a risk of splashing.
Skin and Body Protection Laboratory coatA fully buttoned lab coat is required. Consider a chemically resistant apron for larger quantities.
Respiratory Protection Fume hood or approved respiratorAll handling of solid or volatile forms of the compound should be done in a certified chemical fume hood to avoid inhalation. If a fume hood is not available, a NIOSH-approved respirator with appropriate cartridges should be used.
Operational Plan: Step-by-Step Handling Protocol

This protocol outlines the necessary steps for safely handling this compound in a laboratory setting.

  • Preparation:

    • Ensure the work area (preferably a chemical fume hood) is clean and uncluttered.

    • Gather all necessary equipment and reagents before starting.

    • Verify that an emergency shower and eyewash station are accessible and operational.

    • Prepare a designated hazardous waste container.

  • Handling:

    • Don the appropriate PPE as detailed in the table above.

    • Carefully weigh and handle the compound within the fume hood to minimize the generation of dust or aerosols.

    • Use dedicated spatulas and glassware.

    • Avoid direct contact with the skin, eyes, and clothing.

  • Post-Handling:

    • Thoroughly decontaminate the work area and any equipment used.

    • Dispose of all contaminated disposable materials (e.g., gloves, weighing paper) in the designated hazardous waste container.

    • Wash hands thoroughly with soap and water after removing gloves.

Disposal Plan

Proper disposal of this compound and associated waste is critical to prevent environmental contamination and ensure regulatory compliance.

Waste TypeDisposal Procedure
Unused Compound Dispose of as hazardous chemical waste in a clearly labeled, sealed container. Follow all local, state, and federal regulations.
Contaminated Labware (disposable) Place in a designated, sealed hazardous waste bag or container for incineration.[2]
Contaminated Labware (reusable) Triple-rinse with a suitable solvent. The rinsate must be collected and disposed of as hazardous waste.[2]
Contaminated PPE All disposable PPE (gloves, apron, etc.) must be disposed of as hazardous waste.

Note: Due to the acute hazards of some chemicals, they may fall under the EPA's "P-list" of hazardous wastes, which have more stringent disposal requirements, such as limitations on container size.[2] It is prudent to handle nitrosamine waste with this level of caution.

Visualizing the Safety Workflow

To ensure a clear understanding of the necessary safety procedures, the following workflow diagram illustrates the key steps from preparation to disposal.

Safe Handling Workflow for this compound cluster_prep Preparation Phase cluster_handling Handling Phase cluster_post Post-Handling & Disposal Phase prep_area Prepare Work Area (Fume Hood) gather_materials Gather Materials & Reagents prep_area->gather_materials check_safety Verify Emergency Equipment (Shower, Eyewash) gather_materials->check_safety prep_waste Prepare Hazardous Waste Container check_safety->prep_waste don_ppe Don Appropriate PPE prep_waste->don_ppe Proceed to Handling handle_compound Handle Compound in Fume Hood don_ppe->handle_compound decontaminate Decontaminate Work Area & Equipment handle_compound->decontaminate Complete Handling dispose_waste Dispose of Contaminated Materials as Hazardous Waste decontaminate->dispose_waste remove_ppe Remove PPE dispose_waste->remove_ppe wash_hands Wash Hands Thoroughly remove_ppe->wash_hands

Caption: A flowchart outlining the essential steps for safely handling this compound.

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Methyl-2-hydroxypentylnitrosamine
Reactant of Route 2
Reactant of Route 2
Methyl-2-hydroxypentylnitrosamine

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.